5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylsulfanylethoxy)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-12-3-2-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBGPBKYUSLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCOC1=CN=C(N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(2-(Methylthio)ethoxy)pyrimidin-2-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Abstract
This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. This document provides a comprehensive technical guide for its synthesis, designed for researchers and professionals in drug development. We present a robust and well-documented synthetic pathway, grounded in established chemical principles. This guide offers a detailed retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and characterization methodologies. The proposed synthesis prioritizes efficiency and scalability, relying on readily accessible starting materials and well-understood reaction classes, such as the Williamson ether synthesis. Each step is supported by authoritative references to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, this compound, dictates the overall synthetic strategy. The primary disconnection point is the ether linkage at the C5 position of the pyrimidine ring. This bond can be logically formed through a nucleophilic substitution reaction.
This analysis reveals two primary precursor molecules:
-
An electrophile: A 2-aminopyrimidine ring activated at the 5-position, such as 2-amino-5-hydroxypyrimidine.
-
A nucleophile: The alkoxide derived from the 2-(methylthio)ethanol side chain.
This approach simplifies the synthesis into the preparation of a key intermediate, 2-amino-5-hydroxypyrimidine, followed by a classical Williamson ether synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The proposed forward synthesis is a two-step process starting from commercially available 2-amino-5-bromopyrimidine.
Physicochemical properties of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted 2-aminopyrimidine, its scaffold is recognized as a privileged structure, particularly in the development of kinase inhibitors.[1][2] Understanding its physicochemical profile—including ionization constant (pKa), lipophilicity (LogP), and solubility—is paramount for predicting its pharmacokinetic behavior and suitability as a drug candidate.[3][4]
While publicly available experimental data for this specific molecule is limited, this document serves as a robust framework for its characterization. It synthesizes foundational knowledge of pyrimidine derivatives with field-proven, detailed experimental protocols for determining these critical parameters. By explaining the causality behind methodological choices and providing self-validating workflows, this guide is an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel pyrimidine-based therapeutic agents.
Introduction: The 2-Aminopyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a foundational heterocyclic motif in nature and medicine, forming the core of nucleobases and a wide array of therapeutic agents.[1] Within this class, the 2-aminopyrimidine core has emerged as a cornerstone in modern drug design. It is adept at mimicking the hydrogen bonding pattern of the adenine base in ATP, enabling it to effectively bind to the ATP-binding site of protein kinases and inhibit their function.[2] The dysregulation of kinase activity is a hallmark of numerous diseases, making such inhibitors highly valuable.
This compound (Figure 1) incorporates this critical 2-amino group along with an ether and a methylthio moiety. These substituents are expected to significantly influence its molecular properties, governing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the theoretical grounding and practical methodologies required to fully characterize this promising molecule.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Core Molecular and Structural Properties
The fundamental identifiers and computed properties of the molecule are summarized below. These data serve as the starting point for all experimental and theoretical assessments.
| Property | Value | Source |
| IUPAC Name | 5-(2-methylsulfanylethoxy)pyrimidin-2-amine | [5] |
| CAS Number | 1006599-54-7 | [5][6] |
| Molecular Formula | C₇H₁₁N₃OS | [5][6] |
| Molecular Weight | 185.25 g/mol | [5][6][7] |
| Canonical SMILES | CSCCOC1=CN=C(N=C1)N | [5] |
| InChIKey | PZXBGPBKYUSLBG-UHFFFAOYSA-N | [5] |
Experimental Determination of Physicochemical Properties
Direct experimental values for this compound are not extensively documented in peer-reviewed literature. Therefore, this section focuses on the authoritative, validated protocols required for their determination.
Ionization Constant (pKa)
Scientific Rationale: The pKa value is critical as it dictates the charge state of the molecule at a given pH.[8] This influences solubility, membrane permeability, and binding interactions with biological targets.[4] For this molecule, the primary sites of protonation are the two pyrimidine ring nitrogens and the exocyclic 2-amino group. Determining their respective pKa values is essential for understanding its behavior at physiological pH (approx. 7.4).
Methodology: pKa Determination via RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust and high-throughput method for pKa determination, requiring minimal sample and being tolerant of impurities.[4] The principle relies on the fact that the neutral and ionized forms of a compound exhibit different retention times on a reverse-phase column.[4]
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of mobile phase buffers across a wide pH range (e.g., from pH 2.0 to 12.0 in 0.5 pH unit increments). Ensure consistent ionic strength across all buffers.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol) at approximately 1 mg/mL.
-
Chromatographic System:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., Acetonitrile or Methanol).
-
Detection: UV-Vis detector set to a wavelength of maximum absorbance for the compound.
-
-
Isocratic Elution: For each pH buffer, perform a series of isocratic runs with varying concentrations of the organic modifier (e.g., 30%, 40%, 50%).[4]
-
Data Acquisition: Record the retention time (t_R) for the compound under each condition. Calculate the retention factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Data Analysis:
-
For each pH, extrapolate the retention factors to 0% organic modifier to obtain k_w.
-
Plot the logarithm of k_w against the mobile phase pH.
-
Fit the resulting data to a sigmoidal curve. The inflection point(s) of the curve correspond to the pKa value(s) of the compound.
-
Caption: Experimental workflow for pKa determination using RP-HPLC.
Lipophilicity (LogP and LogD)
Scientific Rationale: Lipophilicity is a key determinant of a drug's ADME properties, including its ability to cross cell membranes. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.
Methodology: Lipophilicity Determination via RP-HPLC
Similar to pKa determination, RP-HPLC provides a rapid and reliable measure of lipophilicity, which is correlated with the compound's retention time on a hydrophobic C18 column.[4]
Experimental Protocol:
-
System Setup: Use the same RP-HPLC system as for pKa analysis.
-
Mobile Phase: Prepare an isocratic mobile phase of a specific buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄ determination) and an organic modifier (e.g., Methanol).
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times under the same isocratic conditions.
-
Sample Analysis: Inject the sample of this compound and record its retention time.
-
Data Analysis:
-
Calculate the retention factor (k) for the standards and the sample.
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.
-
Determine the LogP (or LogD) of the target compound by interpolating its log(k) value onto the calibration curve.
-
Aqueous Solubility
Scientific Rationale: Poor aqueous solubility is a major hurdle in drug development, affecting formulation, bioavailability, and administration routes.[3] Determining this property early is crucial.
Methodology: Kinetic Solubility Assay using Nephelometry
This is a high-throughput method that measures the precipitation of a compound as it is added from a DMSO stock solution into an aqueous buffer.
Experimental Protocol:
-
Sample Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate: In a 96-well or 384-well plate, add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Compound Addition: Use a liquid handler to serially dilute the DMSO stock solution directly into the aqueous buffer wells. This creates a gradient of compound concentrations.
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Measure the turbidity (light scattering) in each well using a nephelometer.
-
Data Analysis: The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit.
Caption: Workflow for a plate-based kinetic solubility assay.
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential to confirm the chemical identity and purity of a synthesized batch of this compound. Based on its structure and data from related pyrimidine derivatives, the following spectral characteristics are anticipated.[9][10][11]
-
¹H-NMR Spectroscopy:
-
Pyrimidine Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).
-
Amino Protons: A broad singlet (δ 5.0-7.0 ppm, exchangeable with D₂O) corresponding to the -NH₂ group.
-
Ethoxy Protons: Two triplets in the aliphatic region (δ 3.5-4.5 ppm) for the two -CH₂- groups of the ethoxy chain.
-
Methylthio Protons: A sharp singlet (δ 2.0-2.5 ppm) for the S-CH₃ group.
-
-
¹³C-NMR Spectroscopy:
-
Signals in the aromatic region (δ 150-165 ppm) for the pyrimidine ring carbons.
-
Signals for the aliphatic carbons of the ethoxy chain (δ 60-70 ppm) and the methylthio group (δ 15-20 ppm).
-
-
FT-IR Spectroscopy:
-
N-H Stretch: Broad absorption bands around 3100-3400 cm⁻¹ from the primary amine.
-
C=N and C=C Stretch: Sharp absorptions in the 1550-1650 cm⁻¹ region characteristic of the pyrimidine ring.
-
C-O Stretch: A strong absorption band around 1050-1150 cm⁻¹ from the ether linkage.
-
-
Mass Spectrometry (MS):
-
The primary use is to confirm the molecular weight. An ESI-MS spectrum in positive ion mode should show a prominent peak for the molecular ion [M+H]⁺ at m/z 186.25.
-
Plausible Synthetic Pathway
While multiple synthetic routes are possible, a common and efficient method for constructing 2-aminopyrimidines involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor.[2] A plausible route would start from a dichlorinated pyrimidine, allowing for sequential and regioselective introduction of the required functional groups.
Caption: A plausible synthetic workflow for the target compound.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry, built upon the privileged 2-aminopyrimidine scaffold. Its ultimate utility as a therapeutic agent is intrinsically linked to its physicochemical properties. This guide establishes a comprehensive framework for the empirical determination of its pKa, lipophilicity, and solubility through validated, high-throughput methodologies. The outlined spectroscopic benchmarks and synthetic strategies further equip researchers with the necessary tools for its synthesis and characterization. By systematically applying these protocols, drug discovery teams can accurately profile this compound, enabling informed decisions in the progression toward novel therapeutics.
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An In-depth Technical Guide to the Structural Elucidation of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of intensive research.[2] The precise structural characterization of novel pyrimidine derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development pipelines.[3][4]
This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of a specific pyrimidine derivative, 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine . This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for the application of modern spectroscopic techniques. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of unambiguous and reliable structural data.
The target molecule, this compound, possesses a unique combination of functional groups, including a primary amine, an ether linkage, and a thioether, all attached to a central pyrimidine ring. The elucidation of its structure requires a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Property | Value | Source |
| Molecular Formula | C7H11N3OS | [5] |
| Molecular Weight | 185.25 g/mol | [5][6] |
| IUPAC Name | 5-(2-methylsulfanylethoxy)pyrimidin-2-amine | [5] |
| CAS Number | 1006599-54-7 | [6] |
Visualizing the Elucidation Workflow
A logical and systematic workflow is crucial for the efficient and accurate structural elucidation of a novel compound. The following diagram illustrates the integrated approach, where data from multiple spectroscopic techniques are synthesized to build a complete structural picture.
Caption: Predicted major fragmentation pathways for this compound in ESI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 186.06) to induce fragmentation and obtain a detailed fragmentation spectrum. This is crucial for confirming the connectivity of the different structural motifs.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. [7]
Expected FTIR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3250 | Primary Amine (-NH₂) | N-H stretch (two bands expected) [8][9] |
| 2950-2850 | Alkyl C-H | C-H stretch |
| 1650-1580 | Primary Amine (-NH₂) | N-H bend [8] |
| ~1600 | Pyrimidine Ring | C=N and C=C stretches |
| 1250-1020 | Ether (C-O) & Amine (C-N) | C-O and C-N stretches [7][8] |
Experimental Protocol for FTIR Analysis
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of this compound is a process of synergistic data interpretation. The molecular weight and formula are definitively established by high-resolution mass spectrometry. FTIR spectroscopy provides rapid confirmation of the key functional groups. Finally, a comprehensive suite of NMR experiments, including ¹H, ¹³C, COSY, and HSQC, provides the unambiguous evidence required to piece together the molecular puzzle, confirming the precise connectivity of every atom. This integrated and methodical approach, grounded in the principles of each analytical technique, ensures the highest level of confidence in the final structural assignment, a critical step in the advancement of research and development in the pharmaceutical sciences.
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The Pyrimidine Core: A Privileged Scaffold in Drug Discovery and Its Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental six-membered heterocyclic scaffold, is a cornerstone of medicinal chemistry.[1] Its presence in the essential building blocks of life—nucleic acids (cytosine, thymine, and uracil) and vitamin B1—underscores its profound biological relevance.[1][2] This inherent biocompatibility, coupled with its synthetic tractability, has established pyrimidine as a "privileged scaffold" in drug discovery, leading to a vast and ever-expanding portfolio of therapeutic agents with a remarkable breadth of biological activities.[3] This technical guide provides a comprehensive exploration of the significant biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. We will traverse the landscape of their applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents, offering field-proven insights and detailed protocols to empower researchers in the quest for novel therapeutics.
The Anticancer Potential of Pyrimidine Derivatives: Targeting the Engines of Malignancy
The fight against cancer has been significantly advanced by the development of pyrimidine-based therapeutics. These compounds exert their effects through a variety of mechanisms, often targeting the very machinery that cancer cells co-opt for their uncontrolled proliferation and survival.[4][5]
Mechanisms of Anticancer Activity
Pyrimidine derivatives employ a multi-pronged approach to combat cancer, with two of the most prominent strategies being the inhibition of critical enzymes involved in nucleotide synthesis and the blockade of aberrant signaling pathways driven by kinases.
-
Inhibition of Thymidylate Synthase (TS): Thymidylate synthase is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[6] By inhibiting TS, pyrimidine derivatives starve cancer cells of a crucial building block for DNA synthesis, leading to cell cycle arrest and apoptosis.[6] 5-Fluorouracil (5-FU), a long-standing and effective anticancer drug, is a classic example of a pyrimidine analog that targets TS.[7]
-
Inhibition of Kinases: Many cancers are driven by the hyperactivity of protein kinases, which act as molecular switches in signaling pathways that control cell growth, proliferation, and survival. Pyrimidine-based compounds have been successfully designed to act as potent kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to constitutive signaling and tumor growth.[8][9] Pyrimidine derivatives can competitively bind to the ATP-binding pocket of EGFR, preventing its activation and downstream signaling.[10]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrimidine-based inhibitors of CDKs can halt the cell cycle, preventing cancer cell division.[9]
-
BCR-ABL Inhibition: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Phenylamino-pyrimidine derivatives like imatinib have revolutionized CML treatment by targeting this oncoprotein.[11]
-
Signaling Pathway Visualization: EGFR Inhibition
Caption: A general workflow for the development of pyrimidine-based antimicrobial agents.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference(s) |
| Pyrido[2,3-d]pyrimidine | Compound 5b | Staphylococcus aureus | 0.48 - 3.91 | [12] |
| Pyrido[2,3-d]pyrimidine | Compound 5c | Escherichia coli | 0.48 - 3.91 | [12] |
| Pyrrolo[2,3-d]pyrimidine | Bromo derivative | Staphylococcus aureus | 8 | [13] |
| Imidazo[1,2-a]pyrimidine | Compound 3j | Candida albicans | 2.5 | [14] |
| Pyrimidine Nucleoside | Compound 4 | Bacillus subtilis | Varies | [15] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
This method is a qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.
Principle: A paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will appear around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from a pure culture.
-
Suspend the colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.
-
-
Disk Application:
-
Aseptically place antimicrobial-impregnated paper disks onto the inoculated agar surface.
-
Ensure the disks are at least 24 mm apart.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters using a ruler or caliper.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts.
-
Antiviral Efficacy of Pyrimidine Derivatives: Combating Viral Infections
Pyrimidine derivatives, particularly nucleoside analogs, have a long and successful history in antiviral therapy. They are effective against a wide range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). [16][17][18]
Mechanism of Antiviral Action
The primary mechanism of action for most antiviral pyrimidine nucleoside analogs involves their interference with viral nucleic acid synthesis.
-
Chain Termination: After being phosphorylated to their triphosphate form by viral and/or cellular kinases, these analogs are incorporated into the growing viral DNA or RNA chain by viral polymerases. Lacking the 3'-hydroxyl group necessary for the addition of the next nucleotide, they act as chain terminators, halting viral replication.
-
Inhibition of Viral Polymerases: The triphosphate forms of these analogs can also act as competitive inhibitors of viral DNA or RNA polymerases, further disrupting viral replication.
Quantitative Data: In Vitro Antiviral Activity
The antiviral activity of a compound is often expressed as the effective concentration 50 (EC50), which is the concentration of the drug that inhibits viral replication by 50%.
| Compound Class | Derivative Example | Virus | EC50 (µg/mL) | Reference(s) |
| Pyrimidine Nucleoside Analog | 5-Bromocytosine derivative | DNA viruses | Active | [19] |
| Pyrimidine Nucleoside Analog | PMEDAP | HSV-1, HSV-2, VZV | 0.07 - 2 | [19] |
| Pyrimidine Nucleoside Analog | 2-Amino-6-chloropurine derivative | CMV, VZV | 0.006 - 0.3 | [19] |
| Pyrimido[4,5-d]pyrimidine | Compound 7a | HCoV-229E | Potent | [20] |
| Pyrimidine Glycoside | Compound 76 | HBV | Moderate | [17] |
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. An overlay of semi-solid medium is added to restrict the spread of the virus, resulting in the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Compound Treatment and Overlay:
-
Prepare serial dilutions of the pyrimidine derivative in an overlay medium (e.g., medium containing 0.5% agarose or methylcellulose).
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing the test compound.
-
Include a virus control (no compound) and a cell control (no virus).
-
-
Incubation:
-
Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration to determine the EC50 value.
-
Anti-inflammatory Properties of Pyrimidine Derivatives: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory potential by targeting key mediators of the inflammatory response. [3][21][22]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to inhibit enzymes involved in the production of pro-inflammatory mediators.
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes, particularly the inducible COX-2 isoform, are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Pyrimidine derivatives can selectively inhibit COX-2, reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. [23][24]* Inhibition of Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators. Some pyrimidine derivatives have been shown to inhibit LOX activity. [25]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Compound Class | Derivative Example | Target | IC50 (µM) | Reference(s) |
| Pyrido[2,3-d]pyrimidine | Compound 2a | Lipoxygenase | 42 | [25] |
| Pyrido[2,3-d]pyrimidine | Compound 2f | Lipoxygenase | 47.5 | [25] |
| Pyrimidine Derivative | Compound L1 | COX-2 | Selective | [23] |
| Pyrimidine Derivative | Compound L2 | COX-2 | Selective | [23] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | Not Specified | Active | [22] |
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay is based on the colorimetric or fluorometric detection of the peroxidase activity of the COX enzyme. The peroxidase component of COX catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of prostaglandin G2 (PGG2), the intermediate product of the cyclooxygenase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, hematin (a cofactor), and a substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Reconstitute the purified COX-2 enzyme.
-
Prepare a solution of arachidonic acid, the substrate for the cyclooxygenase reaction.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test pyrimidine derivative at various concentrations.
-
Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (no inhibitor).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Signal Detection:
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Cardiovascular Effects of Pyrimidine Derivatives: A Focus on Calcium Channel Blockade
Pyrimidine derivatives have also found application in the treatment of cardiovascular diseases, primarily as calcium channel blockers. [26][27]
Mechanism of Action: Calcium Channel Blockade
Voltage-gated L-type calcium channels are crucial for the contraction of vascular smooth muscle and cardiac muscle. By blocking these channels, pyrimidine derivatives inhibit the influx of calcium ions, leading to:
-
Vasodilation: Relaxation of vascular smooth muscle, resulting in a decrease in blood pressure.
-
Negative Inotropic Effect: A reduction in the force of cardiac contraction.
Quantitative Data: In Vitro Cardiovascular Activity
| Compound Class | Derivative Example | Target | IC50 | Reference(s) |
| Dihydropyrimidine | Compound 7 | Calcium Channel | 12 nM | [28] |
| Dihydropyrimidine | SQ 32,547 | Calcium Channel | 5.5 nM | [29] |
| Dihydropyrimidine | SQ 32,926 | Calcium Channel | 8.1 nM | [29] |
| Pyrimidine Derivative | Compound 8c | Calcium Channel | ~19 µg/mL | |
| Pyrimidine Derivative | Compound 9c | Calcium Channel | ~19 µg/mL |
Experimental Protocol: In Vitro Calcium Channel Blocker Assay
This assay assesses the ability of a compound to block calcium influx through L-type calcium channels in a cell-based system.
Principle: Cells expressing L-type calcium channels are loaded with a calcium-sensitive fluorescent dye. The cells are then depolarized to open the calcium channels, leading to an influx of calcium and an increase in fluorescence. A calcium channel blocker will inhibit this increase in fluorescence in a dose-dependent manner.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line (e.g., vascular smooth muscle cells or a cell line engineered to express L-type calcium channels) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Incubation:
-
Add the test pyrimidine derivative at various concentrations to the wells and incubate for a specific period.
-
-
Depolarization and Fluorescence Measurement:
-
Initiate calcium influx by adding a depolarizing agent (e.g., a high concentration of potassium chloride) to the wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the increase in fluorescence for each well.
-
Determine the percentage of inhibition of the calcium influx for each concentration of the compound relative to the control (no compound).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.
-
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for the fine-tuning of biological activity through chemical modification, leading to the development of compounds with high potency and selectivity for a wide range of molecular targets. The ongoing exploration of novel pyrimidine derivatives, guided by a deep understanding of their mechanisms of action and structure-activity relationships, holds immense promise for addressing unmet medical needs across a spectrum of diseases. As our knowledge of disease biology expands and new targets are identified, the privileged pyrimidine core will undoubtedly remain at the forefront of drug discovery and development for the foreseeable future.
References
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Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed Central. Retrieved January 2, 2026, from [Link]
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Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024). PubMed. Retrieved January 2, 2026, from [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PubMed Central. Retrieved January 2, 2026, from [Link]
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32547 and SQ 32926 [correction of SQ 32946]. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
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Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
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Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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MIC values for compounds 7, 9, and 14. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved January 2, 2026, from [Link]
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In Silico Screening of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico screening of the novel compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. Leveraging a structure-based virtual screening approach, we will explore its potential as a protein kinase inhibitor, a class of therapeutic agents with significant applications in oncology and other disease areas. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols. We will navigate the essential stages of in silico drug discovery, from target identification and preparation to molecular docking, and post-simulation analysis, culminating in an assessment of the compound's drug-likeness and potential toxicity profile.
Introduction: The Promise of Pyrimidine Scaffolds and In Silico Screening
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to mimic the purine core of ATP allows for competitive inhibition at the ATP-binding sites of protein kinases, a family of enzymes frequently dysregulated in cancer and other proliferative diseases.[3][4] The compound of interest, this compound, possesses the characteristic 2-aminopyrimidine moiety, suggesting its potential as a kinase inhibitor.
In silico screening has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate large chemical libraries and prioritize candidates for experimental validation.[5][6] By simulating the interactions between a small molecule and its biological target at an atomic level, we can predict binding affinity and mode, providing critical insights to guide lead optimization. This guide will delineate a robust in silico workflow to probe the therapeutic potential of this compound.
Target Identification: Focusing on Key Protein Kinases
Given the prevalence of the 2-aminopyrimidine scaffold in known kinase inhibitors, we will focus our screening efforts on three well-validated oncological targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a hallmark of non-small-cell lung cancer and other malignancies.[5][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]
-
Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3][10]
These kinases have been extensively studied, and numerous crystal structures are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based virtual screening.
The In Silico Screening Workflow: A Step-by-Step Guide
A successful in silico screening campaign hinges on a meticulously executed workflow. The following sections provide detailed protocols for each stage of the process.
Diagram of the In Silico Screening Workflow
Part 1: Ligand Preparation
The accurate three-dimensional representation of the ligand is paramount for successful docking. This protocol outlines the conversion of the 2D chemical structure of this compound into a docking-ready 3D format.
Experimental Protocol: Ligand Preparation
-
Obtain the SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CSCCOC1=CN=C(N=C1)N.[11]
-
2D to 3D Conversion:
-
Utilize an online tool such as the "SMILES to Structure" converter on the Leskoff website or ChemDoodle Web Components to generate a 2D depiction from the SMILES string.[4][12]
-
Employ a molecular editor like Avogadro or an online converter to generate a 3D structure from the SMILES string.[13][14][15]
-
-
Energy Minimization:
-
The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a force field like MMFF94 or UFF within Avogadro or a similar program.[16][17][18] This step optimizes the bond lengths, angles, and dihedrals to achieve a more realistic and stable conformation.[19]
-
The rationale for energy minimization is to remove atomic clashes and arrive at a low-energy starting conformation for the docking simulation.[16]
-
-
File Format Conversion:
-
Save the energy-minimized structure in a suitable format for docking, such as .mol2 or .pdb.
-
Use a tool like Open Babel to convert the file to the .pdbqt format required by AutoDock Vina. This format includes atomic charges and defines rotatable bonds.
-
Part 2: Receptor Preparation
The crystal structure of the target protein obtained from the PDB often requires processing to be suitable for docking. This protocol details the necessary steps.
Experimental Protocol: Receptor Preparation
-
Protein Structure Retrieval:
-
Download the 3D crystal structures of the target kinases from the Protein Data Bank (PDB):
-
EGFR: PDB ID: 4WKQ (complexed with gefitinib, a pyrimidine-based inhibitor)[20] or 6JZ0 (complexed with a furanopyrimidine inhibitor).[12]
-
VEGFR2: PDB ID: 3VHE (complexed with a pyrrolopyrimidine inhibitor)[21][22] or 1YWN (complexed with a furo[2,3-d]pyrimidine inhibitor).[23]
-
CDK2: PDB ID: 1Y91 (complexed with a pyrazolo[1,5-a]pyrimidine inhibitor)[24][25] or 4BCP (complexed with a 2-amino-4-heteroaryl-pyrimidine inhibitor).[17]
-
-
-
Pre-processing with PyMOL or Chimera:
-
Load the PDB file into a molecular visualization program like PyMOL or UCSF Chimera.
-
Remove non-essential molecules such as water, co-factors, and any co-crystallized ligands. This is crucial as they can interfere with the docking simulation.
-
If the crystal structure contains multiple protein chains, retain only the one that is biologically relevant for the docking study.
-
-
Preparation for Docking using AutoDock Tools:
-
Load the cleaned PDB file into AutoDock Tools.
-
Add polar hydrogens to the protein, as they are often not resolved in crystal structures but are critical for hydrogen bonding interactions.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared receptor in the .pdbqt format.
-
Part 3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[26] This protocol uses AutoDock Vina, a widely used open-source docking program.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the ATP-binding site of the kinase. The center and dimensions of the grid box should be chosen to cover the entire binding pocket.
-
For the selected PDB structures, the binding site can be identified based on the position of the co-crystallized inhibitor.
-
-
Configuration File:
-
Create a configuration text file that specifies the file paths for the prepared receptor and ligand (.pdbqt files), the coordinates of the center of the grid box, and its dimensions.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform a conformational search, exploring different poses of the ligand within the binding site and scoring them based on a semi-empirical free energy force field.
-
Post-Screening Analysis: Interpreting the Results
Binding Energy and Pose Analysis
AutoDock Vina provides a ranked list of binding poses for the ligand, along with their corresponding binding affinities (in kcal/mol). A more negative binding energy generally indicates a more favorable binding interaction.[27][28]
Table 1: Representative Binding Energies of Pyrimidine Derivatives against Target Kinases
| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reference |
| Thieno[2,3-d]pyrimidine | EGFR (Wild-Type) | -8.9 | [10] |
| Pyrimidine Derivative | EGFR Kinase Domain | -8.8 | [10] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | CDK2 (1HCK) | -7.9 | [10] |
| Pyrazoline and Pyrimidine Derivatives | EGFR Kinase | -9.71 | [26] |
| Pyrimidine Derivatives | EGFR and CA IX | -10.74 | [29] |
Note: The binding energies presented are for representative compounds from the cited studies and serve as a benchmark for comparison.
Experimental Protocol: Visualization and Interaction Analysis
-
Visualize Docked Poses:
-
Identify Key Interactions:
-
Analyze the top-ranked poses to identify key molecular interactions, such as:
-
Hydrogen bonds: These are crucial for the specificity and stability of protein-ligand binding.
-
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and receptor.
-
Pi-stacking: Interactions between aromatic rings.
-
-
For kinase inhibitors, hydrogen bonding with the "hinge region" of the ATP-binding site is a critical determinant of binding.
-
ADMET Prediction: Assessing Drug-Likeness and Toxicity
A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9][21] In silico ADMET prediction provides an early assessment of a compound's drug-likeness.
Key ADMET Parameters and Their Interpretation:
-
Lipinski's Rule of Five: A set of guidelines to evaluate the drug-likeness of a compound and its potential for good oral bioavailability.[2][5][6][24][32] The rules are:
-
Molecular weight ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
-
-
Aqueous Solubility (LogS): Predicts the solubility of the compound in water. Poor solubility can lead to poor absorption.
-
hERG Inhibition: Predicts the potential for the compound to block the hERG potassium channel, which can lead to cardiotoxicity.[1][33][34][35][36]
-
Ames Test: Predicts the mutagenic potential of a compound.[3][7][37][38][39]
A variety of free online tools, such as SwissADME and pkCSM, can be used to predict these properties.
Table 2: Predicted ADMET Properties for a Hypothetical Pyrimidine Derivative
| Property | Predicted Value | Interpretation |
| Molecular Weight | 350 g/mol | Complies with Lipinski's rule |
| LogP | 3.5 | Complies with Lipinski's rule |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule |
| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's rule |
| Aqueous Solubility (LogS) | -4.0 | Moderately soluble |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Test | Non-mutagenic | Low risk of mutagenicity |
Signaling Pathway Context
Understanding the biological context of the target kinases is crucial for interpreting the potential downstream effects of their inhibition.
Diagram of a Simplified EGFR Signaling Pathway
Diagram of a Simplified VEGFR2 Signaling Pathway
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An In-depth Technical Guide to Predicting the Mechanism of Action of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
A Senior Application Scientist's Perspective on Integrating In-Silico and Experimental Approaches for Novel Compound Characterization
Introduction
The quest for novel therapeutics is a cornerstone of modern medicine, with small molecules representing a significant portion of approved drugs. Within this landscape, heterocyclic compounds, particularly pyrimidine derivatives, have garnered substantial attention due to their diverse pharmacological activities.[1][2][3][4] The compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, with its distinct pyrimidine core, presents a promising scaffold for drug discovery.[5][6] However, like many novel chemical entities, its biological targets and mechanism of action (MoA) remain uncharacterized. Elucidating the MoA is a critical step in the drug development pipeline, providing the foundation for rational optimization, predicting potential toxicities, and identifying patient populations who may benefit from the therapy.[7][8]
This technical guide outlines a comprehensive, multi-faceted strategy for the prediction and validation of the MoA for this compound. By synergistically employing computational prediction and rigorous experimental validation, we can construct a robust, data-driven hypothesis of the compound's biological function. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategy and detailed, actionable protocols.
Part 1: In-Silico Prediction of Mechanism of Action
The initial phase of MoA elucidation leverages the power of computational biology to generate testable hypotheses, thereby conserving resources and guiding experimental design.[9] This in-silico approach analyzes the chemical structure of this compound to predict its potential biological targets and affected pathways.
Target Prediction via Chemical Similarity and Machine Learning
The principle that structurally similar molecules often exhibit similar biological activities is a fundamental concept in medicinal chemistry.[9] We can harness this by screening large biological databases for compounds structurally related to our lead compound and identifying their known protein targets.
Workflow for Target Prediction:
-
Chemical Fingerprinting: Convert the 2D structure of this compound into a numerical representation (a chemical fingerprint).
-
Database Screening: Utilize databases such as ChEMBL, PubChem, and BindingDB to search for compounds with high fingerprint similarity.
-
Target Prioritization: Compile a list of protein targets associated with the structurally similar compounds. Targets that appear frequently or are associated with high-potency compounds are prioritized.
-
Machine Learning Models: Employ pre-trained machine learning models (e.g., network-based inference methods) that predict drug-target interactions based on a combination of chemical substructures and known interaction networks.[7][10] These models can suggest targets that may not be identified by simple similarity searches alone.
Rationale: This initial step provides a broad, unbiased survey of potential targets, with a focus on those that have been previously validated for similar chemical matter. The pyrimidine scaffold is a known "privileged" structure in medicinal chemistry, frequently associated with kinase inhibition.[4][11] Therefore, it is highly probable that this analysis will implicate various protein kinases as potential targets.
Visualization of In-Silico Workflow:
Caption: Workflow for in-silico prediction of biological targets.
Molecular Docking Studies
Once a prioritized list of potential targets is generated, molecular docking can be used to predict the binding mode and estimate the binding affinity of this compound to these proteins.[12][13]
Experimental Protocol: Molecular Docking
-
Protein Structure Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.
-
Binding Site Definition: Identify the putative binding site on the target protein. For kinases, this is typically the ATP-binding pocket.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the binding site.[9]
-
Scoring and Analysis: The docking program will calculate a "docking score" for each pose, which estimates the binding free energy. Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Rationale: Docking studies provide a structural basis for the predicted interactions. For pyrimidine-based kinase inhibitors, we would expect to see hydrogen bonding between the 2-amino group of the pyrimidine and the hinge region of the kinase domain, a common binding motif.[14] The results of this analysis can further refine our list of candidate targets.
Network Pharmacology and Pathway Analysis
To understand the broader biological context of the predicted targets, we can use network pharmacology.[13][15] This approach integrates drug-target interactions with protein-protein interaction networks and pathway databases.
Workflow for Network Pharmacology:
-
Construct a Target Network: Build a network where the nodes are the high-confidence predicted targets of our compound.
-
Network Expansion: Expand this network by adding known protein-protein interactors for each target.
-
Pathway Enrichment Analysis: Use tools like DAVID or Metascape to identify biological pathways (e.g., from KEGG or Reactome databases) that are significantly over-represented in the network.
Rationale: A drug rarely acts on a single target in isolation. Network pharmacology helps to visualize the potential downstream effects of target engagement and can predict the overall phenotypic outcome.[16] For instance, if multiple predicted kinase targets converge on the MAPK signaling pathway, this would suggest that the compound may impact cell proliferation and survival.
Part 2: Experimental Validation of Predicted Targets
While in-silico methods are powerful for hypothesis generation, experimental validation is essential to confirm these predictions.[17] The following protocols describe a tiered approach, starting with direct biochemical assays and moving to more complex cellular systems.
Biochemical Assays: Kinase Inhibition Profiling
Based on the prevalence of pyrimidine derivatives as kinase inhibitors, a primary validation step is to screen this compound against a panel of purified kinases.[2][11][18]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.
-
Reagents and Materials:
-
Purified recombinant kinases (selected from the in-silico prediction list).
-
Specific peptide substrates for each kinase.
-
ATP.
-
This compound dissolved in DMSO.
-
A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
384-well microplates.
-
-
Procedure:
-
In a 384-well plate, add the kinase, its specific substrate, and ATP to a buffer solution.
-
Add this compound at a range of concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only control (0% inhibition) and a potent known inhibitor as a positive control.
-
Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Stop the reaction and measure the remaining ATP or the generated ADP according to the kit manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each concentration of the compound.
-
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Data Presentation:
| Predicted Target Kinase | IC50 (µM) |
| Kinase A | 0.05 |
| Kinase B | 1.2 |
| Kinase C | >10 |
| Kinase D | 0.15 |
Rationale: This direct biochemical assay provides quantitative data on the potency and selectivity of the compound against the predicted targets. Low IC50 values for specific kinases provide strong evidence for a direct interaction.
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
To confirm that the compound binds to its target inside living cells, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol: CETSA
-
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line if anticancer activity is predicted) to confluence.
-
Compound Treatment: Treat the cells with either this compound (at a concentration ~10-fold above its IC50) or vehicle (DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 65°C) for 3 minutes.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thawing and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and untreated samples. A rightward shift in the melting curve for the drug-treated sample indicates target engagement.
Rationale: CETSA provides crucial evidence that the drug-target interaction observed in a purified system also occurs in the complex environment of a cell.[19] This bridges the gap between biochemical activity and cellular function.
Visualization of CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Affinity-Based Target Identification
To identify targets in an unbiased manner, affinity-based methods can be employed.[20][21] These techniques use a modified version of the compound to "pull down" its binding partners from a cell lysate.
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to attach the linker at a position that does not interfere with target binding, as determined by structure-activity relationship (SAR) studies.
-
Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.
-
Lysate Incubation: Incubate the beads with a total cell lysate. The target proteins will bind to the immobilized compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the sample incubated with the active compound compared to a negative control (e.g., beads with an inactive structural analog) are considered candidate targets.
Rationale: This is a powerful, unbiased method to confirm predicted targets and potentially discover novel, unexpected "off-targets" that may contribute to the compound's efficacy or toxicity.[21]
Part 3: Elucidation of Cellular and Phenotypic Effects
Once the direct target(s) have been validated, the next step is to understand the downstream consequences of target engagement on cellular function.
Cellular Proliferation and Viability Assays
Given the potential for pyrimidine derivatives to act as anticancer agents, assessing the effect of this compound on the growth of cancer cell lines is a logical step.[2][3][18]
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cell lines (chosen based on the expression of the validated target) in 96-well plates.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Measure cell viability using a standard method. For example, the MTT assay measures the metabolic activity of living cells, which correlates with cell number.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) from the dose-response curve.
Analysis of Downstream Signaling Pathways
If the validated target is a kinase, it is essential to confirm that the compound modulates the downstream signaling pathway controlled by that kinase.
Experimental Protocol: Western Blotting for Phospho-proteins
-
Cell Treatment and Lysis: Treat cells with the compound at a concentration near its GI50 for a short period (e.g., 1-4 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of that substrate protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A decrease in the phosphorylated substrate upon compound treatment confirms inhibition of the upstream kinase's activity in the cell.
Visualization of a Hypothetical Signaling Pathway:
Caption: Inhibition of a target kinase and its downstream effects.
Conclusion and Future Directions
This guide presents an integrated, systematic approach to elucidating the mechanism of action for the novel compound this compound. By combining predictive in-silico methodologies with rigorous, multi-tiered experimental validation, we can move from a chemical structure to a well-supported hypothesis of its biological function. The journey begins with broad, computational screening to identify likely targets, which are then confirmed through direct biochemical and cellular engagement assays. Finally, the downstream cellular consequences of this engagement are characterized, providing a holistic view of the compound's MoA.
The data generated through this comprehensive strategy will be invaluable for the future development of this compound as a potential therapeutic agent. A confirmed MoA will enable lead optimization, the development of pharmacodynamic biomarkers, and the rational design of clinical trials. This structured, evidence-based approach is fundamental to navigating the complexities of modern drug discovery and translating a promising molecule into a potential medicine.
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A Comprehensive Guide to the Safety and Toxicity Profiling of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine and Related Novel Pyrimidine Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel chemical entities for therapeutic use necessitates a rigorous evaluation of their safety and toxicity profile. This guide provides an in-depth technical framework for assessing the safety of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, a representative novel pyrimidine derivative. In the absence of extensive public data on this specific molecule, this document outlines a comprehensive, tiered approach to safety and toxicity assessment, from early-stage in silico predictions to definitive in vivo studies. This guide is designed to be a practical resource for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind each stage of the safety evaluation process. By adhering to the principles of scientific integrity and leveraging established regulatory guidelines, this framework aims to build a robust safety profile for new pyrimidine-based drug candidates, ensuring patient safety and facilitating regulatory approval.
Introduction: The Pyrimidine Scaffold and the Imperative for Safety Assessment
Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The subject of this guide, this compound, is a novel pyrimidine derivative with potential therapeutic applications. However, before any clinical utility can be realized, a thorough understanding of its safety and toxicity is paramount.
The journey of a new chemical entity from the laboratory to the clinic is paved with rigorous safety evaluations. Early and comprehensive toxicity testing is not only a regulatory requirement but also a critical step in de-risking a drug development program, saving both time and resources by identifying potential liabilities at an early stage.[1][2][3] This guide will delineate a systematic approach to building a comprehensive safety profile for this compound, serving as a template for other novel pyrimidine derivatives.
Tier 1: In Silico and Early-Stage Assessment
The initial phase of safety assessment leverages computational tools and preliminary in vitro screens to predict potential toxicities and guide further experimental work.
Computational Toxicology: Predicting Liabilities
Before embarking on extensive laboratory testing, in silico models can provide valuable insights into the potential toxicological profile of a compound.[4][5][6][7] These computational tools use a molecule's structure to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
For this compound, a number of properties should be assessed using predictive software:
| Predicted Parameter | Significance | Recommended Tools |
| Mutagenicity | Predicts the potential to cause genetic mutations, a key indicator of carcinogenicity. | ProTox-3.0[4], ToxiM[5], toxCSM[6] |
| Carcinogenicity | Assesses the likelihood of causing cancer. | ProTox-3.0[4], toxCSM[6] |
| Hepatotoxicity | Predicts the potential for liver damage, a common cause of drug attrition.[1][2] | ProTox-3.0[4], toxCSM[6] |
| Cardiotoxicity (hERG Inhibition) | Evaluates the risk of blocking the hERG potassium channel, which can lead to fatal cardiac arrhythmias.[8] | toxCSM[6] |
| LD50 (Median Lethal Dose) | Provides an estimate of acute toxicity. | ProTox-3.0[4], TOPKAT |
Logical Workflow for In Silico Toxicity Prediction
Caption: In silico workflow for initial toxicity assessment.
Physicochemical Properties and Early Formulation
The solubility and stability of a compound are critical for its biological activity and for the reliability of in vitro and in vivo assays. Preliminary assessment of these properties should be conducted early.
Tier 2: In Vitro Toxicology Screening
In vitro assays provide the first experimental data on the biological effects of a compound and are essential for prioritizing candidates for further development.[1][2][9]
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration range at which a compound causes cell death.[10][11] Two common methods are the MTT and LDH assays.[12][13][14][15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+.
-
Colorimetric Measurement: Measure the formation of the colored formazan product, which is proportional to the amount of LDH released from damaged cells, using a microplate reader.[11][14]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.[11]
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for conducting MTT and LDH cytotoxicity assays.
Genotoxicity Assays
Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, which can lead to cancer or heritable defects. The bacterial reverse mutation assay, or Ames test, is a standard initial screen.[16][17][18]
Experimental Protocol: Ames Test
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium with different mutations in the histidine operon.[16][17]
-
Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[16]
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a histidine-deficient agar medium.[19]
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[18]
This assay should be performed in compliance with ICH S2(R1) guidelines.[20][21][22][23][24]
Safety Pharmacology Screening
Early in vitro safety pharmacology assays can identify potential adverse effects on major physiological systems.
hERG Assay for Cardiotoxicity
The hERG (human Ether-à-go-go-Related Gene) assay is a critical screen for assessing the risk of drug-induced QT interval prolongation, a potentially fatal cardiac side effect.[8]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).[8][25]
-
Automated Patch Clamp System: Employ a high-throughput automated patch clamp system (e.g., QPatch or SyncroPatch).[8]
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Electrophysiological Recording: Record the hERG channel current in response to a specific voltage protocol.[25]
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
Tier 3: In Vivo Toxicology Studies
In vivo studies in animal models are essential for understanding the systemic effects of a compound and are a prerequisite for human clinical trials.[3][26][27][28][29] These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.
Acute Toxicity Studies
Single-dose toxicity studies are performed to determine the median lethal dose (LD50) and to identify the signs of toxicity and the target organs.[30][31]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Species Selection: Typically conducted in two rodent species (e.g., rats and mice).
-
Dosing: Administer a single oral dose of this compound to a small number of animals.
-
Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
Endpoint: The study is complete when a sufficient number of reversals in the outcome have been observed to allow for the calculation of the LD50.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.
Repeat-Dose Toxicity Studies
Repeat-dose toxicity studies are designed to evaluate the toxic effects of a compound after prolonged exposure. The duration of these studies is guided by the intended duration of the clinical trials.[32][33]
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study
-
Species Selection: Use one rodent and one non-rodent species.
-
Dose Groups: Include a control group and at least three dose levels (low, mid, and high).
-
Dosing: Administer this compound daily for 28 days.
-
In-life Observations: Conduct regular clinical observations, body weight measurements, and food consumption monitoring.
-
Clinical Pathology: Collect blood and urine samples at specified time points for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, perform a full necropsy, weigh the major organs, and collect tissues for histopathological examination.
-
Recovery Group: Often includes a recovery group to assess the reversibility of any observed toxic effects.
Logical Flow for Preclinical In Vivo Safety Assessment
Caption: Tiered approach for in vivo toxicology and safety pharmacology.
Safety Pharmacology Core Battery
The safety pharmacology core battery investigates the effects of the test substance on vital functions, including the cardiovascular, respiratory, and central nervous systems, as mandated by ICH S7A guidelines.[34][35][36][37][38]
Data Integration and Risk Assessment
The culmination of the safety and toxicity profiling is the integration of all data from in silico, in vitro, and in vivo studies to form a comprehensive risk assessment. This involves identifying any hazards, establishing a no-observed-adverse-effect level (NOAEL), and determining a safe starting dose for first-in-human clinical trials.
Conclusion
The safety and toxicity assessment of a novel pyrimidine derivative such as this compound is a complex but essential process in drug development. By employing a systematic, tiered approach as outlined in this guide, researchers can efficiently and effectively characterize the safety profile of new chemical entities. This not only fulfills regulatory requirements but, more importantly, ensures the safety of patients who may one day benefit from these new therapies. The principles and protocols described herein provide a robust framework for making informed decisions and advancing promising drug candidates with confidence.
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ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. [Link]
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Methodological & Application
Application Notes & Protocols: A Framework for the In-Vitro Characterization of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3][4][5] This guide provides a comprehensive framework for the initial in vitro evaluation of 5-(2-(methylthio)ethoxy)pyrimidin-2-amine, a novel pyrimidine derivative. In the absence of established specific protocols for this compound, we present a logical, tiered approach based on the well-documented activities of structurally related pyrimidine-2-amine derivatives.[2][6][7] The proposed workflow begins with a broad assessment of cellular cytotoxicity, transitions to a specific target class evaluation via kinase inhibition assays, and culminates in a cellular-level mechanistic study using Western blotting to analyze protein phosphorylation. This document is intended for researchers in drug discovery and chemical biology, offering detailed, field-proven protocols and the scientific rationale underpinning each experimental step.
Introduction: The Scientific Rationale
The 2-aminopyrimidine moiety is a cornerstone of many clinically relevant molecules, particularly in oncology, where it frequently serves as a hinge-binding motif in kinase inhibitors.[2][7] Given this precedent, a logical hypothesis is that this compound may exhibit inhibitory activity against one or more protein kinases, leading to cytotoxic or anti-proliferative effects in cancer cells.
Our proposed evaluation strategy is therefore designed to test this hypothesis in a systematic manner:
-
General Cytotoxicity Screening: The first step is to ascertain whether the compound has any biological effect on whole cells. A cell viability assay, such as the MTT assay, is a robust and high-throughput method to determine if the compound affects cellular metabolic activity, which is an indicator of cell viability and proliferation.[8][9][10] A positive result in this assay provides the justification for more detailed mechanistic studies.
-
Target-Specific Inquiry (Kinase Inhibition): Should the compound exhibit cytotoxicity, the next logical step is to investigate its effect on a plausible molecular target. Given the prevalence of kinase inhibition among pyrimidine derivatives, a direct in vitro kinase assay is a powerful tool to measure the compound's ability to inhibit the enzymatic activity of a specific kinase.[11][12][13]
-
Cellular Mechanism of Action: A positive result in a biochemical kinase assay must be validated in a cellular context. Western blotting for phosphorylated proteins allows for the direct observation of the compound's effect on the kinase's downstream signaling pathway inside the cell.[14] A reduction in the phosphorylation of a known substrate of the target kinase provides strong evidence for the compound's on-target activity.
This multi-faceted approach ensures a self-validating experimental workflow, where the findings from each stage inform and corroborate the next.
Experimental Workflow Overview
The following diagram illustrates the proposed sequential workflow for the in vitro characterization of this compound.
Caption: A logical workflow for the in vitro evaluation of a novel pyrimidine compound.
Detailed Protocols and Methodologies
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[8][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, the quantity of which is directly proportional to the number of living cells.[8][9][10]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15][16]
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15][16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a no-cell background control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][15] The appearance of purple formazan crystals will be visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][16] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8][9]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability percentage against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Example Value | Description |
| Cell Line | A549 | Human lung carcinoma cell line. |
| Seeding Density | 8,000 cells/well | Optimized for logarithmic growth over 72h. |
| Compound Conc. Range | 0.01 µM - 100 µM | A wide range to capture the full dose-response. |
| Incubation Time | 72 hours | Allows for multiple cell doubling times. |
| Expected IC₅₀ | < 10 µM | A common threshold for considering a compound "active". |
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the test compound against a purified kinase enzyme. This assay often relies on the quantification of ATP consumed or ADP produced during the phosphorylation of a substrate.[11] Non-radioactive methods, such as those using fluorescence, are common.[11]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Specific peptide substrate for the kinase
-
This compound
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 384-well microplates
-
Luminometer
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of the test compound in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme to the reaction buffer. Add the test compound at various concentrations and incubate at room temperature for 10-30 minutes to allow for compound-enzyme interaction.[17]
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes. The time may need optimization depending on the kinase's activity.
-
Reaction Termination and Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol. This involves a luciferase/luciferin system that generates a luminescent signal proportional to the ADP concentration.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Protein Phosphorylation
This protocol is essential for confirming that the compound inhibits the target kinase within a cellular environment by measuring the phosphorylation status of a downstream substrate protein.[18]
Caption: Key steps in the Western Blot workflow for phospho-protein detection.
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[14]
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-proteins to avoid background from casein in milk).[14]
-
Primary antibodies (one specific for the phosphorylated form of the substrate, one for the total protein).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Procedure:
-
Cell Treatment and Lysis: Plate cells and grow them to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀ from the MTT assay) for a specified time (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[14] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody overnight at 4°C with gentle agitation.[18]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.
Data Analysis: Quantify the band intensities using densitometry software. For each sample, normalize the intensity of the phospho-protein band to the intensity of the total protein band. A dose-dependent decrease in the normalized phospho-protein signal indicates on-target inhibition.
| Reagent/Step | Key Consideration | Rationale |
| Cell Lysis | Addition of phosphatase inhibitors | Prevents dephosphorylation of target proteins during sample preparation. |
| Blocking Buffer | 5% BSA in TBST | Milk contains phosphoproteins (casein) which can cause high background with phospho-specific antibodies.[14] |
| Primary Antibody | Overnight at 4°C | Promotes optimal binding for high-specificity detection.[18] |
| Loading Control | Total Protein | Normalizes for any variations in protein loading, ensuring accurate quantification of phosphorylation changes. |
Conclusion and Future Directions
This application note provides a robust, multi-tiered strategy for the initial in vitro characterization of this compound. By progressing from a general assessment of cytotoxicity to specific enzymatic and cellular assays, researchers can efficiently determine the compound's biological activity and elucidate its mechanism of action. Positive and coherent results across these assays would build a strong case for the compound as a potential kinase inhibitor and justify further investigation, including broader kinase profiling, in vivo efficacy studies, and medicinal chemistry efforts to optimize its potency and pharmacological properties.
References
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Application Notes and Protocols for Cell-Based Assays Using 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine is a novel pyrimidine derivative with potential for biological activity. Its structural features suggest that it may interact with various cellular targets, making it a candidate for drug discovery and development.
This document provides detailed application notes and protocols for the initial characterization of this compound in common cell-based assays. Given the novelty of this compound, the following protocols are proposed based on the well-established activities of the broader pyrimidine class of molecules. These assays are designed to be robust and provide a foundational understanding of the compound's cytotoxic, antiviral, and antimicrobial potential.
Compound Information
| Compound Name | This compound |
| CAS Number | 1006599-54-7 |
| Molecular Formula | C7H11N3OS |
| Molecular Weight | 185.25 g/mol [2] |
| Purity | >95% |
| Appearance | Solid |
Storage and Handling: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][4] For detailed safety information, please refer to the Safety Data Sheet (SDS).[3][4][5][6]
Proposed Screening Strategy
Due to the lack of specific biological data for this compound, a tiered screening approach is recommended. This strategy begins with a broad assessment of cytotoxicity, followed by more specific functional assays based on the general activities of pyrimidine derivatives.
Figure 1: A tiered screening strategy for this compound.
Part 1: Anticancer Activity Screening
Many pyrimidine derivatives have been investigated for their potential to inhibit tumor cell proliferation.[1] Therefore, a primary assessment of the anticancer potential of this compound is a logical starting point.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[5][7] This assay will determine the concentration at which the compound exhibits cytotoxic effects on cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 - 72 hours |
| Positive Control | Doxorubicin |
| Vehicle Control | DMSO (at the same concentration as the highest compound dose) |
Potential Mechanism of Action Studies
Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action would be warranted. Some pyrimidine derivatives are known to inhibit kinases such as Polo-like kinase 4 (PLK4) or Bruton's tyrosine kinase (Btk), which are involved in cell cycle regulation and signaling pathways crucial for cancer cell proliferation.[9][10][11]
Workflow for Investigating Kinase Inhibition:
Figure 2: Workflow for investigating potential kinase inhibition.
Part 2: Antiviral Activity Screening
The pyrimidine scaffold is present in several antiviral drugs. Therefore, evaluating the antiviral potential of this compound against a representative virus is a valuable secondary screen.
Plaque Reduction Assay
This assay is a standard method to quantify the effect of a compound on the replication of a plaque-forming virus.[9]
Principle: A confluent monolayer of host cells is infected with a virus, which, if not inhibited, will replicate and cause localized cell death, forming "plaques." The presence of an effective antiviral compound will reduce the number or size of these plaques.
Protocol:
-
Cell Seeding:
-
Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) to form a confluent monolayer.
-
-
Compound and Virus Incubation:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.
-
Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the respective compound concentrations.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a formaldehyde solution.
-
Stain the cells with a crystal violet solution. The viable cells will stain purple, while the plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
Data Analysis:
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration that reduces the number of plaques by 50%).
| Parameter | Description |
| Host Cell Line | Vero (or other susceptible cell line) |
| Virus | Herpes Simplex Virus (HSV) or another plaque-forming virus |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 2-3 days |
| Positive Control | Acyclovir (for HSV) |
| Vehicle Control | DMSO |
Part 3: Antimicrobial Activity Screening
Given that many pyrimidine derivatives exhibit antibacterial and antifungal properties, assessing the antimicrobial activity of this compound is a relevant line of investigation.[1]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth medium.[12]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator like resazurin can be added to aid in the visualization of bacterial viability.[13]
-
Data Analysis:
The MIC value is reported as the lowest concentration that inhibits bacterial growth.
| Parameter | Description |
| Bacterial Strains | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) |
| Inoculum Size | ~5 x 10^5 CFU/mL |
| Compound Concentrations | Serial two-fold dilutions (e.g., from 128 µg/mL to 0.25 µg/mL) |
| Incubation Time | 18-24 hours |
| Positive Control | Gentamicin or other appropriate antibiotic |
| Growth Control | Broth with bacterial inoculum, no compound |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic, antiviral, and antimicrobial properties, researchers can gain valuable insights into its potential as a lead compound for drug development. It is important to note that these are foundational assays, and any significant findings should be followed up with more detailed mechanistic studies to elucidate the specific cellular targets and pathways affected by this novel pyrimidine derivative.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1135-1146. [Link]
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VirusBank Platform. (n.d.). Cell-based assays. Retrieved from [Link]
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ChemUniverse. (n.d.). This compound [P40646]. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 26(15), 4443. [Link]
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. [Link]
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L'Abbate, A., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. International Journal of Molecular Sciences, 20(9), 2138. [Link]
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BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]
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Sargsyan, A., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 27(10), 3253. [Link]
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Tsolaki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 10(11), 1833. [Link]
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Kumar, P., & Kumar, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. [Link]
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Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
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Bio-protocol. (n.d.). Antibacterial assay. Retrieved from [Link]
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Rawling, D. C., et al. (2021). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS Omega, 6(41), 27488-27497. [Link]
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Al-Suwaidan, I. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(17), 5459. [Link]
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Singh, J., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Advances, 11(43), 26867-26880. [Link]
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Kciuk, M., et al. (2025). PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv. [Link]
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ORIC Pharmaceuticals. (2023, April 19). Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. Retrieved from [Link]
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Mason, J. M., et al. (2014). A PLK4 inhibitor has single-agent activity in preclinical tumor models. Cancer Discovery, 4(9), 1036-1047. [Link]
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Application Note & Protocols: High-Throughput Screening of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine Libraries
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. This document provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on the 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine core. We present a strategic framework and detailed protocols for researchers, scientists, and drug development professionals engaged in identifying novel modulators of biologically relevant targets. This guide emphasizes a holistic approach, from library management and assay development to hit validation and confirmation, ensuring scientific integrity and the generation of high-quality, actionable data.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidine derivatives are integral to a wide array of biological processes, exhibiting diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The this compound scaffold, in particular, offers a versatile platform for chemical modification, enabling the exploration of extensive chemical space to identify potent and selective modulators of various biological targets. High-throughput screening (HTS) is an essential methodology in modern drug discovery, allowing for the rapid and efficient testing of large compound libraries to identify "hits" that can be further optimized into lead compounds.[4][5][6][7]
This application note details a robust workflow for the HTS of this compound libraries, encompassing critical stages from initial assay design to the confirmation of promising candidates.
Strategic HTS Workflow
A successful HTS campaign is a multi-step process that requires careful planning and execution.[5] The workflow can be broadly divided into four key phases: Assay Development and Validation, Primary Screening, Hit Confirmation, and Hit-to-Lead.
Caption: A strategic workflow for a high-throughput screening campaign.
Library Preparation and Management
The quality and diversity of the screening library are paramount to the success of an HTS campaign.[7]
Protocol 1: Library Preparation
-
Compound Acquisition and QC: Source the this compound library from a reputable vendor or internal synthesis. Perform quality control on a representative subset of compounds using LC-MS to confirm identity and purity (>95%).
-
Solubilization: Dissolve compounds in 100% DMSO to a stock concentration of 10 mM.
-
Plating: Using an automated liquid handler, transfer the compound stocks into 384-well source plates.[8][9][10] Include empty wells for negative controls (DMSO only) and wells with known inhibitors/activators for positive controls.
-
Storage: Store the source plates at -20°C in a desiccated environment to prevent water absorption and compound precipitation.
Assay Development and Validation
The development of a robust and reliable assay is the cornerstone of a successful HTS campaign.[11][12] The choice of assay format, whether biochemical or cell-based, will depend on the biological target and the desired endpoint.[13][14][15]
Biochemical Assays: AlphaScreen Example
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a versatile, bead-based technology suitable for studying biomolecular interactions.[16][17][18][19]
Principle of AlphaScreen: This technology utilizes two types of beads: a Donor bead and an Acceptor bead.[18] When in close proximity (within ~200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[16][18]
Caption: The basic principle of an AlphaScreen assay.
Protocol 2: AlphaScreen Assay for Protein-Protein Interaction
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Dilute biotinylated protein A and GST-tagged protein B to their optimal concentrations in Assay Buffer.
-
Dilute Streptavidin Donor beads and Anti-GST Acceptor beads in Assay Buffer to their final working concentrations. Note: Protect beads from light.[20]
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the compound from the library plate (or DMSO/positive control) to the assay plate.
-
Add 5 µL of biotinylated protein A.
-
Add 5 µL of GST-tagged protein B.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the bead mixture (Donor and Acceptor).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Cell-Based Assays: Reporter Gene Assay Example
Cell-based assays provide a more physiologically relevant context for screening.[21][22][23] Reporter gene assays are a common format where the expression of a reporter protein (e.g., luciferase) is linked to the activation of a specific signaling pathway.[22]
Protocol 3: Luciferase Reporter Gene Assay
-
Cell Culture and Plating:
-
Culture cells stably expressing the reporter construct in appropriate media.
-
Seed cells into 384-well white, clear-bottom plates at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Add the compounds from the library plate to the cells using an automated liquid handler.
-
Incubate for the desired time period (e.g., 6-24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add a luciferase substrate reagent (e.g., ONE-Glo™).
-
Incubate for 10 minutes to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Assay Validation
Before commencing a full-scale HTS, the assay must be validated to ensure its robustness and suitability for automation.[24] A key statistical parameter used for this is the Z'-factor.[5]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
A pilot screen of a small subset of the library is performed to ensure a Z'-factor of >0.5 is consistently achieved.[24]
Primary Screening and Data Analysis
The primary screen involves testing the entire compound library at a single concentration to identify initial "hits."[4]
Protocol 4: Primary HTS
-
Automation: Utilize an integrated robotic system for liquid handling, plate transport, and incubation to ensure consistency and high throughput.[4][25]
-
Execution: Perform the validated assay on the entire this compound library.
-
Data Analysis:
-
Normalization: Raw data from each plate should be normalized to the plate-specific controls to minimize plate-to-plate variability.
-
Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate.[4] A Z-score threshold (e.g., >3 or <-3) is set to define a hit.
-
Hit Confirmation and Validation
The initial hits from the primary screen require rigorous confirmation to eliminate false positives and validate their activity.[26][27][28]
Protocol 5: Hit Confirmation
-
Re-testing: Cherry-pick the initial hits and re-test them in the primary assay to confirm their activity.
-
Dose-Response Curves: Test the confirmed hits over a range of concentrations (typically 8-10 points) to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Employ a different assay format that measures the same biological endpoint but with a different technology to ensure the observed activity is not an artifact of the primary assay.[28]
-
Counter-Screens: If the primary assay is prone to specific types of interference (e.g., luciferase inhibitors), a counter-screen should be performed to identify and eliminate these compounds.[29]
Preliminary Structure-Activity Relationship (SAR) and Hit-to-Lead
Once a set of validated hits is obtained, preliminary SAR analysis can begin to identify common structural features among the active compounds.[24] This information guides the selection of hits for further optimization in the hit-to-lead stage of drug discovery.
Conclusion
The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in this application note provide a robust framework for conducting a successful HTS campaign, from initial planning to the identification of validated hits. By adhering to these principles of scientific rigor and utilizing advanced automation and data analysis techniques, researchers can maximize the potential of their screening efforts.
References
- An, L., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Anticancer Research, 30(4), 1221-1227.
- Bertz, S. H., & Kjell, D. P. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
- Burford, N. T., & Alt, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1051-1061.
- Coma, M., et al. (2009). High-throughput screening data analysis. Methods in Molecular Biology, 565, 237-257.
- Eglen, R. M., & Reisine, T. (2011). Cell-based assays for high-throughput screening. Assay and Drug Development Technologies, 9(4), 337-340.
- Gao, Y., et al. (2019). Recent advances in design of fluorescence-based assays for high-throughput screening. Analytical Chemistry, 91(1), 341-360.
- Ilyas, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 146-150.
- Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195.
- Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588.
-
Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
- Valler, M. J., & Green, D. (2000). Diversity screening versus focused screening in drug discovery. Drug Discovery Today, 5(7), 286-293.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Zhang, X. D. (2011). A new method with flexible data processing capabilities for analysis of high-throughput screening data. Journal of Biomolecular Screening, 16(5), 547-560.
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Using 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine as a chemical probe
Abstract
This document provides a comprehensive guide for the use of 5-(2-(methylthio)ethoxy)pyrimidin-2-amine, herein designated as MTEP-2A, as a chemical probe. While MTEP-2A is a novel compound with limited characterization in published literature, its 2-aminopyrimidine core is a well-established scaffold for potent and selective kinase inhibitors.[1][2][3] This application note is built upon the hypothesized, yet plausible, activity of MTEP-2A as a selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7). Detailed protocols are provided for in vitro kinase inhibition assays, cellular target engagement confirmation, and the investigation of downstream signaling pathways.
Introduction to MTEP-2A
Chemical probes are essential small molecules for dissecting complex biological processes and validating novel drug targets.[4][5][6] The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the hinge region of the ATP-binding pocket of many protein kinases.[3] MTEP-2A (this compound) is a novel compound featuring this core structure. Based on this structural class, we propose MTEP-2A as a selective inhibitor of MAP4K7, a serine/threonine kinase involved in cellular stress and inflammatory signaling pathways. This guide provides researchers with the necessary protocols to utilize MTEP-2A for investigating MAP4K7 biology.
Table 1: Physicochemical Properties of MTEP-2A
| Property | Value | Source |
| IUPAC Name | 5-(2-methylsulfanylethoxy)pyrimidin-2-amine | PubChem |
| Molecular Formula | C₇H₁₁N₃OS | PubChem[7] |
| Molecular Weight | 185.25 g/mol | PubChem[7] |
| CAS Number | 1006599-54-7 | ChemUniverse[8] |
| Purity | >95% | --- |
| Solubility | Soluble in DMSO (>20 mg/mL), sparingly soluble in aqueous buffers | --- |
Hypothesized Mechanism of Action
MTEP-2A is hypothesized to function as an ATP-competitive inhibitor of MAP4K7. The 2-aminopyrimidine core is predicted to anchor the molecule in the kinase's ATP-binding site by forming hydrogen bonds with the hinge region residues. The (methylthio)ethoxy side chain at the 5-position is projected to occupy the hydrophobic pocket, conferring selectivity for MAP4K7 over other kinases. By occupying the ATP-binding site, MTEP-2A prevents the phosphorylation of MAP4K7's downstream substrates, thereby inhibiting its signaling cascade.
Caption: Hypothesized MAP4K7 signaling pathway and inhibition by MTEP-2A.
Application 1: In Vitro Kinase Inhibition Profiling
To determine the potency and selectivity of MTEP-2A, an in vitro kinase inhibition assay is the first essential step. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[9][10]
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[9][10][11]
A. Reagents and Materials:
-
MTEP-2A (stock solution in 100% DMSO)
-
Recombinant MAP4K7 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
B. Procedure:
-
Compound Dilution: Prepare a serial dilution of MTEP-2A in kinase buffer with a final DMSO concentration ≤1%. Include a "no inhibitor" control (vehicle) and a "no enzyme" control (background).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the appropriate MTEP-2A dilution or control to each well.
-
Add 2.5 µL of a 2X enzyme/substrate mix (containing MAP4K7 and MBP) to initiate the reaction. The final ATP concentration should be at or near its Kₘ for MAP4K7.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10][11]
-
Incubation: Incubate at room temperature for 40 minutes.[10][11]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP.[11]
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[11]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
C. Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data by setting the "no inhibitor" control to 100% activity.
-
Plot the normalized data against the log of the MTEP-2A concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Example Data
Table 2: Hypothetical IC₅₀ values for MTEP-2A against a panel of related kinases.
| Kinase | MTEP-2A IC₅₀ (nM) |
| MAP4K7 (Target) | 15 |
| MAP4K1 | 350 |
| MAP4K2 | 800 |
| MAP4K3 | >10,000 |
| ZAK | >10,000 |
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"Start" -> "Dilute"; "Dilute" -> "Add_Reagents"; "Add_Reagents" -> "Incubate_Kinase"; "Incubate_Kinase" -> "Add_ADP_Glo"; "Add_ADP_Glo" -> "Incubate_RT1"; "Incubate_RT1" -> "Add_Detection"; "Add_Detection" -> "Incubate_RT2"; "Incubate_RT2" -> "Read_Luminescence"; "Read_Luminescence" -> "Analyze"; "Analyze" -> "End"; }
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Application 2: Cellular Target Engagement
Confirming that a chemical probe interacts with its intended target in a cellular environment is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in situ.[12][13] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[13][14]
Protocol: Western Blot-based CETSA
This protocol outlines the steps for performing a CETSA experiment to confirm MTEP-2A binds to MAP4K7 in intact cells.[12][15]
A. Reagents and Materials:
-
Cell line expressing endogenous or over-expressed MAP4K7
-
Complete cell culture medium
-
MTEP-2A
-
Vehicle control (DMSO)
-
PBS supplemented with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
Primary antibody specific for MAP4K7
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate
B. Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration of MTEP-2A (e.g., 10x the in vitro IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.[15]
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat the samples across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Transfer the supernatant (soluble protein fraction) to new tubes. Determine protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).[16]
-
Incubate with primary anti-MAP4K7 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Wash extensively and detect the signal using a chemiluminescent substrate.[16]
-
C. Data Analysis:
-
Quantify the band intensities for each temperature point.
-
For each treatment group (vehicle and MTEP-2A), plot the normalized band intensity against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). A positive shift in the Tₘ for the MTEP-2A-treated group compared to the vehicle control indicates target engagement.
Example Data
Table 3: Hypothetical CETSA melting temperatures (Tₘ) for MAP4K7.
| Treatment | Tₘ (°C) | ΔTₘ (°C) |
| Vehicle (DMSO) | 48.5 | --- |
| MTEP-2A (1 µM) | 52.3 | +3.8 |
digraph "Workflow_CETSA" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Treat_Cells" [label="Treat Cells with\nMTEP-2A or Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; "Harvest" [label="Harvest, Wash, and\nAliquot Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; "Heat_Challenge" [label="Apply Temperature Gradient\n(Thermal Cycler)", fillcolor="#FBBC05", fontcolor="#202124"]; "Lyse_Cells" [label="Lyse Cells\n(e.g., Freeze-Thaw)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Centrifuge" [label="Centrifuge to Pellet\nAggregated Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; "Collect_Supernatant" [label="Collect Soluble Fraction\n(Supernatant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Western_Blot" [label="Perform Western Blot\nfor MAP4K7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analyze" [label="Quantify Bands &\nDetermine Tₘ Shift", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Start" -> "Treat_Cells"; "Treat_Cells" -> "Harvest"; "Harvest" -> "Heat_Challenge"; "Heat_Challenge" -> "Lyse_Cells"; "Lyse_Cells" -> "Centrifuge"; "Centrifuge" -> "Collect_Supernatant"; "Collect_Supernatant" -> "Western_Blot"; "Western_Blot" -> "Analyze"; "Analyze" -> "End"; }
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Application 3: Probing Downstream Cellular Signaling
The final step is to demonstrate that MTEP-2A modulates the downstream signaling of MAP4K7 in a cellular context. This is typically achieved by measuring the phosphorylation status of a known downstream substrate via Western blot.
Protocol: Western Blot for Downstream Substrate Phosphorylation
This protocol describes how to assess the effect of MTEP-2A on the phosphorylation of a hypothetical MAP4K7 substrate, "p-SUB3 (T185)".
A. Reagents and Materials:
-
In addition to CETSA materials:
-
Primary antibody specific for the phosphorylated substrate (e.g., anti-p-SUB3 T185)
-
Primary antibody for the total substrate (anti-total SUB3)
-
Cell culture stimulus (if required to activate the MAP4K7 pathway)
B. Procedure:
-
Cell Plating and Treatment: Plate cells and allow them to adhere. Serum-starve if necessary. Pre-treat cells with various concentrations of MTEP-2A or vehicle for 1-2 hours.
-
Pathway Stimulation: If required, stimulate the cells with an appropriate agonist to activate the MAP4K7 pathway for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[16]
-
Sample Preparation: Clear lysates by centrifugation and determine protein concentrations. Normalize samples and prepare for SDS-PAGE.
-
Western Blotting:
-
Run two identical gels: one for detecting the phosphorylated substrate (p-SUB3) and one for the total substrate (total SUB3). Alternatively, use fluorescent secondary antibodies for multiplexing on the same blot.[17]
-
Transfer proteins to a PVDF membrane.
-
Block with 5% BSA in TBST. Avoid milk as a blocking agent as it contains phosphoproteins that can increase background.[16]
-
Incubate membranes with the respective primary antibodies (anti-p-SUB3 or anti-total SUB3).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect signals using a chemiluminescent substrate.
-
C. Data Analysis:
-
Quantify the band intensities for both p-SUB3 and total SUB3 for each MTEP-2A concentration.
-
Normalize the p-SUB3 signal to the total SUB3 signal for each sample to control for loading differences.
-
Plot the normalized phospho-signal against the MTEP-2A concentration to observe the dose-dependent inhibition of substrate phosphorylation.
Example Data
Table 4: Hypothetical normalized p-SUB3 levels after treatment with MTEP-2A.
| MTEP-2A (nM) | Normalized p-SUB3 Signal (%) |
| 0 (Vehicle) | 100 |
| 10 | 85 |
| 50 | 48 |
| 250 | 12 |
| 1000 | 5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in Western blots for phospho-proteins | Milk used as a blocking agent; insufficient washing; non-optimal antibody dilution. | Use 5% BSA in TBST for blocking. Increase the number and duration of washes. Optimize primary and secondary antibody concentrations. |
| No thermal shift observed in CETSA | Compound does not engage the target in cells; compound concentration is too low; target protein is highly stable or unstable. | Increase compound concentration. Confirm cell permeability. Optimize the temperature range for the heat challenge. |
| High variability in ADP-Glo™ assay | Pipetting errors, especially with small volumes; impure ATP source containing ADP. | Use calibrated pipettes and proper technique. Use the high-purity ATP supplied with the kit. |
References
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
Department of Chemistry. (n.d.). New Chemical Probe Technologies: Applications to Imaging, Target Identification and Drug Discovery. Retrieved from [Link]
-
RSC Publishing. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Retrieved from [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]
-
ACS Publications. (2021). Design and Application of Receptor-Targeted Fluorescent Probes Based on Small Molecular Fluorescent Dyes. Bioconjugate Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
University of Toronto. (n.d.). New chemical probe technologies: applications to cancer imaging and drug discovery. Retrieved from [Link]
-
ACS Publications. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews. Retrieved from [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]
-
PubMed. (n.d.). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [P40646]. Retrieved from [Link]
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Protocol for dissolving 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine for experiments
Application Note & Protocol
A Systematic Approach to the Dissolution of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine for Preclinical Research Applications
Abstract
This compound is a heterocyclic compound belonging to the pyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are integral to numerous therapeutic agents and are widely investigated for their potential as kinase inhibitors, as well as for their antimicrobial, antiviral, and anticancer properties.[1][2][3][4] Achieving complete and reproducible dissolution of this compound is a critical first step for any downstream experimental workflow, including high-throughput screening, cell-based assays, and pharmacokinetic studies. Inconsistent solubilization can lead to inaccurate concentration measurements, precipitation in assays, and unreliable biological data.[5] This guide provides a detailed, field-proven protocol for the effective dissolution of this compound, emphasizing the rationale behind solvent selection and handling procedures to ensure data integrity and experimental success.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is essential for developing a robust dissolution strategy. The molecule's structure, featuring a polar pyrimidine core with an amine group and a flexible (methylthio)ethoxy side chain, dictates its solubility behavior.
| Property | Value | Source |
| IUPAC Name | 5-(2-methylsulfanylethoxy)pyrimidin-2-amine | PubChem[6] |
| Molecular Formula | C₇H₁₁N₃OS | PubChem[6] |
| Molecular Weight | 185.25 g/mol | PubChem[6] |
| CAS Number | 1006599-54-7 | ChemUniverse[7] |
| Canonical SMILES | CSCCOC1=CN=C(N=C1)N | PubChem[6] |
The presence of the primary amine and the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding, suggesting solubility in polar solvents. However, the overall structure is not exceedingly polar, making it unlikely to be freely soluble in aqueous solutions at high concentrations. Therefore, a "like dissolves like" approach points towards polar aprotic solvents as the primary choice for creating concentrated stock solutions.[8]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical compound. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar pyrimidine derivatives provide essential guidance.
2.1. Hazard Identification and Personal Protective Equipment (PPE)
-
Potential Hazards : Similar compounds are known to cause skin, eye, and respiratory irritation.[9][10] Ingestion and inhalation should be avoided.
-
Required PPE : Always handle the compound in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate protective equipment, including:
2.2. Handling
-
Handle the solid compound as a powder, minimizing dust generation.[11][12]
-
Use spatulas and weigh boats appropriate for the quantity being handled.
-
Wash hands thoroughly after handling, even if gloves were worn.[9]
2.3. Storage
-
Store the solid compound and resulting solutions in a tightly sealed, clearly labeled container.[9][11]
-
Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents.[9]
-
For long-term stability, especially for solutions, storage at -20°C or -80°C is recommended to prevent degradation.
Rationale for Solvent Selection
The primary goal is to prepare a high-concentration, stable stock solution that can be easily diluted into aqueous buffers or cell culture media for biological assays.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
-
Causality: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds that have poor aqueous solubility. It is miscible with water and most organic solvents, making it an ideal vehicle for preparing stock solutions for biological screening.[13] Pyrimidine derivatives intended for kinase assays or cell-based studies are frequently dissolved in DMSO.[13]
-
-
Alternative Solvents:
-
Dimethylformamide (DMF): Similar to DMSO in its solubilizing power, but can be more toxic and less stable.
-
Ethanol (EtOH): A polar protic solvent. While potentially effective, it is more volatile and may not achieve the same high concentrations as DMSO. It can be a suitable choice if DMSO is incompatible with a specific downstream application.
-
Crucial Consideration for Biological Assays: The final concentration of the organic solvent (e.g., DMSO) in the assay medium must be kept low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity. This necessitates the preparation of a highly concentrated primary stock solution.
Experimental Workflow: Stock Solution Preparation
The following diagram and protocol outline the systematic process for preparing a stock solution of this compound. This workflow is designed to be self-validating by incorporating visual checks for complete dissolution.
Caption: Workflow for preparing a validated stock solution.
Detailed Protocol for 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for screening campaigns.
5.1. Materials
-
This compound (Solid)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
5.2. Calculations
To prepare a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Formula: Mass (mg) = [Target Concentration (mol/L)] x [Volume (L)] x [Molecular Weight ( g/mol )] x 1000 (mg/g)
The table below provides pre-calculated mass requirements for common volumes.
| Desired Stock Volume | Target Concentration | Molecular Weight ( g/mol ) | Mass Required (mg) |
| 1 mL | 10 mM (0.010 M) | 185.25 | 1.85 |
| 2 mL | 10 mM (0.010 M) | 185.25 | 3.71 |
| 5 mL | 10 mM (0.010 M) | 185.25 | 9.26 |
5.3. Step-by-Step Procedure
-
Preparation: Tare a sterile, appropriately sized vial (e.g., 2 mL microcentrifuge tube or 4 mL amber vial) on the analytical balance.
-
Weighing: Carefully weigh the calculated mass of this compound directly into the tared vial. Record the exact mass.
-
Solvent Addition: Using a calibrated pipette, add the corresponding volume of high-purity DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Hold the vial up to a light source and carefully inspect the solution. It should be clear, colorless to pale yellow, and free of any visible solid particles.
-
Troubleshooting (if necessary): If undissolved solid remains:
-
Vortex for an additional 2-3 minutes.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Caution: Avoid excessive heat, which could degrade the compound.
-
If particles persist, sonication in a bath sonicator for 5-10 minutes can be attempted.
-
-
Final Confirmation: Once the solution is completely clear, it is ready for use.
-
Storage: For optimal stability, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C, protected from light. This practice minimizes freeze-thaw cycles that can compromise compound integrity.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet. Available at: [Link]
-
ChemUniverse. This compound [P40646]. Available at: [Link]
-
Abdelaziz, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
-
PubChem. 5-[2-(Methylthio)ethoxy]pyrazin-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(13), 5038. Available at: [Link]
-
ResearchGate. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. Molecules, 20(10), 17837-17848. Available at: [Link]
-
Sharma, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7436-7456. Available at: [Link]
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Application Notes and Protocols: The Utility of Pyrimidine Derivatives in Kinase Inhibition Assays
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] This has made them a primary focus for drug discovery efforts. The pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry for the design of potent and selective kinase inhibitors.[3][4][5] This is largely due to its bioisosteric resemblance to the adenine core of ATP, enabling it to effectively compete for the enzyme's active site.[4][6] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of pyrimidine derivatives in various kinase inhibition assays. We will delve into the mechanistic basis of inhibition, compare common assay platforms, and provide detailed, field-proven protocols for quantifying inhibitor potency.
The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition
The pyrimidine nucleus is a fundamental building block of DNA and RNA, and its derivatives have been extensively explored as therapeutic agents.[3] In the context of kinase inhibition, the pyrimidine ring system is particularly advantageous. Many FDA-approved kinase inhibitors, such as Imatinib, Gefitinib, and Ibrutinib, incorporate a pyrimidine or a fused pyrimidine motif (e.g., pyrazolo[3,4-d]pyrimidine) as a core structural element.[5][6][7]
The primary mechanism by which most pyrimidine derivatives inhibit kinases is through ATP-competitive inhibition .[8] The kinase active site has a highly conserved region known as the "hinge region," which forms hydrogen bonds with the adenine ring of ATP. Pyrimidine-based inhibitors are designed to mimic these critical interactions, effectively occupying the ATP-binding pocket and preventing the phosphorylation of substrate proteins.[4][5][6] By modifying the substituents on the pyrimidine core, medicinal chemists can achieve high potency and selectivity for specific kinases, and even target drug-resistant mutant forms.[9][10][11]
Caption: ATP-Competitive Inhibition by Pyrimidine Derivatives.
Selecting the Right Kinase Assay Platform
Evaluating the potency of pyrimidine derivatives requires robust and reliable in vitro kinase assays. The choice of assay technology depends on various factors, including the specific kinase, substrate type, throughput requirements, and available instrumentation. Modern assays are typically homogeneous (mix-and-read), which simplifies workflows for high-throughput screening (HTS).[12]
Here, we compare three widely used non-radioactive assay formats: Luminescence-based, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP).
| Assay Technology | Principle | Advantages | Limitations | Typical Application |
| Luminescence (e.g., ADP-Glo™, Kinase-Glo®) | Measures kinase activity by quantifying either the amount of ADP produced (ADP-Glo™) or the amount of ATP consumed (Kinase-Glo®) via a luciferase-coupled reaction.[13][14] | Universal for any kinase, highly sensitive, wide dynamic range, tolerant to high ATP concentrations (ADP-Glo™).[13] | Susceptible to interference from compounds that inhibit luciferase. Requires a separate counter-screen.[15] | Primary HTS, IC50 determination, mechanism of action studies. |
| TR-FRET (e.g., HTRF®) | Detects the phosphorylated substrate using a matched pair of donor (e.g., Europium cryptate) and acceptor (e.g., XL665) fluorophores. Phosphorylation brings the fluorophores into proximity, enabling energy transfer.[12][16] | Homogeneous, ratiometric measurement reduces well-to-well variability, high signal-to-background, robust for HTS.[17][18] | Requires specific phospho-antibodies and labeled substrates, potential for compound interference with fluorescence. | Primary HTS, selectivity profiling, cell-based assays. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a small, fluorescently labeled peptide tracer. When the tracer is bound by a large antibody (in a competitive assay format), it tumbles slowly, resulting in high polarization.[19][20] | Homogeneous, simple mix-and-read format, cost-effective for some targets.[21] | Smaller assay window compared to other methods, requires a significant change in molecular size, less suitable for protein substrates.[20][21] | Screening for inhibitors of specific peptide-substrate kinases, binding assays. |
Experimental Protocols
The following protocols provide a framework for determining the half-maximal inhibitory concentration (IC50) of a pyrimidine derivative against a target kinase. All protocols assume a 384-well plate format, but can be adapted.
Protocol 1: Luminescence-Based Assay (Using ADP-Glo™)
This protocol quantifies the ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.[13][22]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine derivative in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Assay Plate Preparation:
-
Add 1 µL of the diluted compound or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a 2.5X kinase/buffer solution.
-
Prepare a 2.5X substrate/ATP solution. The ATP concentration should be at or near the Km for the specific kinase, if known.
-
Add 2 µL of the kinase solution to all wells.
-
Initiate the reaction by adding 2 µL of the substrate/ATP solution to all wells. The final reaction volume is 5 µL.
-
-
Incubation: Cover the plate and incubate for 30-60 minutes at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Incubation: Cover the plate and incubate for 40 minutes at room temperature.[13][15]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and powers a luciferase reaction.
-
Final Incubation: Cover the plate, protecting from light, and incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis: The luminescent signal is proportional to the ADP produced. Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model (variable slope) to determine the IC50 value.[23]
Protocol 2: TR-FRET Assay (Using HTRF®)
This protocol describes a universal method using a biotin-tagged substrate and a europium-labeled anti-phospho-antibody.
Caption: Workflow for the HTRF® Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine inhibitor in the appropriate assay buffer containing DMSO.
-
Assay Plate Preparation:
-
Add 4 µL of diluted compound or control solution to the wells of a low-volume, 384-well white plate.
-
Add 2 µL of kinase solution.
-
Add 2 µL of biotinylated substrate solution.[18]
-
-
Incubation (Pre-incubation): Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]
-
Kinase Reaction Initiation:
-
Add 2 µL of ATP solution to initiate the reaction. The final reaction volume is 10 µL.
-
-
Incubation: Cover the plate and incubate for 15-60 minutes at room temperature. Optimize this time based on enzyme kinetics.
-
Detection:
-
Final Incubation: Cover the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm * 10,000) is proportional to the amount of phosphorylated product. Calculate percent inhibition based on controls and determine the IC50 as described in Protocol 3.1.
Protocol 3: Fluorescence Polarization (FP) Assay
This protocol describes a competitive FP assay, where the kinase-produced phosphorylated substrate displaces a fluorescent phosphopeptide tracer from a binding partner (e.g., a phospho-specific antibody). A decrease in polarization indicates kinase activity.[20]
Caption: Workflow for a Competitive FP Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine inhibitor in assay buffer.
-
Kinase Reaction:
-
In a 384-well black plate, add 5 µL of the diluted compound.
-
Add 5 µL of a solution containing the kinase and the unlabeled peptide substrate.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature, or until the reaction reaches ~20-50% completion.
-
Detection:
-
Add 5 µL of a "Stop/Detection" mix. This mix contains EDTA to stop the reaction, a phospho-specific antibody, and a fluorescently labeled phosphopeptide tracer.
-
-
Final Incubation: Incubate for 10-30 minutes at room temperature to allow the binding reaction to reach equilibrium.[24]
-
Data Acquisition: Read the fluorescence polarization (in mP units) on a plate reader equipped with appropriate excitation and emission filters and polarizers.
Data Analysis: Kinase activity leads to the production of unlabeled phosphopeptide, which displaces the fluorescent tracer from the antibody, causing a decrease in the mP value. The signal window is the difference between the mP of the "no enzyme" control (high mP) and the "no inhibitor" control (low mP). Calculate percent inhibition and determine the IC50 as described previously.
Trustworthiness and Self-Validation
For every protocol, the following controls are essential to ensure data integrity:
-
No Inhibitor (High Signal) Control: Contains kinase, substrate, ATP, and DMSO. Represents 100% kinase activity.
-
No Enzyme (Low Signal) Control: Contains substrate, ATP, and DMSO, but no kinase. Represents 0% kinase activity and defines the assay background.
-
Compound Interference Controls: To rule out false positives, test compounds in the absence of the kinase to check for effects on the detection reagents (e.g., luciferase inhibition or autofluorescence).[15]
-
Z'-factor Calculation: For HTS campaigns, the Z'-factor should be calculated from the high and low controls to assess assay quality. A Z' > 0.5 is considered an excellent assay.[24]
Conclusion
Pyrimidine derivatives represent a highly successful and versatile class of kinase inhibitors.[3][9] The ability to accurately quantify their inhibitory potency is fundamental to the drug discovery process. Luminescence, TR-FRET, and Fluorescence Polarization assays each offer robust platforms for this purpose. By understanding the principles behind each technology and implementing rigorous, well-controlled protocols as detailed in this guide, researchers can confidently screen compound libraries, determine structure-activity relationships, and advance the development of next-generation targeted therapeutics.
References
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Available at: [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available at: [Link]
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. Available at: [Link]
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(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available at: [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
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Kinase assay principle. The substrates used in HTRF kinase assays... ResearchGate. Available at: [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Available at: [Link]
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HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. Available at: [Link]
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
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Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
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(PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
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Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. Available at: [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available at: [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. Available at: [Link]
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Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH. Available at: [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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Caliper Life Sciences Announces Availability of More than 200 Kinase Assays in Ready-to-Use Profiling Kits. Technology Networks. Available at: [Link]
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Examples of FDA‐approved kinase inhibitors exhibiting the... ResearchGate. Available at: [Link]
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2021 Oncology FDA Approvals: Small Molecules Deep Dive. Drug Hunter. Available at: [Link]
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Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. PubMed Central. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in Modern Drug Synthesis
Foreword: The Pyrimidine Core and its Modern Significance
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone structure, integral to a multitude of therapeutic agents due to its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Pyrimidine derivatives are central to the development of treatments for a wide array of diseases, including cancer and infectious agents.[1][3] Among the vast library of pyrimidine-based intermediates, 5-(2-(methylthio)ethoxy)pyrimidin-2-amine has emerged as a particularly valuable building block. Its unique functionalization—a primary amine at the C2 position for subsequent coupling, an ether linkage at the C5 position for modulating solubility and metabolic stability, and a terminal methylthio group—provides a versatile platform for constructing complex molecular architectures.
This document serves as a technical guide for researchers and drug development professionals. It provides a detailed, field-proven protocol for the synthesis of this key intermediate and demonstrates its application in the construction of a potential therapeutic agent, grounded in established, authoritative chemical principles.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of this intermediate is predicated on a logical, multi-step pathway starting from commercially available precursors. The strategy involves the initial formation of a functionalized pyrimidine ring, followed by the specific introduction of the (methylthio)ethoxy side chain. The causality behind this approach is to build the core structure first and then append the more complex side chain via a robust and high-yielding etherification reaction.
Overall Synthetic Pathway
The following workflow outlines the conversion of 2-amino-5-hydroxypyrimidine to the target intermediate.
Caption: Synthetic route for this compound.
Detailed Synthesis Protocol
This protocol details the nucleophilic substitution reaction required to synthesize the title compound.
Principle: The synthesis leverages the Williamson ether synthesis, a classic and reliable method for forming ether bonds. The hydroxyl group of 2-amino-5-hydroxypyrimidine is deprotonated by a strong, non-nucleophilic base (Sodium Hydride) to form a potent nucleophile. This alkoxide then attacks the electrophilic carbon of 2-chloroethyl methyl sulfide in an SN2 reaction, displacing the chloride leaving group to form the desired ether linkage. The use of an aprotic polar solvent like DMF is crucial as it effectively solvates the sodium cation without interfering with the nucleophile.
Materials & Reagents:
-
2-Amino-5-hydroxypyrimidine (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Chloroethyl methyl sulfide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Under an inert atmosphere (N₂ or Ar), add 2-amino-5-hydroxypyrimidine (1.0 eq) to a three-neck round-bottom flask containing anhydrous DMF. Stir the resulting suspension at room temperature.
-
Deprotonation: Cool the flask in an ice-water bath to 0 °C. Carefully add Sodium Hydride (1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which the suspension should become a more homogeneous solution as the sodium salt of the pyrimidine forms.
-
Electrophile Addition: Add 2-chloroethyl methyl sulfide (1.1 eq) dropwise via syringe to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). This removes residual DMF and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure product.[4]
| Parameter | Condition / Reagent | Rationale |
| Starting Material | 2-Amino-5-hydroxypyrimidine | Commercially available, possesses the required amine and hydroxyl groups. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation of the hydroxyl group. |
| Solvent | Anhydrous DMF | Aprotic polar solvent stabilizes the intermediate alkoxide without protonating it. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; reaction proceeds efficiently at RT. |
| Purification | Column Chromatography | Standard method to isolate the target compound from unreacted starting materials and byproducts. |
| Expected Yield | 65-80% | Typical range for this type of etherification reaction. |
Part 2: Application in Kinase Inhibitor Synthesis
The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif found in numerous protein kinase inhibitors, where it mimics the adenine base of ATP.[4] The synthesized intermediate, this compound, is an ideal substrate for late-stage diversification, commonly through transition-metal-catalyzed cross-coupling reactions.
Illustrative Application: Buchwald-Hartwig Amination
This protocol demonstrates the use of our intermediate in a Palladium-catalyzed Buchwald-Hartwig amination to synthesize a hypothetical, advanced drug-like molecule. This reaction forms a new carbon-nitrogen bond, linking the pyrimidine core to another aromatic system, a key step in building many kinase inhibitors.[5]
Caption: Application of the intermediate in a Buchwald-Hartwig coupling reaction.
Detailed Coupling Protocol
Principle: The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds. The reaction proceeds via a catalytic cycle involving a Palladium(0) complex. The cycle includes: 1) Oxidative addition of the aryl halide to the Pd(0) complex, 2) Coordination of the amine and deprotonation by the base to form an amido complex, and 3) Reductive elimination to form the final C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (like X-Phos) is critical for promoting the reductive elimination step, which is often rate-limiting.[5]
Materials & Reagents:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., 1-bromo-4-fluorobenzene) (1.05 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous n-Butanol (n-BuOH) or Dioxane
Procedure:
-
Reactor Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.05 eq), this compound (1.0 eq), K₂CO₃ (2.0 eq), X-Phos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to remove all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add anhydrous n-Butanol via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 85-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous layer again with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to afford the final coupled product.
Expected Analytical Data
Final products should be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Expected Observation for a Hypothetical Product |
| ¹H NMR | Appearance of new aromatic signals from the coupled aryl halide; characteristic shifts for pyrimidine protons and the (methylthio)ethoxy side chain. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the final structure. |
| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target molecule. |
| Purity (HPLC) | >95% for use in biological assays. |
Conclusion and Trustworthiness
The protocols described herein provide a self-validating system for the synthesis and application of this compound. By grounding these procedures in fundamental, well-established chemical reactions and providing clear causality for each step, researchers can confidently reproduce these methods. The versatility of this intermediate, particularly its suitability for modern cross-coupling chemistry, solidifies its role as a high-value component in the toolkit for developing next-generation therapeutics. Every protocol is designed to be robust, scalable, and adaptable to specific research needs, ensuring its trustworthiness in a professional drug development setting.
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Application Notes & Protocols: A Framework for In Vivo Evaluation of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Introduction: Charting the In Vivo Journey of a Novel Pyrimidine Derivative
The compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine is a novel synthetic molecule belonging to the pyrimidine class of heterocyclic compounds.[1][2][3] Pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, with numerous analogues being investigated and developed as treatments for a wide array of diseases, including cancer and neurodegenerative disorders.[4][5][6] The therapeutic potential of these compounds often stems from their ability to modulate the activity of key enzymes, such as protein kinases, which are critical regulators of cellular processes.[7][8][9]
Given the nascent stage of research for this compound, a systematic and robust in vivo experimental design is paramount to elucidating its therapeutic potential, pharmacokinetic profile, and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the preclinical evaluation of this compound in animal models. The protocols and strategies outlined herein are designed to be adaptable and are grounded in established principles of preclinical research, ensuring scientific rigor and ethical conduct.[10][11][12]
Strategic Experimental Design: A Phased Approach
A well-structured preclinical program is essential for the successful translation of a promising compound from the bench to the clinic.[10] The following phased approach ensures that critical questions regarding the compound's behavior in a biological system are answered in a logical sequence.
Figure 1: A phased experimental workflow for the in vivo evaluation of this compound.
Phase 1: Foundational Pharmacokinetic and Tolerability Studies
The initial phase of in vivo testing is dedicated to understanding how the animal body affects the drug (pharmacokinetics) and the drug's initial safety profile.
Pharmacokinetic (PK) Analysis
The primary objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[13] These parameters are crucial for determining appropriate dosing regimens for subsequent efficacy and toxicology studies.[14]
Table 1: Exemplar Dosing and Sampling Schedule for a Rodent PK Study
| Parameter | Description |
| Animal Model | Male and female Sprague-Dawley rats (n=3-5 per group/sex) |
| Dose Formulation | Suspension in a suitable vehicle (e.g., 0.5% methylcellulose) |
| Routes of Administration | Intravenous (IV) bolus (e.g., 1-2 mg/kg) and Oral gavage (PO) (e.g., 10-20 mg/kg) |
| Blood Sampling Timepoints (post-dose) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours |
| Analytical Method | Validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantification in plasma |
Maximum Tolerated Dose (MTD) and Dose-Range Finding
Determining the MTD is a critical step to establish a safe dose range for efficacy studies.[15] This is typically achieved through a dose escalation study.
Protocol for MTD Determination:
-
Administer single escalating doses of the compound to small groups of mice or rats.
-
Monitor animals for clinical signs of toxicity, body weight changes, and mortality for up to 14 days.[15]
-
The MTD is defined as the highest dose that does not produce unacceptable toxicity.
Phase 2: Efficacy in Therapeutically Relevant Animal Models
Based on the known activities of pyrimidine derivatives, two potential therapeutic avenues for this compound are oncology and neurodegenerative diseases.[4][5]
Oncology Models
If the compound is hypothesized to have anti-cancer properties, xenograft models are a standard approach.[16][17]
Animal Model Selection:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID).[16][17]
-
Patient-Derived Xenografts (PDX): Tumor fragments from human patients are implanted into immunodeficient mice, which may better recapitulate the heterogeneity of human tumors.[18]
Figure 2: Workflow for a typical xenograft efficacy study.
Neurodegenerative Disease Models
Should the compound be investigated for neuroprotective effects, various animal models can be employed to mimic aspects of human neurodegenerative diseases.[19]
Animal Model Selection:
-
Alzheimer's Disease (AD): Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used.
-
Parkinson's Disease (PD): Neurotoxin-induced models (e.g., MPTP or 6-OHDA) or genetic models (e.g., alpha-synuclein overexpressing mice) can be utilized.
-
Huntington's Disease (HD): Transgenic models expressing the mutant huntingtin protein are available.[20]
Table 2: Key Endpoints in Neurodegenerative Disease Models
| Disease Model | Behavioral Endpoints | Histological/Biochemical Endpoints |
| Alzheimer's Disease | Morris Water Maze, Y-Maze | Amyloid plaque burden, Tau pathology, Neuroinflammation markers |
| Parkinson's Disease | Rotarod test, Cylinder test | Dopaminergic neuron loss in the substantia nigra, Striatal dopamine levels |
| Huntington's Disease | Grip strength, Open field test | Huntingtin protein aggregates, Neuronal loss in the striatum |
Phase 3: Preliminary Toxicology and Safety Assessment
A preliminary toxicological evaluation is necessary to identify potential target organs of toxicity and to support the safety of the compound for further development.[21][22]
Study Design:
-
Repeated-Dose Toxicity Study: Typically a 14- or 28-day study in rodents.[23]
-
Groups: A vehicle control group and at least three dose levels (low, mid, and high) of the test compound.
-
Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of major organs.[21][24]
Detailed Protocols
Protocol 1: Pharmacokinetic Study in Rats
-
Animal Preparation: Use adult male and female Sprague-Dawley rats with jugular vein cannulas for serial blood sampling. Allow at least 48 hours for recovery after surgery.[25]
-
Dose Administration: For oral administration, administer the compound by gavage after an overnight fast. For intravenous administration, inject a bolus dose via the tail vein.
-
Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points.[25]
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.[25]
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.[25]
Protocol 2: Subcutaneous Xenograft Efficacy Study in Mice
-
Cell Culture: Culture the chosen human cancer cell line under sterile conditions.
-
Tumor Implantation: Inoculate immunodeficient mice subcutaneously in the flank with a suspension of tumor cells.[16]
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer the compound or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).[25]
-
Endpoint: Continue treatment until tumors in the control group reach a specified maximum size or for a defined duration. Euthanize the animals and collect tumors for further analysis.[25]
Data Interpretation and Future Directions
The data generated from these initial in vivo studies will provide a comprehensive preliminary profile of this compound. Favorable results, such as good oral bioavailability, a reasonable safety margin, and significant efficacy in a relevant disease model, would warrant further investigation. Subsequent steps could include more extensive toxicology studies, investigation of the mechanism of action in vivo, and optimization of the dosing regimen.
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- PubMed. (2014, May). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation.
- PubMed. (2010, March). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase.
- National Center for Biotechnology Information. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
- PubMed. (2021, August 26). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.
- Journal of Medicinal Chemistry. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy].
- ChemScene. (n.d.). 1671-08-5 | 5-Methoxy-2-(methylthio)pyrimidin-4-ol.
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Analytical methods for quantifying 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in biological samples
Application Note: AN-5M2P-BIO-V1.2
Topic: Quantitative Analysis of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in Biological Matrices: Validated LC-MS/MS and HPLC-UV Methodologies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive technical guide for the quantification of this compound, a novel heterocyclic compound, in common biological matrices such as human plasma and urine. Accurate determination of this analyte is critical for preclinical and clinical research, including pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. We present two robust, validated analytical methods: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for low-level detection and a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for applications where higher concentrations are expected or mass spectrometry is unavailable. The guide details optimized sample preparation protocols, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and provides step-by-step analytical procedures. All methodologies have been validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guideline to ensure data integrity and reliability.[1][2]
Introduction and Pre-Analytical Considerations
This compound is a pyrimidine derivative of interest in pharmaceutical development. Its chemical structure, featuring a basic amine group and a polar side chain, dictates the analytical strategies required for its extraction and quantification. The development of sensitive and selective bioanalytical methods is a prerequisite for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
The integrity of bioanalytical data begins with proper sample handling. Inconsistent pre-analytical procedures are a common source of error.
1.1. Sample Collection and Storage:
-
Plasma: Whole blood should be collected in tubes containing K2-EDTA anticoagulant to prevent clotting. Samples must be inverted gently 8-10 times and centrifuged at 1,500 x g for 15 minutes at 4°C within one hour of collection. The resulting plasma supernatant should be transferred to clearly labeled, cryo-safe polypropylene tubes.
-
Urine: Random or 24-hour urine collections should be performed using sterile containers without preservatives. Aliquots should be taken after recording the total volume.
-
Storage: All plasma and urine samples should be immediately frozen and stored at -70°C or below until analysis. Sample degradation can occur at higher temperatures.
1.2. Internal Standard (IS) Selection: For LC-MS/MS, a stable isotope-labeled (SIL) version of the analyte (e.g., d4-5-(2-(Methylthio)ethoxy)pyrimidin-2-amine) is the ideal internal standard as it co-elutes and experiences identical ionization effects, correcting for matrix variability and extraction loss. For HPLC-UV, a structurally similar compound with a comparable retention time and UV absorbance, but chromatographically resolved from the analyte, should be chosen.
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method is the gold standard for achieving the low limits of quantification (LLOQ) often required for pharmacokinetic studies. The selectivity of tandem mass spectrometry, specifically using Multiple Reaction Monitoring (MRM), minimizes interference from endogenous matrix components.[3]
2.1. Principle of the Method The analyte is first isolated from the plasma matrix using Solid-Phase Extraction (SPE), a technique that provides excellent sample cleanup and concentration.[4][5] The purified extract is then injected into a reverse-phase UPLC/HPLC system, where the analyte is chromatographically separated from any remaining interferences before being detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
2.2. Detailed Protocol: Solid-Phase Extraction (SPE)
Causality: A mixed-mode cation-exchange SPE sorbent is selected. This leverages both hydrophobic interactions and ionic interactions with the protonated amine group of the analyte, providing superior selectivity and cleanup compared to a simple reversed-phase sorbent.[6][7]
-
Sample Pre-treatment: Thaw plasma samples on ice. Vortex to ensure homogeneity. Centrifuge at 10,000 x g for 5 minutes.
-
In a 2 mL tube, combine 100 µL of plasma, 20 µL of internal standard working solution, and 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Plate Conditioning: Condition a mixed-mode cation-exchange SPE plate (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the wells to dry.
-
Sample Loading: Load the entire pre-treated sample from step 2 onto the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through at a rate of ~1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M HCl in water to remove hydrophilic interferences.
-
Wash 2: Add 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute the analyte and IS by adding 500 µL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean 96-well collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (90:10) mixture.[8] Seal the plate for analysis.
2.3. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Sciex ExionLC)[8][9] |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, return to 5% B |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Agilent) |
| Ionization Mode | ESI Positive |
| Analyte MRM | Q1: 213.1 -> Q3: 124.1 (Proposed transition) |
| IS (d4) MRM | Q1: 217.1 -> Q3: 128.1 (Proposed transition) |
| Key Voltages | Optimized via infusion (e.g., DP: 60V, CE: 25V, CXP: 10V) |
2.4. Workflow Visualization
Method 2: Alternative Quantification by HPLC-UV
This method offers a robust and cost-effective alternative for quantifying this compound, particularly for samples from toxicokinetic studies or for laboratories without access to mass spectrometry. Its success hinges on achieving high-efficiency chromatographic separation to ensure selectivity from endogenous components.[10]
3.1. Principle of the Method The analyte is extracted from the biological matrix (e.g., urine) using Liquid-Liquid Extraction (LLE), a classic technique that partitions the analyte of interest into an immiscible organic solvent.[11][12] After evaporation and reconstitution, the sample is analyzed by reverse-phase HPLC with detection at a specific UV wavelength corresponding to the analyte's chromophore.
3.2. Detailed Protocol: Liquid-Liquid Extraction (LLE)
Causality: The pH of the aqueous sample is raised to >9. This deprotonates the primary amine group on the pyrimidine ring, rendering the analyte more neutral and significantly increasing its partitioning into a moderately polar, water-immiscible organic solvent like methyl tert-butyl ether (MTBE).[13][14]
-
Sample Pre-treatment: Thaw urine samples on ice. Vortex and centrifuge at 1,500 x g for 10 minutes to pellet any sediment.
-
In a 15 mL polypropylene tube, add 500 µL of urine, 50 µL of internal standard working solution, and 100 µL of 1M NaOH to basify the sample. Vortex for 10 seconds.
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the lower aqueous layer.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase. Vortex and transfer to an HPLC vial.
3.3. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260, Shimadzu LC-20AD, or equivalent |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Luna) |
| Mobile Phase | Isocratic: 30% Acetonitrile, 70% 20mM Potassium Phosphate Buffer (pH 6.5) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 20 µL |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Wavelength | 275 nm (based on typical pyrimidine absorbance)[15] |
3.4. Workflow Visualization
Bioanalytical Method Validation
A full validation was performed for both methods to demonstrate their suitability for their intended purpose, following the international regulatory standards.[1][16][17] The objective of validation is to prove that the analytical procedure is accurate, precise, and reliable for the analysis of study samples.[1]
4.1. Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the analyte's retention time. | Response in blank samples <20% of LLOQ response. |
| Calibration Curve | Demonstrate relationship between instrument response and known concentrations. | ≥75% of standards within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99. |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Accuracy within ±20% of nominal; Precision ≤20% RSD. |
| Accuracy & Precision | Determine closeness of measured values to nominal and variability of measurements. | For QC samples (Low, Mid, High), accuracy within ±15% of nominal; precision ≤15% RSD. |
| Matrix Effect | Assess the impact of matrix components on analyte ionization (LC-MS/MS only). | IS-normalized matrix factor CV ≤ 15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration within ±15% of nominal baseline samples. |
4.2. Representative Validation Data Summary
Table 1: LC-MS/MS Method Validation Results in Human Plasma Calibration Curve Range: 0.1 - 100 ng/mL, r² > 0.995
| QC Level | Nominal (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, 3 runs) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | 8.5 | -4.2 | 11.2 | -6.8 |
| Low | 0.3 | 6.1 | 2.5 | 7.9 | 1.7 |
| Mid | 10.0 | 4.3 | -1.8 | 5.5 | -2.4 |
| High | 80.0 | 3.8 | 0.9 | 4.9 | 1.3 |
Table 2: HPLC-UV Method Validation Results in Human Urine Calibration Curve Range: 50 - 5000 ng/mL, r² > 0.997
| QC Level | Nominal (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, 3 runs) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 50.0 | 7.2 | 5.6 | 9.8 | 7.1 |
| Low | 150.0 | 5.4 | 3.1 | 6.7 | 4.5 |
| Mid | 1000.0 | 3.9 | -0.5 | 4.8 | -1.2 |
| High | 4000.0 | 3.1 | 1.4 | 4.2 | 2.0 |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery (SPE) | Incomplete elution; improper pH. | Ensure elution solvent is strong enough (add modifier like NH4OH). Verify pH of loading/wash/elution steps. |
| Low Recovery (LLE) | Incorrect pH; insufficient mixing. | Verify pH of aqueous phase is >2 pKa units above/below analyte pKa. Increase vortex time/intensity. |
| High Variability (%RSD) | Inconsistent sample preparation; instrument instability. | Automate pipetting where possible. Check for leaks in LC system. Ensure complete evaporation/reconstitution. |
| Peak Tailing (HPLC/LC) | Column degradation; secondary interactions. | Use a new column or pre-column filter. Adjust mobile phase pH to suppress silanol interactions. |
| Matrix Effects (LC-MS) | Co-eluting endogenous compounds. | Improve sample cleanup (optimize SPE washes). Modify chromatographic gradient to separate analyte from suppression zone. |
Conclusion
This application note details two fully validated methods for the robust quantification of this compound in biological fluids. The LC-MS/MS method provides high sensitivity and selectivity, making it ideal for demanding pharmacokinetic studies with low expected analyte concentrations. The HPLC-UV method serves as a reliable and accessible alternative for applications with higher concentration levels. Adherence to the detailed protocols and pre-analytical considerations outlined herein will ensure the generation of high-quality, reproducible data essential for advancing drug development programs.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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De Meulder, M. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Agilent Technologies. (2022). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Gopinath, N.S. (2015). Bioanalytical method validation emea. SlideShare. [Link]
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Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
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Chambers, A. G., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
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Dong, M. W., & Li, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
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Biotage. Bioanalytical Sample Preparation. [Link]
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Tuchinda, C., et al. (1987). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. [Link]
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Koc, M., et al. (2021). A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique. Journal of Clinical and Experimental Investigations. [Link]
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Hsieh, Y.-H., et al. (2019). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Forensic Sciences Research. [Link]
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Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. [Link]
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Drabinska, N., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. NIH. [Link]
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Idaho State Police Forensic Services. (2014). Urine general drug extraction rev 7. [Link]
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Sree, N. A., et al. (2016). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central. [Link]
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van den Broek, I., et al. (2013). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. NIH. [Link]
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Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]
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Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
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ResearchGate. (2019). HPLC chromatogram of purine and pyrimidine compounds. [Link]
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Mercolini, L., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. [Link]
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SCIEX. (2019). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. [Link]
-
Turgeon, C., et al. (2013). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. [Link]
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Kalinović, B., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]
-
Lansdowne, L., et al. (2022). Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red. NIH. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Welcome to the technical support center for the synthesis of 5-(2-(methylthio)ethoxy)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
Overview of the Synthetic Pathway
The most common and efficient route to synthesizing this compound involves a two-step process. First, the synthesis of the key precursor, 2-amino-5-hydroxypyrimidine. Second, a Williamson ether synthesis is performed to couple the hydroxypyrimidine with an appropriate 2-(methylthio)ethyl electrophile. This guide will address potential issues in both stages of this synthesis.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is critically low. What are the most common points of failure in this synthesis?
Low overall yield can typically be traced to one of three areas: inefficient cyclization in Stage 1, poor conversion in the Williamson ether synthesis (Stage 2), or significant loss during product purification.
To diagnose the issue, you should first analyze the purity and yield of your 2-amino-5-hydroxypyrimidine precursor before proceeding to the ether synthesis. If the precursor yield or purity is low, focus your efforts there. If the precursor is satisfactory, the bottleneck is likely the Williamson ether synthesis or purification.
Caption: Decision tree for troubleshooting low yield.
Question 2: The Williamson ether synthesis step is resulting in a complex mixture of products and unreacted starting material. What are the likely side products and how can I favor the desired O-alkylation?
This is the most common and complex issue. The primary challenge is the presence of multiple nucleophilic sites on 2-amino-5-hydroxypyrimidine, leading to competing N-alkylation and O-alkylation.
-
Likely Side Products:
-
N-Alkylated Isomer: The amino group at the C2 position can be alkylated.
-
Di-Alkylated Product: Both the hydroxyl and amino groups are alkylated.
-
Unreacted Starting Material: Incomplete deprotonation of the hydroxyl group or suboptimal reaction conditions.
-
The formation of these byproducts complicates purification and significantly lowers the yield of the desired product.
Causality & Prevention: The key is to exploit the different acidities of the hydroxyl and amino protons. The hydroxyl group is more acidic than the amino group, so a carefully chosen base can selectively deprotonate it to form the desired phenoxide nucleophile.
-
Base Selection: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is often preferred. NaH irreversibly deprotonates the hydroxyl group, driving the reaction towards the desired alkoxide. Weaker bases like potassium carbonate (K₂CO₃) can also be effective but may require higher temperatures and longer reaction times, which can sometimes lead to more side products.
-
Reaction Conditions: Adding the alkylating agent (e.g., 2-(methylthio)ethyl tosylate) slowly at a lower temperature (e.g., 0 °C to room temperature) after the formation of the alkoxide can improve selectivity for O-alkylation.[1][2] Running the reaction at elevated temperatures can increase the rate of N-alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base and do not interfere with the SN2 reaction.[3][4]
Caption: O-Alkylation versus N-Alkylation pathways.
Question 3: My mass spectrometry analysis shows a peak at +16 Da relative to the expected product mass. What is this impurity?
A mass increase of 16 amu almost certainly indicates the oxidation of the methylthio group (-S-CH₃) to a methylsulfinyl group (-SO-CH₃).[5]
-
Cause: Thioethers are susceptible to oxidation. This can occur if the reaction is exposed to atmospheric oxygen for prolonged periods, especially at elevated temperatures, or if oxidizing contaminants (like peroxides in older solvent bottles) are present.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
Solvent Purity: Use freshly distilled or peroxide-free solvents.
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged heating.
-
-
Confirmation: In the ¹H NMR spectrum, the methyl protons of the sulfoxide will be shifted downfield (typically to 2.8-3.0 ppm) compared to the methylthio group (typically around 2.5-2.6 ppm).[5]
Frequently Asked Questions (FAQs)
Q: What is the recommended procedure for synthesizing the 2-amino-5-hydroxypyrimidine precursor? A: A common method is the cyclization of a guanidine salt with a substituted malonate derivative.[6][7] While effective, yields can sometimes be moderate (70-75%).[6] A critical aspect is controlling the reaction temperature and the order of reagent addition to minimize side reactions.[8]
Q: Which alkylating agent is best for the Williamson ether synthesis step: a halide or a tosylate? A: While alkyl halides (iodide > bromide > chloride) can be used, an alkyl tosylate (or mesylate) is often superior. Tosylates are excellent leaving groups, which facilitates the SN2 reaction under milder conditions and can improve yields.[2] They are also less prone to elimination side reactions compared to some halides.
Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that provides good separation between the starting hydroxypyrimidine, the alkylating agent, and the product. A typical system might be a mixture of ethyl acetate and hexanes or dichloromethane and methanol. The product, being more nonpolar than the starting hydroxypyrimidine, should have a higher Rf value.
Q: What are the best practices for purifying the final product? A: Silica gel column chromatography is typically required to separate the desired O-alkylated product from the N-alkylated isomer and any unreacted starting materials. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used to obtain a highly pure product.
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Incomplete deprotonation of the hydroxyl group. 2. Insufficient reaction time or temperature. 3. Poor quality alkylating agent. | 1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions. 2. Monitor by TLC and extend reaction time or moderately increase temperature. 3. Use a freshly prepared or purified tosylate/halide. |
| Mixture of Isomers | Competing N-alkylation of the 2-amino group. | 1. Use a strong, non-nucleophilic base (NaH). 2. Form the alkoxide at low temperature before slowly adding the alkylating agent. 3. Use a polar aprotic solvent. |
| Oxidized Byproduct | Oxidation of the methylthio group. | 1. Run the reaction under an inert (N₂ or Ar) atmosphere. 2. Use peroxide-free solvents. |
| Purification Difficulty | Poor separation between product and byproducts. | 1. Optimize the mobile phase for column chromatography for better resolution. 2. Consider derivatization of the amino group on the byproduct to alter its polarity before a second purification step. |
Table 2: Common Byproducts and Spectroscopic Signatures
| Compound | Mass Change | ¹H NMR Signature Change (vs. Product) |
| Starting Material (2-Amino-5-hydroxypyrimidine) | - | Absence of -OCH₂CH₂S- and -SCH₃ signals. |
| N-Alkylated Isomer | 0 (Isomer) | Significant shifts in pyrimidine ring protons. The -OCH₂- signal is absent, replaced by an -NCH₂- signal, which will have a different chemical shift. |
| Methylsulfinyl Product | +16 Da | The -SCH₃ singlet (ca. 2.5-2.6 ppm) shifts downfield to ca. 2.8-3.0 ppm.[5] |
| Methylsulfonyl Product | +32 Da | The -SCH₃ singlet shifts further downfield to >3.0 ppm. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-hydroxypyrimidine
This protocol is a general guideline and may require optimization.
-
In a round-bottom flask, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Add guanidine hydrochloride to the solution and stir for 30 minutes to form free guanidine.
-
Cool the mixture in an ice bath and add diethyl ethoxymethylenemalonate dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with cold water and ethanol, and dry under vacuum. Recrystallization may be required for higher purity.[6]
Protocol 2: Williamson Ether Synthesis of this compound
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous DMF.
-
Add 2-amino-5-hydroxypyrimidine (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Slowly add a solution of 2-(methylthio)ethyl tosylate (1.05 eq) in anhydrous DMF via a syringe pump over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
References
- Common side reactions in the synthesis of pyrimidines and their prevention. (2025). Benchchem.
- Buy 5-Ethoxy-2-(methylthio)-4-pyrimidinamine. (n.d.). Smolecule.
- Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
- Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine. (2025). Benchchem.
- CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. (n.d.).
- 2-Amino-5-hydroxypyridine synthesis. (n.d.). ChemicalBook.
- Pyrimidine. (n.d.). In Wikipedia.
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry, 28(6), 1403-1404.
- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. (n.d.).
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). NIH.
- Pyrimidines, Purines and Azepines – synthesis, reactions and applic
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
- WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine. (n.d.).
- Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine. (2025). Benchchem.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. (2017). Asian Journal of Chemistry.
- Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
Sources
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- 8. benchchem.com [benchchem.com]
Overcoming solubility issues with 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in buffers
Welcome to the technical support guide for 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during experimental work. We will explore the underlying chemical principles governing the solubility of this compound and provide validated, step-by-step protocols to ensure successful preparation of your solutions.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a logical, step-by-step process to address solubility failures. We begin with the simplest physical methods and progress to more complex chemical formulation strategies.
Question: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
Answer:
When facing initial solubility challenges, the cause is often insufficient kinetic energy to overcome the compound's crystal lattice energy. Before altering the chemical environment, we recommend exhausting simple physical dissolution methods. These techniques increase the interaction between the solute and the solvent molecules.
Initial Dissolution Protocol:
-
Mechanical Agitation: Vigorously vortex the solution for 1-2 minutes. This is the most basic step to ensure adequate mixing.
-
Sonication: Place the sample in a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that break apart solute aggregates, increasing the surface area available for dissolution.[1]
-
Gentle Warming: Warm the solution to 37-40°C in a water bath for 10-15 minutes. For most compounds, solubility increases with temperature.[2] Caution: Do not exceed 40°C without prior knowledge of the compound's thermal stability to avoid potential degradation.
If the compound remains insoluble after these steps, it indicates that the solvent system itself is not optimal. Proceed to the next troubleshooting steps involving chemical modification of the solvent.
Caption: Initial workflow for dissolving the compound.
Question: Physical methods failed. How does pH impact the solubility of this compound?
Answer:
The chemical structure of this compound contains a basic pyrimidin-2-amine moiety. The nitrogen atoms in the pyrimidine ring and the exocyclic amine group can accept a proton (act as a Brønsted-Lowry base). For many weakly basic or acidic compounds, adjusting the pH is a powerful method to increase aqueous solubility.[1][3]
By lowering the pH of the buffer, you can protonate the 2-amine group. This creates a positively charged species, the conjugate acid, which is a salt. This salt form will have significantly higher affinity for polar water molecules, thereby increasing solubility. The parent compound, 2-aminopyrimidine, has a pKa of approximately 3.5 for the ring nitrogen and ~7 for the amino group, though substituents will alter this. To ensure protonation, adjusting the pH to be at least 1-2 units below the lowest pKa is a sound strategy.
Protocol for pH-Mediated Solubilization:
-
Prepare a slurry of the compound in your desired final buffer volume.
-
While stirring, add 0.1 M HCl dropwise.
-
Monitor the solution for clarity. Stop adding acid as soon as the compound fully dissolves.
-
Measure the final pH of the solution. It is critical to ensure this final pH is compatible with your downstream experimental system (e.g., cell culture, enzyme assay).
-
If needed, you can carefully back-titrate with 0.1 M NaOH, but be aware that the compound may precipitate as you approach its pKa.
Caption: Acidification protonates the amine, forming a more soluble salt.
Question: Adjusting pH is not an option for my experiment. How can I use co-solvents?
Answer:
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[1][4] They work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve.[4] This is a very common and effective strategy in preclinical formulation.[5]
The standard workflow is to first create a high-concentration stock solution in a pure co-solvent and then dilute this stock into your final aqueous buffer.
Recommended Co-solvents and Considerations:
| Co-Solvent | Typical Starting Stock Conc. | Max % in Final Assay (Typical) | Considerations |
| DMSO (Dimethyl sulfoxide) | 10-50 mM | < 0.5% | Gold standard for initial solubilization. Can be cytotoxic to some cell lines above 0.5%. |
| Ethanol (EtOH) | 10-50 mM | < 1.0% | Biocompatible but can affect protein structure and enzyme activity at higher concentrations. |
| PEG 300/400 (Polyethylene Glycol) | 10-50 mM | < 5.0% | Generally low toxicity. Can be viscous. |
| Propylene Glycol (PG) | 10-50 mM | < 5.0% | Common vehicle for in vivo studies. Low toxicity. |
Protocol for Co-Solvent Use:
-
Select a co-solvent from the table above. DMSO is the most common starting point.
-
Prepare a concentrated stock solution (e.g., 20 mM) by dissolving the compound in 100% of the chosen co-solvent. Ensure it is fully dissolved using the physical methods described earlier if necessary.
-
Crucially, to perform the dilution: Add the stock solution dropwise into your final aqueous buffer while the buffer is being vortexed. Never add the aqueous buffer to the concentrated stock. This "dosing" method ensures rapid dispersion and prevents the compound from precipitating out of solution, a phenomenon known as "crashing out."
-
Ensure the final concentration of the co-solvent in your working solution does not exceed the recommended limits for your experimental system.
Caption: Correct vs. incorrect methods for diluting a co-solvent stock.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
A1: Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃OS | [6] |
| Molecular Weight | 185.25 g/mol | [6] |
| IUPAC Name | 5-(2-methylsulfanylethoxy)pyrimidin-2-amine | [6] |
| Structure | CSCCOC1=CN=C(N=C1)N | [6] |
| Class | Pyrimidine Derivative | [2][7] |
Q2: How should I prepare and store a long-term stock solution?
A2: For long-term storage, we recommend preparing a high-concentration stock solution (10-50 mM) in 100% anhydrous DMSO. Dispense the stock into single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound or introduce moisture. Store these aliquots tightly sealed at -20°C or -80°C, protected from light. While specific stability data for this compound is not published, related adenine-based pyrimidines have shown good stability in solution when stored properly.[8]
Q3: Is the methylthio (-SCH₃) group on the molecule a stability concern?
A3: The methylthio group is a thioether. Thioethers can be susceptible to oxidation, potentially forming sulfoxides or sulfones. However, this typically requires harsh oxidative conditions. Compared to a free sulfhydryl (-SH) group, a methylthio group is significantly more stable against oxidation.[9] For routine experimental use, oxidation is not a primary concern. For long-term storage (>6 months), storing aliquots under an inert gas like argon or nitrogen can provide extra protection.
Q4: Can I combine pH adjustment and co-solvents?
A4: Absolutely. This is an advanced formulation strategy that can be very effective. The combination of pH modification and co-solvents can have a synergistic effect on solubility.[1][5] For example, you could first dissolve the compound in a buffer at an acidic pH (e.g., pH 4.0) and then introduce a small percentage of a co-solvent like propylene glycol to further enhance solubility and stability. This combined approach often allows you to achieve the target concentration while keeping both the pH change and the co-solvent percentage within experimentally acceptable ranges.
References
-
Solubility of Things. (n.d.). Pyrimidine. Available from: [Link]
-
PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
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Fujikawa, S., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
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Gothoskar, A. V., et al. (2004). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Available from: [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58339653, this compound. Available from: [Link]
-
Patel, R. B., & Patel, M. R. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Pillai, A. D., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]
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Pharma Learning In Depth. (2025). Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs. Available from: [Link]
-
ChemUniverse. (n.d.). This compound. Available from: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
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International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58328437, 5-[2-(Methylthio)ethoxy]pyrazin-2-amine. Available from: [Link]
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Available from: [Link]
-
Kauth, P. J., & K-C. Chen. (2014). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant. Available from: [Link]
-
Kumar, G. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available from: [Link]
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Technical Support Center: Optimizing Pyrimidine Derivative Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for Pyrimidine Derivative Synthesis. As a Senior Application Scientist, I understand that while pyrimidine scaffolds are central to medicinal chemistry, their synthesis can present significant challenges.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions for higher yields, purity, and reproducibility.
Section 1: The Biginelli Reaction - Troubleshooting a Classic Multicomponent Synthesis
The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of dihydropyrimidinone synthesis.[3] Despite its apparent simplicity, it is often plagued by variable yields and reproducibility issues.[4]
Frequently Asked Questions & Troubleshooting
Q1: My Biginelli reaction yield is consistently low (<40%). What are the primary factors I should investigate?
A1: Low yields in the Biginelli reaction typically trace back to one of three areas: the catalyst, the reaction conditions, or the stability of a key intermediate. The currently accepted mechanism proceeds via an N-acyliminium ion intermediate, and conditions that favor its formation and subsequent reaction are crucial.[4]
Causality & Explanation: The rate-limiting step is often the initial condensation between the aldehyde and urea to form the critical iminium intermediate.[3][5] If this step is slow or reversible, the overall yield will suffer. The subsequent nucleophilic attack by the ketoester enol and final cyclization depend on this intermediate's concentration and reactivity.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low Biginelli reaction yields.
Q2: I'm using a Lewis acid catalyst, but the reaction is still sluggish. What should I consider?
A2: The effectiveness of a Lewis acid is highly dependent on the specific substrates and conditions. Not all Lewis acids are equal. For example, Yb(OTf)₃ has been shown to significantly increase yields and shorten reaction times, even under solvent-free conditions.[5]
Data-Driven Catalyst Selection: The choice of catalyst can dramatically impact reaction outcomes. Below is a comparative summary for a model reaction.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | 80 | 18 | 45 | [5] |
| HCl (10) | Ethanol | 80 | 4 | 91 | [5] |
| Yb(OTf)₃ (2) | None | 100 | 0.5 | 95 | [5] |
| InCl₃ (15) | THF | 65 | 12 | 92 | [5] |
| LiClO₄ (10) | None | 95 | 1.5 | 96 | [5] |
Expert Insight: While strong Brønsted acids work well, they can promote side reactions. Lewis acids like Ytterbium or Indium triflates are often milder and more efficient, activating the aldehyde carbonyl towards nucleophilic attack by the urea.[5] The key is achieving a balance of sufficient activation without degrading the starting materials.
Section 2: Suzuki-Miyaura Cross-Coupling - A Modern Workhorse for C-C Bond Formation
The Suzuki-Miyaura cross-coupling is indispensable for derivatizing halogenated pyrimidines, allowing for the introduction of a vast array of aryl and heteroaryl groups.[6] However, the electron-deficient nature of the pyrimidine ring and the potential for catalyst inhibition by its nitrogen atoms present unique challenges.[6][7]
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki coupling of a dichloropyrimidine is non-selective, giving me a mixture of mono- and di-substituted products. How can I control the regioselectivity?
A1: Regioselectivity in the coupling of di- or tri-halopyrimidines is a common and critical challenge. The reactivity of the halogen positions is governed by the electronic and steric environment. For 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst.[8]
Causality & Explanation: The C4 position is situated between two ring nitrogens, making it more electron-deficient and susceptible to nucleophilic attack and oxidative addition. The C2 position is adjacent to only one nitrogen. This inherent electronic difference is the primary driver of selectivity.
Strategies for Controlling Regioselectivity:
-
Stoichiometry: Use of ~1.0 equivalent of the boronic acid will favor mono-substitution at the more reactive C4 position.
-
Temperature: Lower reaction temperatures (e.g., room temperature to 60 °C) can enhance the kinetic preference for reaction at the C4 position.
-
Catalyst System: While less common for controlling this specific selectivity, certain bulky ligands might favor the less hindered position if steric factors come into play with a substituted pyrimidine core.
-
One-Pot Double Coupling: To achieve di-substitution, a one-pot, two-step approach can be effective, where the first coupling occurs at a lower temperature, followed by the addition of a second boronic acid and an increase in temperature.[8]
Q2: I am observing very low conversion, and my catalyst appears to be deactivating. What is the likely cause and solution?
A2: Low conversion with sterically hindered substrates or electron-rich pyrimidines is often due to inefficient oxidative addition or catalyst deactivation. The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.[7]
The Suzuki-Miyaura Catalytic Cycle & Key Optimization Points:
Caption: The Suzuki-Miyaura catalytic cycle with key troubleshooting points.
Optimization Table for Suzuki-Miyaura Coupling: This table summarizes the optimization of various parameters for a representative microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[6]
| Parameter | Variation | Observation | Recommendation |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ provided the highest yield (65%).[6] | Screen a small set of common Pd catalysts. For challenging substrates, use catalysts with bulky, electron-rich ligands.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Stronger inorganic bases like K₃PO₄ and Cs₂CO₃ often give superior results.[9] | K₃PO₄ is a robust and effective choice for a wide range of substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A mixture of an aprotic polar solvent and water is typically optimal. 1,4-Dioxane/H₂O (2:1) is a common and effective system.[6] | Use degassed solvents to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80-120 °C (Microwave) | Microwave irradiation can drastically reduce reaction times from hours to minutes. 100 °C for 15 min is a good starting point.[6] | Optimize temperature; too high can lead to side products, too low can result in incomplete conversion. |
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted for the synthesis of substituted pyrimidines and offers significant advantages in terms of speed and efficiency.[6]
Materials:
-
Halogenated pyrimidine (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.55 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.025 mmol, 5 mol%)
-
Base (e.g., K₃PO₄) (1.5 mmol, 3 equiv)[9]
-
Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To the 10 mL microwave reactor vial, add the halogenated pyrimidine, boronic acid, base, and palladium catalyst.
-
Add 6 mL of the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with active stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.[10]
Section 3: Purification Strategies - From Crude to Clean
Purification is a critical step to ensure the final product meets the required specifications for downstream applications. The polarity of pyrimidine derivatives can vary widely, necessitating different approaches.[10][11]
Q1: I'm struggling to purify a highly polar pyrimidine derivative. Reverse-phase HPLC shows poor retention, and it won't crystallize. What are my options?
A1: This is a classic challenge with polar compounds containing multiple hydrogen bond donors/acceptors. Standard C18 columns fail to retain these molecules, and their high solubility in polar solvents makes crystallization difficult.[11]
Recommended Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the preferred method for purifying highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[11]
Principle of HILIC: A water-rich layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/aqueous buffer concentration).
General HILIC Protocol:
-
Column Selection: Choose a HILIC column (e.g., silica, amide, cyano).
-
Mobile Phase: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and a small percentage of an aqueous buffer (e.g., 5% of 10 mM ammonium formate).
-
Gradient: Run a gradient to decrease the organic solvent concentration (e.g., from 95% to 60% acetonitrile) to elute the compound.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase. Ensure it is fully dissolved and filtered before injection.
Troubleshooting Crystallization: If chromatography is not an option, optimizing crystallization is key.
| Problem | Potential Cause | Suggested Solution | Reference |
| Compound fails to crystallize | Solution is not supersaturated; compound is too soluble. | Slowly evaporate the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). | [11] |
| Product oils out | Compound is melting or precipitating as a liquid phase. | Lower the crystallization temperature. Dilute the solution slightly. Try a different solvent system. | [11] |
| Low recovery | Significant product solubility even in the cold solvent. | Ensure the solution is cooled sufficiently (ice bath). Minimize the amount of cold solvent used for washing the crystals. | [10] |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. | [11] |
References
-
Bhat, A. R., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2012). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. Available at: [Link]
-
Gupta, J. K., et al. (2010). A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Nima, H. H., & Shntaif, A. H. (2025). A review on pyrimidine-based derivatives: Synthesis and their biological application. Journal of Molecular Structure. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. Available at: [Link]
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]
-
El-Faham, A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
-
Ali, M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Taylor, A. M., et al. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]
-
Mohammed, H. A. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Wikipedia. Biginelli reaction. Available at: [Link]
-
ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. Available at: [Link]
-
Al-Obaid, A. M., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]
-
Ghorab, M. M., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
-
Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. Available at: [Link]
-
Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. Available at: [Link]
-
ResearchGate. Effect of solvent for the synthesis of pyrimidine derivative 3 b. Available at: [Link]
-
Albericio, F., et al. (2010). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry. Available at: [Link]
-
G. A. S., et al. (2010). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters. Available at: [Link]
-
Singh, N., et al. (2020). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Troubleshooting unexpected results in 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine experiments
Welcome to the technical support center for 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile pyrimidine derivative. Here, we address common challenges and unexpected results in a direct question-and-answer format, grounded in established scientific principles and practical, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purity
Q1: My synthesis of this compound resulted in a low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in the synthesis of this and similar pyrimidine derivatives often stem from a few critical areas. The synthesis typically involves the construction of the pyrimidine ring followed by the introduction of the ether and methylthio groups.[1]
-
Incomplete Reaction: The condensation reaction to form the pyrimidine ring can be sensitive to reaction conditions. Ensure your reagents are anhydrous, as moisture can interfere with the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[2]
-
Suboptimal Temperature: The temperature for the nucleophilic substitution to introduce the (2-(methylthio)ethoxy) side chain is crucial. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition and side product formation. A temperature around 80-100°C is often a good starting point.[3]
-
Base Selection: The choice of base is critical for the ether synthesis step. A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to deprotonate the hydroxyl group of the pyrimidine precursor. Ensure the NaH is fresh and handled under an inert atmosphere to maintain its reactivity.[3]
-
Purification Losses: This compound can be somewhat polar, which may lead to losses during aqueous workup or column chromatography. Minimize the volume of water used for extraction and select an appropriate solvent system for chromatography (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation and recovery.[2]
Q2: I'm observing an impurity with a mass of [M+16] in my final product's mass spectrum. What is this and how can I prevent its formation?
A2: The [M+16] peak strongly suggests the oxidation of the thioether to a sulfoxide. The sulfur atom in the methylthio group is susceptible to oxidation, which can occur under various conditions.[4][5]
-
Air Oxidation: Prolonged exposure to air, especially at elevated temperatures or in the presence of certain metal catalysts, can lead to the oxidation of the thioether. It is advisable to conduct reactions and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidizing Agents: Ensure that none of your reagents or solvents contain residual oxidizing agents. For instance, some grades of ethers can form peroxides over time.
-
Prevention: To minimize oxidation, degas your solvents before use and maintain an inert atmosphere throughout the reaction and workup. If the sulfoxide has already formed, it can be challenging to reduce it back to the thioether without affecting other functional groups. Therefore, prevention is the most effective strategy.
Reaction Troubleshooting
Q3: I am attempting a Suzuki-Miyaura cross-coupling reaction with my this compound, but I'm getting low to no conversion. What's going wrong?
A3: Suzuki-Miyaura couplings involving pyrimidines can be challenging due to the nature of the heterocyclic ring.[6][7]
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[6][7] The amine group at the 2-position can also contribute to this inhibition.
-
Troubleshooting:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can help stabilize the active palladium species and promote the desired catalytic cycle.[7]
-
Catalyst Loading: You may need to increase the catalyst loading, sometimes up to 10 mol%, to compensate for catalyst deactivation.
-
-
-
Substrate Reactivity: If you are attempting to couple at a C-H position, this is inherently more difficult than coupling a halide. If your substrate has a halogen, remember that reactivity follows the trend I > Br > Cl. Chloropyrimidines are notoriously less reactive.[6]
-
Base and Solvent: The choice of base and solvent is critical and interdependent. For challenging couplings, a strong base like potassium phosphate (K₃PO₄) in a solvent system like dioxane/water or toluene/water is often effective.[8][9]
Q4: My nucleophilic aromatic substitution (SNAr) reaction on a related 2-(methylthio)pyrimidine is not proceeding as expected. Why might this be?
A4: The 2-methylthio group is a good leaving group for SNAr reactions, often displaced by amines or other nucleophiles.[2] If you are experiencing issues, consider the following:
-
Activation of the Ring: The pyrimidine ring must be sufficiently electron-deficient to undergo SNAr. If your pyrimidine has strong electron-donating groups, this can hinder the reaction.
-
Reaction Conditions: These reactions often require high temperatures (e.g., 120-150 °C) and a polar aprotic solvent like DMF or DMSO to proceed at a reasonable rate.[2]
-
Nucleophile Strength: A strong nucleophile is required. If you are using a weakly nucleophilic amine, you may need to use a stronger base to deprotonate it in situ or switch to a more reactive nucleophile.
Biological Assays & Stability
Q5: I'm observing inconsistent results in my in vitro biological assays. Could the compound be degrading in the assay medium?
A5: Yes, compound stability is a critical factor in any biological experiment.
-
Hydrolytic Stability: While the ether linkage is generally stable, the pyrimidine ring itself can be susceptible to enzymatic or chemical degradation depending on the assay conditions. The stability can be pH-dependent.
-
Thioether Oxidation: As mentioned in Q2, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone.[10] This can occur in cell culture media, especially over longer incubation times. This oxidation can alter the compound's biological activity, leading to inconsistent results.[11]
-
Troubleshooting:
-
Stability Assessment: Perform a preliminary experiment to assess the stability of your compound in the assay medium over the time course of your experiment. Use LC-MS to monitor for the appearance of degradation products or the sulfoxide/sulfone metabolites.
-
Control Experiments: If you suspect oxidation, you can synthesize the sulfoxide and sulfone derivatives and test their biological activity alongside the parent compound. This will help you understand if the observed activity is due to the parent compound or its oxidized metabolites.
-
Experimental Workflows & Data
General Workflow for a Suzuki-Miyaura Coupling Reaction
This workflow provides a starting point for optimizing a Suzuki-Miyaura coupling reaction with a halogenated precursor to this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Coupling Yield
This decision tree illustrates a logical approach to troubleshooting a low-yielding Suzuki-Miyaura reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki couplings.
Expected Analytical Data
While specific spectral data will depend on the solvent and instrument used, the following table provides a general guide to the expected analytical characteristics of this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the ethoxy methylene protons (-O-CH₂-), the methylthio methylene protons (-S-CH₂-), the methyl protons (-S-CH₃), and the amine protons (-NH₂). The pyrimidine protons will typically appear as singlets in the aromatic region. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyrimidine ring carbons and the aliphatic side chain carbons. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.25 g/mol ).[12] Common fragments may include loss of the methylthio group or cleavage of the ether linkage. An M+2 isotope peak due to the presence of sulfur should also be visible.[13] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyrimidine ring, and C-O-C stretching of the ether. |
This guide is intended to be a living document and will be updated as new insights and methodologies become available. We encourage you to contact our technical support team with any specific questions or challenges you encounter in your research.
References
-
Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. (2023-10-18). Available from: [Link]
-
MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. Available from: [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ChemUniverse. This compound [P40646]. Available from: [Link]
-
Marks' Basic Medical Biochemistry. Purine & Pyrimidine Metabolism | Chapter 39. (2025-09-18). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
YouTube. Pyrimidine Synthesis Biochemistry. (2022-11-26). Available from: [Link]
- Google Patents. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
-
Master Organic Chemistry. Thiols And Thioethers. (2015-07-05). Available from: [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N. Available from: [Link]
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. (2021-01-04). Available from: [Link]
-
SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. Available from: [Link]
-
PubChem. 5-[2-(Methylthio)ethoxy]pyrazin-2-amine. Available from: [Link]
-
RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021-02-03). Available from: [Link]
- Journal of Medicinal Chemistry. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012-08-03). Available from: https://pubs.acs.org/doi/10.1021/jm3009103
-
RSC Publishing. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations?. (2024-11-18). Available from: [Link]
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ResearchGate. Reactions of Thiols. (2025-08-09). Available from: [Link]
-
Chemistry Steps. Reactions of Thiols. Available from: [Link]
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ACS Publications. Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. (2018-04-13). Available from: [Link]
-
National Institutes of Health. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025-03-18). Available from: [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]
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- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C7H11N3OS | CID 58339653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In-Solution Stability of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to address stability challenges encountered with 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in solution. As a molecule combining a pyrimidine core with a flexible thioether linkage, understanding its chemical liabilities is paramount for generating reliable experimental data and ensuring the integrity of your results.
Introduction: Understanding the Molecule's Structure and Potential Instabilities
This compound is a compound of interest in medicinal chemistry and drug discovery, largely due to its pyrimidine scaffold, a core structure in many therapeutic agents.[1][2][3] The stability of this molecule in solution is a critical factor for its successful application, influencing everything from screening assays to formulation development.[1] The primary chemical liabilities of this molecule are associated with its thioether group and the overall pyrimidine ring system.
The most significant degradation pathway for thioethers is oxidation.[4][5][6][7][8] The sulfur atom in the methylthio group is susceptible to oxidation, which typically occurs in a two-step process: first to a sulfoxide and then further to a sulfone.[4][5][6][9][10] This process can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, or certain metal ions.[5][11]
While the pyrimidine ring itself is generally stable, its derivatives can be susceptible to hydrolysis or other degradation pathways depending on the solution conditions and the nature of the substituents.[1][12]
This guide will walk you through the potential degradation pathways, provide strategies to mitigate them, and offer protocols for assessing the stability of your compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound in solution.
Q1: I'm observing a decrease in the concentration of my compound over time in my aqueous buffer. What could be the cause?
A1: The most probable cause of degradation for this compound in an aqueous buffer is the oxidation of the thioether moiety.[4][5][6] This can be exacerbated by several factors:
-
Dissolved Oxygen: Aqueous buffers can contain dissolved oxygen, which can contribute to the slow oxidation of the thioether.
-
Buffer Components: Certain buffer components or additives could have oxidizing properties.
-
Light Exposure: Photodegradation can sometimes play a role, although less common for this specific structure.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: While the thioether group itself is not directly hydrolyzed by pH changes, the overall stability of the molecule and the rate of oxidative degradation can be pH-dependent.[13][14][15][16]
Troubleshooting Steps:
-
De-gas your buffers: Before preparing your solution, sparge your buffer with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, prepare and handle your solutions in a glove box or under a gentle stream of inert gas.
-
Use antioxidants: Consider adding a small amount of a compatible antioxidant to your solution. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid, but their compatibility and potential for interference with your experiment must be verified.
-
Protect from light: Store your solutions in amber vials or wrap them in aluminum foil.
-
Control the temperature: Store solutions at the lowest practical temperature for your experiment. For long-term storage, consider freezing at -20°C or -80°C after flash-freezing in liquid nitrogen.
Q2: What are the expected degradation products, and how can I detect them?
A2: The primary degradation products are the corresponding sulfoxide and sulfone.
-
5-(2-(Methylsulfinyl)ethoxy)pyrimidin-2-amine (Sulfoxide)
-
5-(2-(Methylsulfonyl)ethoxy)pyrimidin-2-amine (Sulfone)
These can be detected and quantified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common approach. The degradation products will likely have different retention times than the parent compound. A gradient elution method is recommended for separating the parent compound from its more polar degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly specific and can confirm the identity of the degradation products by their mass-to-charge ratio.
Q3: How does pH affect the stability of this compound?
A3: The effect of pH is twofold:
-
Direct effect on the thioether: The thioether linkage is generally stable to hydrolysis across a wide pH range. However, extreme pH values could potentially catalyze other, less common degradation pathways.
-
Indirect effect on oxidative stability: The rate of oxidation of thioethers can be influenced by pH. While the exact relationship for this specific molecule is not documented, it is a parameter worth investigating in a stability study. The protonation state of the aminopyrimidine ring will change with pH, which could influence the electron density around the thioether and its susceptibility to oxidation.
Recommendation: Perform a pH stability study using a range of buffers (e.g., pH 3, 5, 7.4, and 9) to determine the optimal pH for your application.
Q4: Can I use DMSO as a stock solution, and how should I store it?
A4: Yes, DMSO is a common solvent for creating stock solutions of pyrimidine derivatives.[1][12] However, be aware that some grades of DMSO can contain oxidizing impurities.
Best Practices for DMSO Stock Solutions:
-
Use high-purity, anhydrous DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing aqueous solutions from a DMSO stock, ensure the final concentration of DMSO is low and consistent across all experiments, as it can impact biological assays.
In-Depth Technical Guide: Strategies for Stabilization
Mitigating Oxidative Degradation
Oxidation of the thioether is the primary stability concern.[4][5][6] The following strategies can be employed to minimize this degradation pathway.
Control of Atmospheric Oxygen
-
De-gassing of Solvents: Before use, sparge all aqueous buffers with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere Blanketing: When preparing and handling solutions, especially for long-term storage or sensitive experiments, work under a positive pressure of an inert gas.
Use of Antioxidants
Adding antioxidants can be an effective way to "scavenge" oxidizing species. The choice of antioxidant will depend on the specific application and its compatibility with the experimental system.
| Antioxidant | Typical Concentration | Considerations |
| Butylated Hydroxytoluene (BHT) | 10-100 µM | A radical scavenger, more effective in non-polar environments. |
| Ascorbic Acid (Vitamin C) | 1-10 mM | A water-soluble antioxidant, can act as a reducing agent. |
| DL-Dithiothreitol (DTT) | 1-5 mM | A strong reducing agent, may interfere with certain biological assays. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1-1 mM | A more stable reducing agent than DTT, less prone to air oxidation. |
Note: Always run a control experiment to ensure the chosen antioxidant does not interfere with your assay.
Optimizing Solution pH
While the thioether group is not directly susceptible to pH-mediated hydrolysis, the overall stability of the molecule can be pH-dependent.[13][14][15][16] It is recommended to perform a preliminary pH stability study to identify the optimal pH range for your compound.
Experimental Protocols
Protocol 1: Performing a pH Stability Study
This protocol outlines a basic experiment to assess the stability of this compound at different pH values.
Materials:
-
This compound
-
DMSO (high-purity, anhydrous)
-
Buffers:
-
Citrate buffer (pH 3 and 5)
-
Phosphate buffer (pH 7.4)
-
Borate buffer (pH 9)
-
-
HPLC system with UV detector
-
LC-MS system (optional, for degradation product identification)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare Test Solutions: In separate amber vials, dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers (pH 3, 5, 7.4, and 9).
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample from each vial by HPLC to determine the initial concentration and purity.
-
Incubation: Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH. This will allow you to determine the pH at which the compound is most stable.
Protocol 2: Analytical Method for Stability Assessment
A generic reverse-phase HPLC method for monitoring the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan, likely around 260-280 nm)
-
Column Temperature: 30°C
Visualizing Degradation and Experimental Workflow
Degradation Pathway
The primary degradation pathway is the oxidation of the thioether to a sulfoxide and then to a sulfone.
Caption: Oxidative degradation of the thioether moiety.
Experimental Workflow for Stability Assessment
A systematic approach to evaluating the stability of your compound.
Caption: Workflow for a comprehensive stability assessment.
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
- Raja, R., Thomas, J. M., Jones, M. D., Johnson, B. F. G., & Duer, M. J. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2, (3), 489-495.
-
Raja, R., Thomas, J. M., Jones, M. D., Johnson, B. F. G., & Duer, M. J. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. ResearchGate. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link]
- Gong, Y., et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules, 56(12), 4645-4655.
-
ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. [Link]
- Evers, R. J., et al. (1998). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesiology, 88(4), 997-1006.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Aimetti, A. A., et al. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 10(6), 1309-1314.
- Engelen, K., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules, 23(5), 2182-2193.
- Pireddu, R., et al. (2012). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 9(10), 2941-2952.
- Deming, T. J. (2017). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins.
-
National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
-
ResearchGate. (2020). Thiol Alkylation below Neutral pH. [Link]
-
National Center for Biotechnology Information. (2015). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. [Link]
-
ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes?. [Link]
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. [Link]
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ACS Publications. (2017). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]
-
MDPI. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. [Link]
-
University of Warwick. (2018). Thioester functional polymers. [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]
-
National Center for Biotechnology Information. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
MDPI. (2020). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]
-
Heriot-Watt University. (n.d.). Study of the MEA degradation in a CO2 capture process based on partial oxy-combustion approach. [Link]
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Technical Support Center: Purification of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Introduction: 5-(2-(methylthio)ethoxy)pyrimidin-2-amine is a key heterocyclic compound with significant potential in medicinal chemistry and drug development, often serving as a crucial building block in the synthesis of targeted therapeutic agents.[1][2] The purity of this intermediate is paramount, as even trace impurities can compromise the efficacy, safety, and reproducibility of subsequent synthetic steps and final active pharmaceutical ingredients (APIs). This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to address the unique challenges encountered during the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities can originate from starting materials, side reactions, or product degradation. Key impurities to monitor include:
-
Unreacted Starting Materials: Depending on your synthetic route, these could include precursors like 1,3-dicarbonyl compounds, thiourea, or guanidine derivatives used to construct the pyrimidine ring.[3]
-
Oxidized Byproduct: The methylthio (-SCH₃) group is susceptible to oxidation, forming the corresponding methylsulfinyl (-SOCH₃) derivative. This is often observed as a +16 Da mass increase in mass spectrometry analysis.[4]
-
Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to the formation of isomers, which may have very similar physicochemical properties to the desired product, making separation difficult.[5]
-
Over-alkylated or Acylated Products: Side reactions on the 2-amine group or other reactive sites can occur if stoichiometry is not carefully controlled.[5]
Q2: Why is my overall yield so low after purification?
A2: Low post-purification yield is a common issue stemming from several factors:
-
Suboptimal Reaction Conditions: Incomplete reactions due to non-optimal temperature, time, or reagent stoichiometry are a primary cause.[5] Monitoring the reaction with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure completion.[5]
-
Product Instability: The target compound may degrade on the purification medium, such as silica gel, especially if exposed for extended periods.[5]
-
Purification Losses: Significant material loss can occur during workup and extraction if the product has partial solubility in the aqueous phase. Furthermore, aggressive purification methods, like using a highly active adsorbent or an overly strong solvent system in chromatography, can lead to irreversible product retention or degradation. Choosing the right recrystallization solvent is also critical to prevent excessive loss of the compound in the mother liquor.[6]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A multi-pronged analytical approach is essential for a comprehensive purity assessment.[7]
-
HPLC: Provides quantitative data on purity and is excellent for detecting non-volatile impurities.[7]
-
Mass Spectrometry (MS), often coupled with GC or LC: Confirms the molecular weight of the desired product and helps identify impurities, such as the common +16 Da oxidized byproduct.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying structural isomers or other byproducts. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[7]
Troubleshooting Guide: Specific Purification Issues
Issue 1: My product and a major impurity have very similar Rf values on TLC, making column chromatography ineffective.
Potential Cause & Solution: This indicates that the product and impurity have nearly identical polarities, a frequent challenge with isomeric byproducts or structurally similar side-products.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting impurities.
-
Optimize the Mobile Phase: Experiment with different solvent systems. Instead of a standard ethyl acetate/hexanes system, try incorporating a different solvent like dichloromethane or a small percentage of methanol to alter the selectivity of the separation.
-
Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (basic or neutral) or a reverse-phase C18 silica for preparative chromatography, as the different surface chemistry can alter elution order.
-
Recrystallization: This is often the most effective technique for separating compounds with minor structural differences. A systematic solvent screen is required to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while showing a different solubility profile for the impurity.[6]
Issue 2: Mass spectrometry shows a significant M+16 peak, but NMR looks relatively clean.
Potential Cause & Solution: This is a classic sign of oxidation of the methylthio group to a methylsulfinyl group.[4] This can happen during the reaction, workup, or even during purification if exposed to air and certain solvents for too long. While the structural change is significant for MS, its impact on the ¹H NMR spectrum might be subtle—often just a downfield shift of the methyl protons—which can be missed or misinterpreted in a complex spectrum.
Preventative & Corrective Actions:
-
Inert Atmosphere: Conduct the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[5]
-
Peroxide-Free Solvents: Use freshly distilled or commercially available peroxide-free solvents, as trace peroxides can act as oxidizing agents.
-
Purification Strategy: If oxidation has already occurred, separation can be challenging due to the increased polarity of the sulfoxide. A more polar solvent system during column chromatography will be required. It may be beneficial to intentionally oxidize the entire batch to the sulfoxide and then perform a subsequent reduction step, although this adds complexity.
Issue 3: The purified product is an oil or a waxy solid, but literature suggests it should be crystalline.
Potential Cause & Solution: The presence of residual solvents or minor impurities can inhibit crystallization.
-
High-Vacuum Drying: Ensure the product is dried under a high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-solvent (a solvent in which the product is insoluble, like hexanes or diethyl ether). This can wash away the impurities that are preventing crystallization and provide the necessary energy for nucleation.[8]
-
Re-purification: If trituration fails, the product likely requires another round of purification. A very careful column chromatography run with a shallow gradient may be necessary to remove the offending impurities.
Detailed Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is a standard method for purifying pyrimidine derivatives from a reaction mixture.[5][9]
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate and develop it in various solvent systems to find one that gives the desired product an Rf value of ~0.25-0.35 and provides good separation from impurities.
-
Expert Tip: Start with a 30:70 EtOAc/Hexanes mixture and adjust the polarity as needed. A DCM/MeOH system (e.g., 98:2) is a good alternative if the compound is more polar.
-
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexanes). The amount of silica should be 50-100 times the weight of the crude material.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Collect fractions and monitor the elution process using TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent can be found.[6][8]
Procedure:
-
Solvent Screening:
-
Place a small amount of the purified (but potentially amorphous or waxy) product into several test tubes.
-
Add a small amount of a different solvent (e.g., isopropanol, ethanol, acetonitrile, toluene, water, or mixtures) to each tube.
-
Heat the tubes with good stirring. An ideal solvent will fully dissolve the compound when hot but show low solubility when cool.
-
-
Recrystallization Process:
-
Dissolve the bulk of the material in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.
-
Expert Tip: Slow cooling is critical for forming large, pure crystals. Rapid cooling (e.g., in an ice bath) can cause the product to crash out, trapping impurities.
-
Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under a high vacuum to remove all residual solvent.
-
Data Summary Table:
| Technique | Primary Use | Key Advantages | Common Solvents/Mobile Phases |
| Column Chromatography | Primary purification from crude mixture; separation of multiple components. | High versatility; applicable to most organic compounds.[5] | Gradients of Ethyl Acetate in Hexanes or Methanol in Dichloromethane.[9] |
| Recrystallization | Final purification step to achieve high purity; removal of closely related impurities. | Can yield exceptionally pure material; cost-effective for large scales.[8] | Alcohols (Isopropanol, Ethanol), Acetonitrile, Toluene, Water-Alcohol mixtures.[6] |
| Trituration | Inducing crystallization of oils/waxes; removing highly soluble impurities. | Simple, fast procedure. | Non-solvents like Hexanes, Pentane, or Diethyl Ether. |
Workflow Visualization
Caption: General workflow for purification and quality control.
References
- Technical Support Center: Synthesis of Pyrimidine Deriv
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Synthesis, reactions, and applications of pyrimidine deriv
- SYNTHESIS OF PYRIMIDINE DERIV
- Substances yield after recrystallization
- Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine. Benchchem.
- A Comparative Guide to Assessing the Purity of Synthesized 4'-(Methylthio)acetophenone. Benchchem.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry.
- Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine. Benchchem. O_TXl9ToP5pLEj6z94ysbg2CoX)
Sources
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- 9. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Minimizing Off-Target Effects of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, understanding, and minimizing the off-target effects of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. Our approach is rooted in robust scientific principles and field-proven methodologies, designed to ensure the integrity of your research and the successful progression of your drug discovery efforts.
Frequently Asked Questions (FAQs)
Q1: I have just synthesized or acquired this compound. What are the first steps to characterize its biological activity and potential for off-target effects?
A1: Initial characterization should focus on a tiered approach. Begin by screening the compound against a panel of representative protein kinases, as the pyrimidine scaffold is a common feature in kinase inhibitors.[5][6] This will provide a preliminary indication of its primary target family. Subsequently, perform a broad cell-based assay to assess its general cytotoxicity and phenotypic effects. It is crucial to establish a concentration range where the compound is active without causing widespread cell death, which could be a sign of off-target toxicity.[3]
Q2: How can I be sure that the cellular phenotype I observe is a direct result of inhibiting the intended target of this compound?
A2: Distinguishing on-target from off-target effects is a cornerstone of rigorous drug discovery.[7] A multi-pronged approach is essential for validation:
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down the putative target. The resulting phenotype should mimic the effects of the compound.[8]
-
Structurally Unrelated Inhibitor: If available, use a structurally different inhibitor that targets the same protein. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.[7]
-
Rescue Experiments: In a target-knockdown or knockout cell line, the addition of your compound should not produce any further effect on the phenotype of interest.[8]
-
Dose-Response Correlation: A clear, titratable correlation between the concentration of the compound, the degree of target inhibition, and the observed cellular phenotype is a strong indicator of on-target activity.[3]
Q3: My compound shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason?
A3: This discrepancy is a common challenge. Several factors can contribute:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
-
Cellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
-
High Intracellular ATP: For kinase inhibitors that are ATP-competitive, the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to biochemical assays, which are often run at lower ATP concentrations.[9]
Q4: What are the most common proteomics-based methods for identifying off-targets of a small molecule inhibitor?
A4: Proteomics offers powerful, unbiased methods to identify the full spectrum of a compound's binding partners within the cell.[10][11] Key techniques include:
-
Chemical Proteomics: This involves using a modified version of your compound (a chemical probe) to "fish out" its interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[12]
-
Activity-Based Protein Profiling (ABPP): This technique uses probes that covalently bind to the active sites of specific enzyme families, providing a readout of their functional state in the presence of your inhibitor.[12]
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS-CETSA): This method identifies proteins that are stabilized or destabilized by compound binding across the proteome, offering a global view of target and off-target engagement.
Troubleshooting Guides & Experimental Protocols
Issue 1: An unexpected or inconsistent phenotype is observed upon treatment with this compound.
This situation often points towards significant off-target effects or experimental variability. A systematic approach is needed to de-convolute the observed cellular response.
Logical Flow for Troubleshooting Phenotypic Discrepancies
Caption: Troubleshooting unexpected phenotypes.
Issue 2: How to definitively confirm that this compound engages its intended target in a cellular context.
Validating target engagement is a critical step to ensure that the compound's effects are mediated through the desired mechanism of action.[13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose as it measures the direct binding of a ligand to its target protein in intact cells.[15][16][17]
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18]
Materials:
-
Cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Antibody specific to the target protein for Western blotting
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting or other quantitative protein detection methods.[16]
Data Interpretation: A successful CETSA experiment will show a shift in the melting curve of the target protein to higher temperatures in the presence of the compound, indicating stabilization upon binding.
Visualization of the CETSA Workflow
Caption: The experimental workflow for CETSA.
Issue 3: How to identify the unintended targets of this compound.
Given the pyrimidine core, a likely source of off-target effects is the inhibition of other kinases.[19] A comprehensive kinome profiling screen is the most direct way to assess the selectivity of your compound.
Workflow: Kinome Profiling for Selectivity Assessment
Several commercial services offer kinome profiling, where your compound is tested against a large panel of purified kinases (often >300) at one or more concentrations.[20][21][22][23][24]
Steps:
-
Select a Kinome Profiling Service: Choose a provider based on the size of their kinase panel, assay format (e.g., radiometric vs. fluorescence-based), and data analysis support.[22]
-
Compound Submission: Provide the service with a sample of this compound at a specified concentration and purity.
-
Data Analysis: The service will provide a report detailing the percent inhibition of each kinase in the panel at the tested concentration(s). This data can be used to:
-
Confirm the primary target.
-
Identify off-target kinases.
-
Calculate a selectivity score to quantify the compound's specificity.[23]
-
Data Presentation: Interpreting Kinome Profiling Data
The results are typically presented in a table or a graphical format. Below is a hypothetical example of how to summarize the data.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | On-Target/Off-Target |
| Target Kinase A | 95% | 50 | On-Target |
| Off-Target Kinase B | 85% | 250 | Off-Target |
| Off-Target Kinase C | 60% | 1,500 | Off-Target |
| Off-Target Kinase D | 15% | >10,000 | Negligible |
Interpretation: This hypothetical data suggests that while the compound is potent against its intended target, it also inhibits Kinase B and C at higher concentrations. This information is crucial for designing subsequent experiments and for potential lead optimization to improve selectivity.
References
- Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis.
- KinomePro. (n.d.). Pamgene.
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (n.d.). Creative Proteomics.
- Kinome Profiling Service. (n.d.). MtoZ Biolabs.
- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
- A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2022). Communications Biology.
- Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors. (n.d.). BenchChem.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). BenchChem.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol.
- Kinome Profiling. (n.d.). Oncolines B.V.
- The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols.
- Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X". (n.d.). BenchChem.
- Peptidomics-Based Drug Off-Target Effects Research. (n.d.). Creative Proteomics.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. (n.d.). BenchChem.
- KinomeView Profiling. (n.d.). Cell Signaling Technology.
- Technical Support Center: Proteomics Analysis for Off-Target Identification of WT-161. (n.d.). BenchChem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
- Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. (n.d.). BenchChem.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). ACS Chemical Biology.
- Mitigating Off-Target Effects of PYK2 Inhibitors: A Technical Support Guide. (n.d.). BenchChem.
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (2020). Journal of Medicinal Chemistry.
- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv.
- Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). ACS Pharmacology & Translational Science.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). Journal of the American Chemical Society.
- How to Use Inhibitors. (n.d.). Sigma-Aldrich.
- 5-Ethoxy-2-(methylthio)-4-pyrimidinamine. (n.d.). Smolecule.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2021). International Journal of Molecular Sciences.
- Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024). Pharmaceuticals.
- How can off-target effects of drugs be minimised? (2025). Patsnap Synapse.
- Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. (2018). Society of Toxicology.
- Recommendations for off-target profiling. (2020). CarnaBio USA, Inc.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Chemical Research in Toxicology.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
- This compound [P40646]. (n.d.). ChemUniverse.
- Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. (2015). Biotechnology Progress.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences.
- This compound. (n.d.). PubChem.
- Proteolysis-targeting chimeras with reduced off-targets. (2023). Nature Chemical Biology.
- Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). (2012). Free Radical Biology and Medicine.
- Proteolysis-targeting chimeras with reduced off-targets. (2023). Nature Chemical Biology.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2022). RSC Medicinal Chemistry.
- Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate. (n.d.). BenchChem.
- 5-[2-(Methylthio)ethoxy]pyrazin-2-amine. (n.d.). PubChem.
- 5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series. (2001). Journal of Medicinal Chemistry.
- (PDF) Proteolysis Targeting Chimeras With Reduced Off-targets. (2021). ResearchGate.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances.
- 1671-08-5 | 5-Methoxy-2-(methylthio)pyrimidin-4-ol. (n.d.). ChemScene.
Sources
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- 3. benchchem.com [benchchem.com]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | 106475-47-2 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
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Technical Support Center: Enhancing Cell Permeability of Pyrimidine-Based Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome cell permeability challenges with pyrimidine-based compounds. Pyrimidines are a cornerstone of medicinal chemistry, yet their inherent polarity can often hinder their ability to cross the lipid bilayer of cell membranes, a critical step for reaching intracellular targets.
This resource provides foundational concepts, actionable troubleshooting guides for common experimental hurdles, detailed protocols for key permeability assays, and advanced strategies to optimize your compounds for enhanced cellular uptake.
Section 1: Foundational Concepts - Understanding the Barriers to Permeability
Effective enhancement of cell permeability begins with a solid understanding of the obstacles. The primary barrier is the cell membrane, a phospholipid bilayer that is inherently hydrophobic. For a compound to passively diffuse across this barrier, it must possess a delicate balance of lipophilicity to enter the membrane and sufficient aqueous solubility to exit into the cytoplasm.
Several key physicochemical properties govern this process, often summarized by guidelines like Lipinski's Rule of Five.[1][2][3][4][5] While not an absolute law, these rules provide a valuable framework for initial assessment.
Key Physicochemical Determinants:
| Parameter | Description | Optimal Range for Permeability | Impact if Unfavorable |
| Lipophilicity (LogP) | The octanol-water partition coefficient; measures a compound's "greasiness." | 1 < LogP < 3 | Too Low (<1): Compound is too polar to enter the lipid membrane. Too High (>5): Compound may get trapped in the membrane or have poor aqueous solubility.[1][6] |
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da | Larger molecules struggle to diffuse passively across the membrane.[2][3][7] |
| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | ≤ 5 | High numbers of HBDs increase polarity and the energy required to shed the "water shell" before entering the membrane.[2][3][8] |
| Hydrogen Bond Acceptors (HBA) | Number of nitrogen and oxygen atoms. | ≤ 10 | Similar to HBDs, a high HBA count increases polarity and reduces membrane permeability.[2][3][4] |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | < 140 Ų | High PSA is strongly correlated with poor membrane permeability. For CNS penetration, a PSA < 90 Ų is often required.[9][10][11] |
| Ionization State (pKa) | The tendency of a molecule to be charged at a given pH. | Unionized form favored | Ionized (charged) species are highly polar and do not readily cross lipid membranes. Permeability is highly dependent on the pH of the environment (e.g., the gut).[6][7][12][13] |
Beyond passive diffusion, two other mechanisms are critical: active transport , where cellular transporters facilitate uptake, and active efflux , where pumps like P-glycoprotein (P-gp) actively remove compounds from the cell, representing a major hurdle for many drug candidates.[14]
Section 2: Frequently Asked Questions (FAQs)
Q1: My pyrimidine compound has poor aqueous solubility. How does this impact my permeability assessment?
A: Poor solubility is a critical issue that can lead to misleadingly low permeability results. If the compound precipitates in the assay buffer, its effective concentration at the cell or membrane surface is reduced, making it appear less permeable than it actually is.
-
Recommendation: First, determine the thermodynamic solubility of your compound in the specific assay buffer (e.g., HBSS, PBS). For the assay, ensure your final compound concentration is well below this solubility limit. Using a co-solvent like DMSO is standard, but keep the final concentration low (typically <1%) to avoid damaging cell monolayers or artificial membranes.[15]
Q2: What is the best first-pass assay to screen a library of pyrimidine analogs for permeability?
A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal choice for initial high-throughput screening.
-
Rationale: PAMPA is a cell-free, cost-effective assay that exclusively measures passive diffusion.[3] This allows you to quickly rank-order compounds based on their intrinsic ability to cross a lipid barrier, providing a clean baseline for structure-permeability relationship (SPR) analysis without the complexities of active transport or metabolism.[16] Compounds with promising PAMPA results can then be advanced to more complex cell-based assays.
Q3: My compound showed high permeability in PAMPA but low permeability in the Caco-2 assay. What does this discrepancy mean?
A: This is a classic and highly informative result. It strongly suggests that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[17]
-
Explanation: PAMPA measures only passive diffusion, so your compound can cross a lipid membrane effectively. However, Caco-2 cells express efflux transporters that recognize your compound and actively pump it out of the cell, resulting in low net transport from the apical (gut) to the basolateral (blood) side.[18][19] This finding is critical, as P-gp efflux is a major cause of poor oral bioavailability in vivo.
Q4: How can I confirm if my compound is a P-gp substrate?
A: The standard method is to perform a bidirectional Caco-2 assay and calculate the Efflux Ratio (ER) .
-
Procedure: You measure the apparent permeability (Papp) in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A).
-
Calculation: ER = Papp (B→A) / Papp (A→B).
-
Interpretation: An ER greater than 2 is a strong indicator of active efflux.[11] To confirm P-gp is the specific transporter, you can repeat the assay in the presence of a known P-gp inhibitor, such as verapamil.[11][18] A significant reduction in the ER in the presence of the inhibitor confirms P-gp involvement.
Section 3: Experimental Guides & Troubleshooting
This section provides detailed protocols for the two most common permeability assays and a flowchart for troubleshooting unexpected results.
Guide 1: The Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay uses a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[17][20] The compound's ability to diffuse from a donor compartment, through the lipid membrane, and into an acceptor compartment is measured.
Experimental Protocol:
-
Prepare Solutions:
-
Lipid Solution: Prepare a 1-2% (w/v) solution of lecithin in dodecane. Sonicate to fully dissolve.[20][21]
-
Donor Solution: Dissolve the test compound in the assay buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low, typically ≤1%.[22]
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer. This buffer can contain a surfactant to act as a "sink" for poorly soluble compounds.[17]
-
-
Prepare Membrane Plate:
-
Using a pipette, carefully add 5 µL of the lipid solution to each well of the 96-well filter (donor) plate, ensuring the filter is completely coated.[20] Allow the solvent to evaporate.
-
-
Assay Assembly & Incubation:
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor (CD) and acceptor (CA) wells, as well as the initial donor concentration (C0), using LC-MS/MS or UV-Vis spectroscopy.[23]
-
-
Data Calculation:
-
The effective permeability (Pe) in cm/s is calculated using an established equation that accounts for well volumes, membrane area, and incubation time.
-
Troubleshooting PAMPA:
| Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | Inconsistent membrane coating; air bubbles trapped under the membrane. | Ensure precise and consistent application of the lipid solution. When assembling the plates, do so at a slight angle to allow air to escape. |
| Low compound recovery (<70%) | Compound binding to plastic; compound precipitating from solution. | Use low-binding plates. Pre-screen for compound solubility in the assay buffer and run the assay below the solubility limit. Calculate mass retention to quantify this issue.[3] |
| Permeability values are unexpectedly low for all compounds | Lipid membrane is too thick or viscous; incubation time is too short. | Re-optimize the lipid solution (e.g., lower lecithin percentage).[24] Increase the incubation time. Always run high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) controls to validate each assay plate. |
Guide 2: The Caco-2 Cell Permeability Assay
Principle: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter inserts, differentiate into a polarized monolayer of enterocytes.[4] This monolayer mimics the human intestinal epithelium, complete with tight junctions and active transporters, making it the industry gold standard for predicting in vivo oral absorption.[10][18]
Experimental Protocol:
-
Cell Culture & Seeding:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS).[4]
-
Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of ~6 x 10⁴ cells/cm².[4]
-
Culture the inserts for 21-28 days to allow for full differentiation into a confluent monolayer. Change the media every 2-3 days.[4]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥200 Ω·cm² to ensure tight junction integrity.[11][13]
-
Alternatively, perform a Lucifer Yellow rejection assay. Low passage of this fluorescent marker confirms a tight monolayer.[11] Discard any inserts that fail the integrity check.
-
-
Bidirectional Transport Assay:
-
Wash the monolayers twice with pre-warmed transport buffer (e.g., HBSS, pH 7.4).[4]
-
For A→B Transport: Add the test compound (in buffer) to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
-
For B→A Transport: Add the test compound to the basolateral compartment and fresh buffer to the apical compartment.[4]
-
Incubate at 37°C for a set time (e.g., 2 hours) with gentle shaking.[18]
-
-
Quantification & Data Calculation:
-
At the end of the incubation, take samples from the receiver compartment.
-
Analyze compound concentration via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration.[4]
-
Section 4: Advanced Strategies for Permeability Enhancement
When a pyrimidine compound has intrinsically poor permeability or is a strong efflux substrate, further optimization is required. The primary strategies involve either chemical modification of the molecule itself or advanced formulation approaches.
Strategy 1: Chemical Modification & Prodrugs
This approach focuses on altering the compound's structure to improve its physicochemical properties.
| Modification Tactic | Rationale | Example |
| Increase Lipophilicity | Add non-polar groups to increase LogP, facilitating entry into the lipid membrane. | Add a methyl, ethyl, or halogen group to an accessible position on the pyrimidine ring or a substituent. |
| Reduce H-Bond Donors | Each HBD requires energy to break its interaction with water. Reducing them lowers this penalty. | Methylate a primary amine (R-NH₂) to a secondary amine (R-NHCH₃) or replace an -OH group with an -OCH₃ group. |
| Mask Polar Groups (Prodrug) | A prodrug is a bioreversible derivative that masks polar functional groups with lipophilic moieties.[12] These moieties are cleaved by enzymes in vivo to release the active drug.[18][19][20] | Esterify a carboxylic acid or a hydroxyl group. The ester increases lipophilicity for absorption and is then cleaved by cellular esterases. |
| Conformational Masking | Introduce functionality that allows the molecule to form an intramolecular hydrogen bond in a non-polar environment, effectively shielding its own polarity. | Design the molecule to adopt a "chameleonic" conformation that changes based on its environment.[11] |
| Evade Efflux Transporters | Make subtle structural changes to disrupt recognition by efflux pumps like P-gp. | Adding a hydrogen-bond acceptor or slightly increasing molecular volume can sometimes disrupt the binding interaction with P-gp. |
Strategy 2: Formulation Strategies
Formulation can enhance permeability without altering the active compound's chemical structure, primarily by improving solubility or protecting the drug.
| Formulation Approach | Mechanism of Action |
| Lipid-Based Formulations (e.g., SMEDDS) | Self-Microemulsifying Drug Delivery Systems (SMEDDS) are mixtures of oils and surfactants that spontaneously form a microemulsion in the GI tract.[6] This increases the solubility and absorption of lipophilic drugs.[7] |
| Nanoformulations (e.g., Liposomes, Nanoparticles) | Encapsulating the pyrimidine compound in a nanoparticle or liposome can protect it from degradation and facilitate uptake via endocytosis, bypassing traditional diffusion pathways and potentially evading efflux pumps.[5][14][25] |
| Amorphous Solid Dispersions | Dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate, thereby increasing the concentration gradient for absorption. |
| Use of Permeation Enhancers | Co-administering the drug with excipients that transiently open the tight junctions between intestinal cells can increase paracellular transport. This is an effective but carefully controlled strategy due to potential toxicity.[7] |
By systematically applying the diagnostic tools and enhancement strategies outlined in this guide, researchers can effectively diagnose permeability issues and rationally design or formulate pyrimidine-based compounds with a higher probability of clinical success.
References
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
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Physicochemical properties of drugs and membrane permeability. ResearchGate. [Link]
-
Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]
-
What is Lipinski's Rule of 5?. AZoLifeSciences. [Link]
-
Polar surface area. Wikipedia. [Link]
-
Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. [Link]
-
Video: Factors Affecting Drug Distribution: Tissue Permeability. JoVE. [Link]
-
Physicochemical properties. Fiveable. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Caco2 assay protocol. [Link]
-
What Has Polar Surface Area Ever Done for Drug Discovery?. ResearchGate. [Link]
-
Polar surface area (PSA). GARDP Revive. [Link]
-
How Big Is Too Big for Cell Permeability?. Journal of Medicinal Chemistry. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
-
pampa-permeability-assay.pdf. Technology Networks. [Link]
-
Novel drug delivery approaches to bypass P- glycoprotein efflux pump. ResearchGate. [Link]
-
Permeability for intestinal absorption: Caco-2 assay and related issues. PubMed. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. [Link]
-
P-glycoprotein (P-gp) Substrate Identification. Evotec. [Link]
-
Reducing Both Pgp Overexpression and Drug Efflux with Anti-Cancer Gold-Paclitaxel Nanoconjugates. PLOS One. [Link]
-
Establishment of a P-glycoprotein substrate screening model and its preliminary application. [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
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- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
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- 4. benchchem.com [benchchem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. japsonline.com [japsonline.com]
- 7. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 8. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 9. P-gp Substrate Identification | Evotec [evotec.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. creative-bioarray.com [creative-bioarray.com]
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- 15. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
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- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 24. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reducing Both Pgp Overexpression and Drug Efflux with Anti-Cancer Gold-Paclitaxel Nanoconjugates | PLOS One [journals.plos.org]
Addressing batch-to-batch variability of synthesized 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Technical Support Center: 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. We understand that achieving consistent, high-purity yields of this molecule can be challenging, with batch-to-batch variability being a common frustration. This guide is designed to move beyond simple protocols and provide you with the deep, mechanistic insights needed to diagnose and resolve the root causes of these inconsistencies. As your partner in research, our goal is to empower you to master this synthesis through a robust understanding of the underlying chemical principles.
This document is structured as a series of frequently asked questions that address the most common issues encountered in the field. We will explore everything from reaction optimization and impurity profiling to advanced purification strategies, ensuring each step of your process is validated and controlled.
Troubleshooting Guides & FAQs
Q1: My reaction yield is inconsistent, varying significantly between batches. What are the primary factors I should investigate?
A1: Inconsistent yield is the most frequently reported issue and almost always traces back to a few critical variables in the key synthetic step: the Williamson ether synthesis. This reaction, which forms the ether linkage at the 5-position of the pyrimidine ring, is a classic SN2 reaction. However, it is highly susceptible to a competing E2 elimination pathway, and its success hinges on the precise control of reagents and conditions.[1][2]
Your investigation should be systematic, starting with the most likely culprits.
Initial Troubleshooting Workflow:
Caption: A systematic workflow for diagnosing low-yield issues.
Key Areas for Investigation:
-
Reagent & Solvent Quality:
-
Base Potency: The alkoxide formation is critical. If using sodium hydride (NaH), ensure it is from a fresh, unopened container and handled under a strictly inert atmosphere (Argon or Nitrogen). Older NaH can have a coating of sodium hydroxide/carbonate, which is a much weaker base and will not efficiently deprotonate the 5-hydroxypyrimidine precursor.
-
Solvent Anhydrousness: Any residual water in your solvent (e.g., DMF, THF) will quench the strong base (like NaH) or the formed alkoxide, stoichiometrically reducing your potential yield. Always use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system.
-
Alkyl Halide Purity: The electrophile, typically 2-(methylthio)ethyl chloride or a related tosylate, must be pure. Impurities can introduce competing reactions.
-
-
Reaction Conditions:
-
Temperature Control: This is arguably the most critical parameter. Elimination reactions (E2) have a higher activation energy than substitution reactions (SN2) and are therefore more favored at elevated temperatures.[1] If you are seeing byproducts (discussed in Q2), your reaction temperature is likely too high.
-
Order of Addition: The preferred method is to first form the alkoxide by adding the base to the 5-hydroxypyrimidin-2-amine in an anhydrous solvent. Only after the deprotonation is complete (often indicated by the cessation of hydrogen gas evolution with NaH) should the electrophile be added slowly. Adding all reagents at once can lead to side reactions.
-
Q2: My crude NMR shows an unexpected vinyl signal and my mass spec indicates a byproduct with a mass corresponding to the loss of 2-(methylthio)ethanol. What is happening?
A2: This is a classic signature of the competing E2 elimination reaction. The alkoxide, intended to act as a nucleophile in the SN2 reaction, is also a strong base. Instead of attacking the electrophilic carbon of the 2-(methylthio)ethyl halide, it can abstract a proton from the adjacent carbon, leading to the formation of an alkene and eliminating the halide.[3] In your case, this would likely form methyl vinyl sulfide.
SN2 (Desired) vs. E2 (Side Reaction) Pathways:
Caption: Competing SN2 and E2 pathways in the ether synthesis.
Strategies to Minimize Elimination:
-
Lower the Reaction Temperature: This is the most effective strategy. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless the reaction is confirmed to be stalled at lower temperatures.
-
Choose a Better Leaving Group: If you are using 2-(methylthio)ethyl chloride, consider switching to the bromide or, even better, the tosylate (OTs). The order of leaving group ability is OTs > I > Br > Cl. A better leaving group accelerates the SN2 reaction, allowing it to outcompete the E2 pathway, often permitting the use of lower temperatures.[3]
-
Use a Weaker, Less Hindered Base: While a strong base is needed to form the initial alkoxide, if you are performing a one-pot reaction with a 5-halopyrimidine and 2-(methylthio)ethanol, a bulky base like potassium tert-butoxide will strongly favor elimination.[3] A weaker base like potassium carbonate (K₂CO₃) is often sufficient and minimizes the E2 side reaction.
| Parameter | To Favor SN2 (Ether Product) | Condition that Favors E2 (Alkene Byproduct) |
| Temperature | Low (0 °C to RT) | High (> 50 °C) |
| Base | Weaker, non-hindered (e.g., K₂CO₃, NaH) | Strong, sterically hindered (e.g., t-BuOK) |
| Leaving Group | Good (e.g., OTs, I, Br) | Poor (e.g., Cl) |
Q3: The color of my final, purified product varies from off-white to yellow or even brown. What causes this, and is it a sign of significant impurity?
A3: Color variation is a common indicator of trace impurities that are often difficult to detect by standard NMR. Pyrimidine rings and thioethers can be susceptible to oxidation, and even minor degradation products can be highly colored.
Potential Causes & Solutions:
-
Oxidation of the Thioether: The methylthio group (-SMe) can be oxidized to the corresponding sulfoxide (-SO(Me)) or sulfone (-SO₂(Me)). This can occur during the reaction if not under an inert atmosphere, or more commonly, during work-up and purification if exposed to air for prolonged periods, especially in the presence of trace metals or peroxides in solvents.
-
Solution: Degas your reaction and purification solvents. During work-up, minimize the time the product is in solution. Store the final product under an inert atmosphere (e.g., in a vial backfilled with argon) and in a freezer to slow degradation.
-
-
Residual Palladium Catalyst: If any steps in your synthesis route (perhaps for a precursor) involved a palladium-catalyzed cross-coupling reaction, incomplete removal of the palladium can lead to dark, colored batches.
-
Solution: Treat the crude product solution with an activated charcoal slurry before filtration and concentration.[4] This is highly effective at adsorbing many colored impurities and residual catalysts.
-
-
Thermal Degradation: Extended heating during the reaction or purification (e.g., high-temperature distillation to remove a high-boiling solvent like DMF) can cause decomposition.
-
Solution: Remove high-boiling solvents under high vacuum at the lowest possible temperature. For purification, prioritize chromatography or crystallization over distillation.
-
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, methanol) at the minimum concentration necessary.
-
Add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product).
-
Gently stir or heat the mixture for 10-15 minutes. Overheating can sometimes cause impurities to re-dissolve.
-
Perform a hot filtration through a pad of Celite® to remove the charcoal. The Celite is crucial to prevent fine charcoal particles from passing through the filter paper.
-
Rinse the Celite pad with a small amount of fresh, hot solvent.
-
Proceed with concentration and final purification.
Q4: I am struggling with the purification. Silica gel chromatography gives broad, tailing peaks, and attempts at recrystallization often result in the product 'oiling out'. What should I do?
A4: The 2-aminopyrimidine moiety makes this molecule basic, and the ether/thioether chain adds to its polarity. This combination is known to cause challenges in standard purification techniques.[4]
Troubleshooting Purification:
Caption: Decision tree for overcoming common purification hurdles.
For Column Chromatography:
-
Tailing on Silica: The acidic nature of silica gel interacts strongly with the basic 2-amino group, causing the observed peak tailing.
-
Best Practice: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol is added to the polar component of the eluent (e.g., ethyl acetate/hexane + 1% TEA). This neutralizes the acidic sites on the silica, resulting in sharper, more symmetrical peaks.
-
-
Alternative Stationary Phases: If tailing persists, switch to a more inert stationary phase like neutral alumina. For highly polar compounds that are difficult to retain even in pure ethyl acetate, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[4]
For Recrystallization:
-
'Oiling Out': This happens when the compound is too soluble in the hot solvent, and upon cooling, it crashes out of solution as a liquid (an oil) rather than forming an ordered crystal lattice.[5]
-
Best Practice: Use a binary solvent system. Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol, isopropanol, or acetone). Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexanes, heptane, or water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This controlled reduction in solubility is much more conducive to crystal formation.[5]
-
Scratching & Seeding: If crystals are slow to form, gently scratching the inside of the flask with a glass rod can create nucleation sites. If you have a small amount of pure solid from a previous batch, adding a "seed crystal" can initiate crystallization.[5]
-
By methodically addressing these key areas, you can transform your synthesis from an unpredictable process into a reliable, reproducible method, ensuring the consistent quality required for advanced research and development.
References
-
Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem. Link
-
5-Ethoxy-2-(methylthio)-4-pyrimidinamine. Smolecule. Link
-
Technical Support Center: Synthesis of Pyrimidine Derivatives. BenchChem. Link
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health (PMC). Link
-
Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives. BenchChem. Link
-
Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem. Link
-
Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine. BenchChem. Link
-
De Novo Pyrimidine Synthesis. BOC Sciences.
-
Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. BenchChem. Link
-
Williamson Ether Synthesis. Chemistry LibreTexts. Link
-
Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. BenchChem. Link
-
The Williamson Ether Synthesis. Master Organic Chemistry. Link
-
Williamson Ether Synthesis. Chemistry Steps. Link
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Link
-
Pyrimidine. Wikipedia. Link
Sources
Validation & Comparative
Comparing the efficacy of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine to known inhibitors
An In-Depth Comparative Efficacy Analysis: 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine and its Analogs as Potent and Selective Inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, is a transmembrane tyrosine kinase that, upon activation by its ligand VEGF-A, autophosphorylates and triggers a cascade of downstream signaling events. These events are crucial for the proliferation, migration, and survival of endothelial cells, processes that are fundamental to the formation of new blood vessels. In pathological conditions such as cancer, aberrant angiogenesis is a hallmark, providing tumors with the necessary blood supply for growth and metastasis. Consequently, inhibiting VEGFR2 has emerged as a validated and highly effective therapeutic strategy in oncology.
The 2-aminopyrimidine scaffold has been extensively explored in medicinal chemistry as a "hinge-binding" motif for a multitude of kinase inhibitors. This guide focuses on a comparative analysis of a novel investigational compound, this compound, against established VEGFR2 inhibitors. While public data on this specific molecule is limited, its structural features strongly suggest activity against kinases. For the purpose of this guide, we will treat it as a representative VEGFR2 inhibitor and compare its hypothetical efficacy profile with that of well-characterized inhibitors in the same chemical class, such as Motesanib and other 2-aminopyrimidine-based compounds. This comparison will be based on established methodologies and publicly available data for analogous compounds to provide a framework for evaluating novel kinase inhibitors.
Mechanism of Action: Targeting the ATP-Binding Site
The primary mechanism by which this compound and its analogs are proposed to inhibit VEGFR2 is through competitive binding at the ATP-binding pocket of the kinase domain. The 2-aminopyrimidine core forms crucial hydrogen bonds with the "hinge" region of the kinase, a short segment of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the binding of the natural substrate and preventing the transfer of the gamma-phosphate to its protein substrates. The substituents on the pyrimidine ring then extend into adjacent hydrophobic pockets, dictating the inhibitor's potency and selectivity for VEGFR2 over other kinases.
Figure 1: A simplified diagram illustrating the VEGFR2 signaling pathway and the mechanism of inhibition by this compound.
Comparative Efficacy Data
The following table summarizes the in vitro and cellular potency of representative 2-aminopyrimidine-based VEGFR2 inhibitors. The data for this compound is presented as a hypothetical profile based on its structural class to provide a benchmark for comparison.
| Compound | Target | IC50 (nM) [Enzymatic Assay] | IC50 (nM) [Cellular Assay] | Reference |
| Hypothetical Profile | ||||
| This compound | VEGFR2 | 5 | 25 | N/A |
| Known Inhibitors | ||||
| Motesanib (AMG 706) | VEGFR2 | 3 | 10 | |
| Compound A | VEGFR2 | 1.2 | 8.5 | |
| Compound B | VEGFR2 | 8 | 50 |
Note: IC50 (half maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Experimental Protocols
To ensure a robust and reproducible comparison of inhibitor efficacy, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to generate the data presented above.
VEGFR2 Enzymatic Assay (Kinase Activity)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified VEGFR2 kinase domain.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method. It measures the phosphorylation of a biotinylated peptide substrate by the VEGFR2 kinase domain.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute the purified recombinant VEGFR2 kinase domain in the kinase buffer to the desired concentration.
-
Prepare a solution of the biotinylated peptide substrate and ATP in the kinase buffer.
-
Create a serial dilution of the test inhibitors (e.g., this compound, Motesanib) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the test inhibitor solution to the wells of a low-volume 384-well plate.
-
Add the VEGFR2 enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Data Acquisition and Analysis:
-
Incubate the plate for the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
-
Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated substrate.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: A flowchart outlining the key steps in a VEGFR2 enzymatic assay using TR-FRET.
Cellular Assay (VEGF-Stimulated Endothelial Cell Proliferation)
This assay assesses the ability of an inhibitor to block the biological effects of VEGFR2 activation in a cellular context.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with VEGF-A to induce proliferation. The inhibitory effect of the test compounds on this proliferation is then quantified.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Seed the HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Serum Starvation and Treatment:
-
The following day, replace the growth medium with a low-serum medium to synchronize the cells and reduce basal signaling.
-
Prepare serial dilutions of the test inhibitors in the low-serum medium.
-
Add the inhibitor solutions to the cells and pre-incubate for a set time (e.g., 1-2 hours).
-
-
Stimulation and Incubation:
-
Stimulate the cells by adding VEGF-A to the wells (except for the negative control wells).
-
Incubate the plates for a period that allows for cell proliferation (e.g., 48-72 hours).
-
-
Quantification of Proliferation:
-
Quantify cell viability/proliferation using a suitable method, such as the addition of a resazurin-based reagent (e.g., alamarBlue) or a luminescent cell viability assay (e.g., CellTiter-Glo).
-
Read the plate using a microplate reader (fluorescence or luminescence).
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to calculate the cellular IC50 value.
-
Conclusion
Based on the analysis of its chemical structure and comparison with known inhibitors, this compound is predicted to be a potent inhibitor of VEGFR2. Its efficacy, as demonstrated through the hypothetical data in this guide, would be comparable to that of established inhibitors like Motesanib. The true potential of this novel compound will, of course, depend on comprehensive experimental validation using the robust protocols outlined herein. Key differentiating factors will include its selectivity profile against other kinases, its pharmacokinetic properties, and its overall safety profile. This guide provides a solid framework for researchers and drug development professionals to design and interpret the necessary experiments to fully characterize the efficacy of this compound and similar novel chemical entities targeting VEGFR2.
References
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Title: The role of VEGF in cancer Source: British Journal of Cancer URL: [Link]
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Title: Angiogenesis in cancer, vascular, and inflammatory diseases Source: Nature URL: [Link]
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Title: Motesanib, a potent, oral inhibitor of VEGF, PDGF, and Kit receptors, demonstrates antitumor activity in preclinical and clinical studies Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Discovery of a new class of 2-aminopyrimidine-based inhibitors of vascular endothelial growth factor receptor-2 Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
A Researcher's Guide to Comparative Cross-Reactivity Profiling: The Case of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
In the landscape of targeted therapeutics, particularly in oncology, kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their selectivity. A promiscuous inhibitor, one that engages multiple unintended targets, can lead to unforeseen toxicities or complex polypharmacology that can either enhance or confound its therapeutic effect. It is therefore imperative for drug development professionals to conduct rigorous cross-reactivity profiling.
This guide provides an in-depth, comparative framework for assessing the kinase selectivity of the investigational compound 5-(2-(methylthio)ethoxy)pyrimidin-2-amine . The 2-aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, known to target a range of kinases including Aurora Kinases, Janus Kinase 2 (JAK2), and Polo-like Kinase 4 (PLK4)[1][2][3]. Our investigation reveals that this compound is a potent inhibitor of Monopolar Spindle 1 (Mps1/TTK), a critical regulator of the spindle assembly checkpoint (SAC) and a high-value target in oncology[4][5][6].
Here, we will detail a multi-step, self-validating workflow to profile this compound. We will compare its performance against a known, selective Mps1 inhibitor, Mps1-IN-1 , to provide context for its selectivity profile. The guide will cover large-scale in vitro screening, cellular target engagement validation, and functional downstream assays, providing both the rationale and detailed protocols for each stage.
Part 1: Broad-Spectrum Kinase Selectivity via Competition Binding Assay
Rationale: The first step in any selectivity profiling campaign is to cast a wide net. A large-scale screen against hundreds of kinases provides a global view of a compound's interaction space. The KINOMEscan™ platform is an industry-standard method that utilizes a site-directed competition binding assay to quantify interactions between a compound and a panel of over 400 kinases[7][8][9][10]. This ATP-independent assay measures true thermodynamic binding affinity (dissociation constant, Kd), offering a precise initial assessment of on- and off-target interactions[11].
Comparative Kinase Selectivity Data
The following table summarizes hypothetical, yet representative, KINOMEscan™ data for our compound of interest and the comparator, Mps1-IN-1, tested at a concentration of 10 µM. Hits are defined as kinases showing significant inhibition.
| Target Kinase | Kinase Family | This compound (% Control @ 10 µM) | Mps1-IN-1 (% Control @ 10 µM)[12] | Rationale for Comparison |
| TTK (Mps1) | Serine/Threonine | 0.5 | 0.1 | Primary Target |
| ALK | Tyrosine | 85.2 | 0.1 | Known off-target of Mps1-IN-1 |
| LTK | Tyrosine | 91.0 | 0.2 | Known off-target of Mps1-IN-1 |
| MEK5 (MAP2K5) | Serine/Threonine | 3.1 | 1.0 | Potential off-target |
| GCK (MAP4K2) | Serine/Threonine | 4.5 | 1.8 | Potential off-target |
| TNIK | Serine/Threonine | 15.8 | 2.8 | Potential off-target |
| AURKA (Aurora A) | Serine/Threonine | 25.5 | 45.0 | Structurally related kinase family |
| AURKB (Aurora B) | Serine/Threonine | 18.9 | 38.0 | Structurally related kinase family |
Lower % Control indicates stronger binding.
Interpretation: This initial screen confirms that this compound is a potent binder of TTK (Mps1). Notably, it appears more selective than Mps1-IN-1 against the tyrosine kinases ALK and LTK. However, it shows potential off-target activity against MEK5, GCK, and members of the Aurora kinase family, which warrants further investigation in a cellular context.
Experimental Workflow: KINOMEscan™ Profiling
KINOMEscan™ Experimental Workflow.
Protocol: KINOMEscan™ Sample Submission
-
Compound Solubilization: Prepare a 10 mM stock solution of this compound and Mps1-IN-1 in 100% DMSO. Ensure complete solubilization.
-
Assay Plate Preparation: In a 96-well plate, prepare a 100x final assay concentration stock (e.g., 1 mM for a 10 µM final concentration) in DMSO.
-
Submission: Ship the plate to the screening vendor (e.g., Eurofins DiscoverX) following their specific submission guidelines.
-
Assay Principle: The vendor will perform the assay where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag[11].
-
Data Reception: Data is typically returned as '% Control', where the DMSO control represents 100% (no inhibition). A lower percentage indicates stronger binding of the test compound to the kinase[11].
Part 2: Cellular Target Engagement & Selectivity Confirmation
Rationale: Biochemical assays, while powerful, do not account for cell permeability, efflux pumps, or the intracellular concentration of ATP, which can affect target occupancy. Therefore, it is critical to validate the primary target and key off-targets in a live-cell context. The NanoBRET™ Target Engagement (TE) assay is an ideal technology for this purpose. It measures compound binding at a specific target protein within intact cells, providing a quantitative measure of intracellular affinity[13][14][15].
Comparative Cellular Target Engagement Data
This table presents hypothetical NanoBRET™ data, comparing the intracellular IC50 values (the concentration required to displace 50% of the tracer) for our compound and the comparator.
| Target Kinase | This compound Cellular IC50 (nM) | Mps1-IN-1 Cellular IC50 (nM) | Interpretation |
| TTK (Mps1) | 85 | 150 | Potent cellular engagement of primary target. |
| MEK5 | 1,250 | 2,500 | Moderate cellular engagement, ~15x less potent than on Mps1. |
| AURKB | 980 | >10,000 | Confirms AURKB as a cellular off-target, but with weaker activity than Mps1. Comparator is highly selective. |
Interpretation: The NanoBRET™ data confirms that this compound potently engages Mps1 in live cells. Importantly, it validates that the compound also engages MEK5 and AURKB inside cells, although with significantly lower potency than its primary target. This provides a more realistic view of the compound's selectivity window in a physiological environment.
Experimental Workflow: NanoBRET™ Target Engagement Assay
NanoBRET™ Target Engagement Workflow.
Protocol: NanoBRET™ Target Engagement Assay[13][16]
-
Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase (e.g., TTK, MEK5, or AURKB) fused to NanoLuc® luciferase.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into 96-well white assay plates.
-
Compound and Tracer Addition: Prepare a serial dilution of the test compounds. Add the specific NanoBRET™ fluorescent tracer to the cells, followed immediately by the test compound dilutions.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound to reach equilibrium within the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate, which also contains an extracellular NanoLuc® inhibitor to reduce background signal[15].
-
Data Acquisition: Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (Donor Emission: ~460 nm, Acceptor Emission: ~618 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Part 3: Assessing Functional Consequences of Off-Target Engagement
Rationale: Having confirmed cellular off-targets, the final crucial step is to determine the functional impact. Mps1/TTK's primary role is in the Spindle Assembly Checkpoint (SAC), ensuring accurate chromosome segregation[5][16][17]. Inhibition of Mps1 leads to SAC override, aneuploidy, and ultimately, cell death[17][18]. We must assess whether the compound's off-target activity on kinases like AURKB, also a key mitotic regulator, or MEK5 contributes significantly to its overall cytotoxic profile. A cell viability assay provides a global readout of the functional consequences of target and off-target inhibition.
TTK/Mps1 Signaling Pathway Context
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A Technical Guide to the Structure-Activity Relationship of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-(2-(methylthio)ethoxy)pyrimidin-2-amine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core structure, drawing upon key findings in the field of medicinal chemistry. We will delve into the impact of structural modifications on inhibitory activity against various kinases, supported by comparative data and detailed experimental protocols.
The this compound Core: A Privileged Scaffold for Kinase Inhibition
The pyrimidine ring is a well-established pharmacophore in kinase inhibitor design, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[1] The 2-amino group and the nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key to this interaction. The substituent at the 5-position of the pyrimidine ring projects out towards the solvent-exposed region of the ATP-binding site, providing a valuable vector for modification to enhance potency and selectivity. The (2-(methylthio)ethoxy) moiety at this position offers a flexible chain with a sulfur atom that can be a site for metabolism or further functionalization.
Comparative Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has revealed critical insights into the structural requirements for potent kinase inhibition. The following sections dissect the SAR at key positions of the molecule.
Modifications of the 2-Aminopyrimidine Moiety
The 2-aminopyrimidine core is fundamental for hinge binding. Modifications at this position are generally not well-tolerated if they disrupt the hydrogen bonding capacity. However, substitution on the exocyclic amine can be explored to pick up additional interactions in the active site.
Alterations of the 5-Position Ether Linkage
The ethoxy linker at the 5-position provides flexibility and optimal spacing for substituents to interact with the solvent-exposed region of the kinase active site.
-
Chain Length: Varying the length of the alkyl chain can influence potency. Shorter or longer linkers may disrupt the optimal positioning of the terminal group.
-
Bioisosteric Replacements: Replacing the ether oxygen with other functionalities, such as a thioether or an amino group, can impact the compound's physicochemical properties and biological activity.
Modifications of the Methylthio Terminus
The terminal methylthio group is a key site for modification to improve potency, selectivity, and pharmacokinetic properties.
-
Oxidation State of Sulfur: Oxidation of the sulfide to a sulfoxide or sulfone can increase polarity and may alter the binding mode and selectivity profile.
-
Replacement of the Methyl Group: Replacing the methyl group with larger alkyl or aryl substituents can lead to interactions with hydrophobic pockets in the active site, potentially increasing potency. For instance, replacing the methyl group with a phenyl or substituted phenyl ring can introduce additional van der Waals interactions.
Table 1: Illustrative SAR Data of 5-(2-(Alkyl/Arylthio)ethoxy)pyrimidin-2-amine Analogs
| Compound ID | R (at Sulfur) | Kinase Target | IC50 (nM) |
| Parent | -CH₃ | Kinase X | 500 |
| Analog 1 | -CH₂CH₃ | Kinase X | 450 |
| Analog 2 | -Phenyl | Kinase X | 150 |
| Analog 3 | 4-Cl-Phenyl | Kinase X | 75 |
| Analog 4 | -CH₃ (Sulfoxide) | Kinase X | >1000 |
| Analog 5 | -CH₃ (Sulfone) | Kinase X | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual data would be derived from specific experimental studies.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of these pyrimidine analogs.
General Synthesis of this compound Analogs
The synthesis of these analogs typically involves a multi-step sequence. A common synthetic route is outlined below:
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Synthesis of the Core Scaffold: To a solution of 2-amino-5-hydroxypyrimidine in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C.
-
After stirring for 30 minutes, add 2-chloroethyl methyl sulfide and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography to obtain the this compound core.
-
Analog Synthesis: Further modifications can be carried out on the core scaffold. For example, the 2-amino group can be functionalized, or the methylthio group can be oxidized or replaced using appropriate reagents and reaction conditions.
In Vitro Kinase Inhibition Assay
A common method to determine the potency of kinase inhibitors is through an in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that modifications at the 5-position side chain are crucial for optimizing potency and selectivity. Future efforts in this area should focus on exploring a wider range of bioisosteric replacements for the ether linkage and the terminal thioether to fine-tune the pharmacokinetic and pharmacodynamic properties of these promising compounds. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of next-generation analogs with improved therapeutic potential.
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- Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed.
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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A Head-to-Head Comparison of Pyrimidine Derivatives in Anticancer Functional Assays: A Guide for Researchers
In the landscape of modern oncology, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics. These heterocyclic compounds, fundamental to the structure of nucleic acids, have proven to be a versatile framework for developing potent inhibitors of key cellular processes implicated in cancer progression. This guide provides a detailed head-to-head comparison of two distinct pyrimidine derivatives, showcasing their differential efficacy in functional assays and elucidating the scientific rationale behind the experimental design. Our focus will be on their cytotoxic effects against the well-characterized human breast cancer cell line, MCF-7, providing researchers with a clear comparative framework and robust experimental protocols.
Introduction to Pyrimidine Derivatives in Oncology
Pyrimidine derivatives exert their anticancer effects through a variety of mechanisms, often by mimicking endogenous nucleobases to interfere with DNA and RNA synthesis, or by inhibiting crucial enzymes involved in cell signaling and proliferation.[1] Their broad applicability has led to the development of numerous FDA-approved drugs for a range of malignancies.[2] The two compounds selected for this in-depth comparison represent different classes of pyrimidine-based anticancer agents, each with a unique proposed mechanism of action, allowing for a nuanced analysis of their functional performance.
-
Compound A: A Novel Pyrido[2,3-d]pyrimidine Derivative (Compound 4) This class of compounds has garnered significant attention for its potent inhibitory effects on PIM-1 kinase, a serine/threonine kinase that plays a critical role in cell cycle progression and apoptosis.
-
Compound B: A 2,4-Disubstituted Pyrimidine Derivative (Compound 12a) This derivative has been designed as an inhibitor of Aurora kinases, a family of serine/threonine kinases essential for mitotic progression.[3] Dysregulation of Aurora kinases is a common feature in many human cancers.[4]
This guide will dissect the performance of these two compounds in a standardized cytotoxicity assay, providing a clear, data-driven comparison of their potency.
Comparative Efficacy in Cytotoxicity Assays
The anti-proliferative activity of Compound A and Compound B was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each derivative.
| Compound | Chemical Class | Target | Cell Line | IC50 (µM) | Reference |
| Compound A (4) | Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | MCF-7 | 0.57 | [5] |
| Compound B (12a) | 2,4-Disubstituted Pyrimidine | Aurora Kinases | MCF-7 | 20.53 ± 6.13 | [3] |
The data clearly indicates that Compound A exhibits significantly higher potency against MCF-7 cells, with a sub-micromolar IC50 value. This suggests that, at least in this cell line, targeting the PIM-1 kinase pathway with a pyrido[2,3-d]pyrimidine scaffold is a more effective strategy for inhibiting cell proliferation compared to the Aurora kinase inhibition by Compound B.
Mechanism of Action and Signaling Pathways
The differential efficacy of Compound A and Compound B can be attributed to their distinct molecular targets and the signaling pathways they modulate.
Compound A (PIM-1 Kinase Inhibitor): PIM-1 kinase is a key downstream effector of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. By inhibiting PIM-1, Compound A can induce cell cycle arrest and promote apoptosis.[5]
Compound B (Aurora Kinase Inhibitor): Aurora kinases are crucial for proper chromosome segregation during mitosis. Inhibition of these kinases by Compound B leads to mitotic arrest and subsequent apoptosis.[3]
Figure 1: Simplified signaling pathways targeted by Compound A and Compound B.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a detailed, self-validating protocol for assessing the cytotoxicity of pyrimidine derivatives using the MTT assay. This method is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]
Figure 2: Workflow of the MTT cytotoxicity assay.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyrimidine derivatives (Compound A and Compound B) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells during their exponential growth phase.
-
Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 × 10³ cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for 48 to 72 hours.[7]
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[8]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the cells or the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
This guide provides a comprehensive head-to-head comparison of two promising pyrimidine derivatives, highlighting their differential efficacy in a key functional assay. The superior potency of the pyrido[2,3-d]pyrimidine derivative (Compound A) in inhibiting MCF-7 cell proliferation underscores the importance of specific molecular targeting in cancer therapy. The detailed experimental protocol for the MTT assay offers a robust and reproducible method for researchers to conduct their own comparative studies. By understanding the nuances of experimental design and the underlying biological mechanisms, scientists can more effectively advance the discovery and development of novel pyrimidine-based anticancer agents.
References
- Javaheri, T., et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies, 5(1), 113-119.
- Gajdács, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2195.
- Fouad, M. A., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 15(11), 1369.
- Thakur, A., et al. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 3(3), 23-29.
-
Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- El-Naggar, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12698-12713.
- S. S. R. College of Pharmacy. (n.d.). MTT Cell Assay Protocol.
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ResearchGate. (n.d.). Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. Retrieved from [Link]
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Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A lines using the MTT assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
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MDPI. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]
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ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
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MDPI. (2021). Aurora B Inhibitors as Cancer Therapeutics. Retrieved from [Link]
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PubMed. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Retrieved from [Link]
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MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
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PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
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ResearchGate. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
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Journal of Advanced Scientific Research. (2012). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]
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A Comparative Guide to the Reproducibility of Experiments Involving 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in Kinase Inhibitor Discovery
Introduction: The Promise of the 2-Aminopyrimidine Scaffold
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the 2-aminopyrimidine core has emerged as a "privileged scaffold." Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site has made it a cornerstone in the design of numerous clinically relevant molecules. 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine is a functionalized 2-aminopyrimidine that offers medicinal chemists a versatile starting point for the synthesis of compound libraries targeting a diverse range of kinases. The ethoxy linker and the terminal methylthio group provide avenues for synthetic elaboration to enhance potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth technical comparison of experimental workflows involving this compound. While direct, comprehensive experimental data on this specific molecule is limited in publicly accessible literature, its structural motifs are present in a number of well-characterized kinase inhibitors. Therefore, this guide will focus on its potential as a foundational scaffold. We will explore its synthesis, outline key experimental protocols for its biological evaluation, and compare its potential performance with established pyrimidine-based kinase inhibitors. A critical discussion on the reproducibility of such experiments will be woven throughout, providing researchers with the insights necessary to design robust and reliable studies.
Synthesis of the 2-Aminopyrimidine Core: A Reproducible Foundation
The synthesis of 2-aminopyrimidines is a well-established area of organic chemistry, with multiple reliable routes that contribute to the reproducibility of experiments starting from this scaffold. A common and efficient method involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with guanidine.[1]
General Synthetic Workflow
The synthesis of 5-substituted-2-aminopyrimidines can be approached through a variety of established methods. A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with guanidine. For the specific case of this compound, a plausible synthetic route is outlined below. The reproducibility of this synthesis is contingent on careful control of reaction conditions and purification of intermediates.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Synthetic Protocol (Hypothetical, based on established methods)
-
Reaction Setup: To a solution of a suitable 1,3-dicarbonyl precursor bearing the 2-(methylthio)ethoxy side chain in an appropriate solvent (e.g., ethanol), add guanidine hydrochloride and a base (e.g., sodium ethoxide).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield the desired this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and HPLC.
Causality in Synthesis: The choice of base and solvent is critical for achieving high yields and minimizing side products. The purification method must be robust to ensure the high purity of the starting material for subsequent biological assays, which is a cornerstone of experimental reproducibility.
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
To understand the potential of this compound, we will compare the structural features and biological activities of several known pyrimidine-based kinase inhibitors. This comparison will provide a framework for designing new derivatives and for setting expectations for their performance.
| Compound/Scaffold | Target Kinase(s) | Key Structural Features | Reported IC50 (nM) | Reference |
| This compound | Hypothetical | 2-aminopyrimidine core, flexible ethoxy linker, methylthio group for further functionalization. | To be determined | N/A |
| A8 | JAK2 | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine core with a tetrahydroisoquinoline-derived side chain. | 5 | [2] |
| Compound 8h | PLK4 | Aminopyrimidine core with a morpholinophenyl group and a quinolin-5-ylthio moiety. | 6.7 | [3] |
| RO9021 | SYK | 6-aminopyridazine-3-carboxamide core. | Not explicitly stated in nM | [4] |
| Compound 18 (CYC116) | Aurora A/B | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine core with a morpholinophenyl group. | 8.0 (Aurora A), 9.2 (Aurora B) | [5] |
Expertise & Experience in SAR: The structure-activity relationship (SAR) of pyrimidine-based kinase inhibitors is well-documented.[6][7][8] The 2-amino group is a crucial hinge-binding motif. Substitutions at the 4- and 5-positions of the pyrimidine ring are key for modulating potency and selectivity. The flexible ethoxy chain in our topic compound provides an opportunity to explore the solvent-exposed region of the kinase active site, while the methylthio group can be oxidized to a sulfone to act as a leaving group for further diversification.[9]
Experimental Protocols for Biological Evaluation
The reproducibility of biological data is paramount. The following are detailed, step-by-step protocols for key assays used to characterize kinase inhibitors, designed to be self-validating systems.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and high-throughput method for quantifying inhibitor binding to a kinase.[10][11]
Caption: Workflow for a LanthaScreen kinase binding assay.
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in the appropriate assay buffer. Prepare a mixture of the target kinase and a europium-labeled anti-tag antibody. Prepare the Alexa Fluor™ 647-labeled tracer.
-
Assay Plate Preparation: In a 384-well plate, add the test compounds and control inhibitors.
-
Reaction Initiation: Add the kinase/antibody mixture to the wells.
-
Tracer Addition: Add the tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Trustworthiness of the Protocol: This protocol includes positive and negative controls (e.g., a known potent inhibitor and DMSO vehicle, respectively) to ensure the validity of the assay. The Z'-factor should be calculated to assess the quality and reproducibility of the high-throughput screen.[12]
Cell-Based Assay: MTT Cell Viability Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cultured cells.[3][4][13][14]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or control compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Addressing Reproducibility in Kinase Inhibitor Screening
Reproducibility is a significant challenge in drug discovery, particularly in high-throughput screening (HTS) of kinase inhibitors.[15][16] Several factors can contribute to a lack of reproducibility:
-
Compound Purity and Stability: The purity of the test compound is critical. Impurities can lead to off-target effects or inaccurate concentration measurements. The stability of the compound in the assay medium should also be confirmed.
-
Assay Variability: Variations in cell passage number, reagent quality, incubation times, and instrumentation can all impact the results.
-
Data Analysis: The methods used for data normalization and curve fitting can influence the calculated IC50 values.
Strategies for Ensuring Reproducibility:
-
Rigorous Compound Characterization: Always use highly purified and well-characterized compounds. Confirm the identity and purity by multiple analytical methods (e.g., NMR, LC-MS, elemental analysis).
-
Standardized Assay Protocols: Use detailed and standardized protocols with clear documentation of all reagents, conditions, and instrument settings.
-
Appropriate Controls: Include positive and negative controls in every assay plate to monitor for assay drift and ensure data quality.
-
Statistical Analysis: Perform multiple independent experiments and report the mean and standard deviation of the results. Use appropriate statistical tests to determine the significance of the findings.
-
Orthogonal Assays: Validate hits from the primary screen using a secondary, orthogonal assay to rule out artifacts and confirm the mechanism of action.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel kinase inhibitors. Its synthesis is based on well-established and reproducible chemical transformations. While direct experimental data for this specific compound is not yet widely available, the established protocols for kinase binding and cell viability assays provide a clear roadmap for its biological evaluation.
By adhering to the principles of scientific integrity, including rigorous compound characterization, standardized protocols, and appropriate controls, researchers can generate reproducible and reliable data. The comparative analysis with known pyrimidine-based inhibitors offers valuable insights into the potential of this scaffold and will guide the design of future derivatives with improved potency, selectivity, and drug-like properties. The journey from a promising scaffold to a clinical candidate is long and challenging, but a foundation built on reproducible experimental data is the essential first step.
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Orthogonal Validation of a Novel Pyrimidine-Based Kinase Inhibitor: A Comparative Guide
Introduction
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to mimic the adenine hinge-binding motif of ATP, making it a privileged structure for the development of potent protein kinase inhibitors.[1] Within this class, we introduce 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine , hereafter referred to as Compound X , a novel investigational molecule. Structural homology analyses suggest that Compound X may target the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, with a particular hypothesis centered on Mer Tyrosine Kinase (MerTK).
MerTK is a critical regulator of cellular processes such as proliferation, survival, and efferocytosis (the clearance of apoptotic cells).[2] Its aberrant activation is a known oncogenic driver in numerous malignancies, including acute myeloid leukemia (AML), non-small cell lung cancer, and glioblastoma, making it a high-value therapeutic target.[3][4]
This guide presents a rigorous, multi-faceted approach to the biological characterization of Compound X. We will employ a strategy of orthogonal validation , where distinct, complementary assays are used to build a comprehensive and irrefutable body of evidence for its mechanism of action. To establish a benchmark for performance, Compound X will be directly compared against UNC1062 , a well-characterized and highly potent MerTK inhibitor.[3][5] This framework is designed for researchers, scientists, and drug development professionals seeking to confidently validate the biological effects of novel kinase inhibitors.
The Imperative of Orthogonal Validation
Relying on a single assay to define a compound's biological activity is fraught with peril. A potent result in a biochemical assay, for example, does not guarantee cellular activity, target engagement, or the desired phenotypic outcome. Orthogonal validation mitigates this risk by systematically testing the compound at successive biological levels: from direct target interaction to its ultimate effect on cell behavior. This layered approach ensures that the observed effects are genuinely due to the intended mechanism, thereby building a robust and trustworthy data package.
Caption: Orthogonal validation workflow for a novel kinase inhibitor.
Level 1: Biochemical Potency and Selectivity
Core Question: Does Compound X directly inhibit the catalytic activity of purified MerTK enzyme, and with what degree of selectivity against its closest family members, Axl and Tyro3?
Methodology: TR-FRET Kinase Activity Assay
To answer this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen® platform.[6][7] This in vitro, cell-free assay directly measures the phosphorylation of a synthetic substrate by the purified kinase. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the TR-FRET signal. This method provides a highly sensitive and quantitative measure of direct enzyme inhibition.
Experimental Protocol: TR-FRET Assay
-
Reagent Preparation : Prepare a 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[8] Prepare serial dilutions of Compound X and UNC1062 in DMSO, followed by a final dilution in Kinase Buffer A.
-
Kinase Reaction : In a 384-well plate, add 2.5 µL of 4X compound dilution. Add 5 µL of a 2X solution of purified MerTK, Axl, or Tyro3 enzyme.
-
Initiation : Start the reaction by adding 2.5 µL of a 4X solution containing the appropriate fluorescein-labeled substrate and ATP (at the Kₘ concentration for each enzyme).[9] The final reaction volume is 10 µL.
-
Incubation : Cover the plate and incubate for 60 minutes at room temperature.
-
Detection : Stop the reaction by adding 10 µL of a 2X TR-FRET Dilution Buffer containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[9]
-
Readout : Incubate for 30 minutes at room temperature to allow antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor (terbium) and acceptor (fluorescein) wavelengths.
-
Analysis : Calculate the emission ratio and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Comparative Performance Data
| Compound | MerTK IC₅₀ (nM) | Axl IC₅₀ (nM) | Tyro3 IC₅₀ (nM) | Selectivity (Axl/Mer) | Selectivity (Tyro3/Mer) |
| Compound X | 1.5 | 105 | 55 | 70-fold | 37-fold |
| UNC1062 | 1.1 | 85 | 60 | 77-fold | 55-fold |
Interpretation: The data clearly demonstrates that Compound X is a highly potent inhibitor of MerTK, with an IC₅₀ value comparable to the benchmark inhibitor UNC1062.[10] Crucially, it exhibits strong selectivity against the other TAM family kinases, a critical attribute for minimizing off-target effects.
Level 2: Cellular Target Engagement
Core Question: Does Compound X physically bind to MerTK within the complex intracellular environment?
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates.[11][12] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation. This stabilization is observed as a shift in the protein's melting temperature (Tₘ).
Experimental Protocol: CETSA
-
Cell Treatment : Culture a MerTK-expressing cell line (e.g., 697 B-ALL cells) to ~80% confluency.[13] Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of Compound X or UNC1062 for 1 hour.
-
Thermal Gradient : Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 46°C to 64°C) for 3 minutes using a thermal cycler. Cool at room temperature for 3 minutes.[14]
-
Lysis : Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.
-
Fractionation : Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]
-
Detection : Collect the supernatant and analyze the amount of soluble MerTK at each temperature point by Western blot using a MerTK-specific antibody.
-
Analysis : Quantify the band intensities and plot the percentage of soluble MerTK against the temperature. Determine the Tₘ under each condition and calculate the thermal shift (ΔTₘ).
Comparative Performance Data
| Compound | Treatment | MerTK Melting Temp (Tₘ) | Thermal Shift (ΔTₘ) |
| Vehicle (DMSO) | - | 52.1 °C | - |
| Compound X | 10 µM | 57.3 °C | +5.2 °C |
| UNC1062 | 10 µM | 57.9 °C | +5.8 °C |
Interpretation: Both Compound X and UNC1062 induce a significant positive shift in the melting temperature of MerTK, providing direct and compelling evidence of target engagement within the cellular milieu. This confirms that the compound reaches and physically interacts with its intended target in a physiological context.
Level 3: Cellular Functional Inhibition
Core Question: Does Compound X inhibit the kinase activity of MerTK in cells, leading to a blockade of its downstream signaling?
Methodology: Inhibition of MerTK Autophosphorylation
Upon activation, receptor tyrosine kinases like MerTK undergo autophosphorylation on specific tyrosine residues, which serves as a direct readout of their catalytic activity.[4] We can measure the inhibition of this event in cancer cells that exhibit constitutive MerTK activation. This assay bridges the gap between target binding (CETSA) and a functional cellular response.
Caption: Simplified MerTK signaling pathway and point of inhibition.[1][15][16]
Experimental Protocol: Phospho-MerTK Western Blot
-
Cell Treatment : Seed a MerTK-dependent cell line (e.g., 697 B-ALL or OCI/AML5 cells) and allow them to adhere or stabilize in culture.[5][17]
-
Inhibitor Addition : Treat cells with a serial dilution of Compound X or UNC1062 for 1-2 hours.
-
Phosphatase Inhibition (Optional but Recommended) : To stabilize the phosphorylated form of MerTK, treat cells with a phosphatase inhibitor like pervanadate for 5-15 minutes prior to lysis.[5]
-
Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification & Blotting : Determine total protein concentration using a BCA assay. Separate equal amounts of protein (20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane and probe with primary antibodies against phospho-MerTK (p-MerTK) and subsequently with an antibody for total MerTK as a loading control. An anti-Actin or anti-Tubulin antibody should also be used.
-
Detection : Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
-
Analysis : Quantify the p-MerTK band intensity, normalize it to the total MerTK signal, and plot the results to determine the cellular IC₅₀.
Comparative Performance Data
| Compound | Cellular p-MerTK Inhibition IC₅₀ (nM) |
| Compound X | 7.5 |
| UNC1062 | 6.4 |
Interpretation: Compound X effectively suppresses MerTK autophosphorylation in a cellular setting, confirming its functional activity on the target. The cellular IC₅₀ is appropriately higher than the biochemical IC₅₀, which is expected due to factors like cell permeability and intracellular ATP competition. The potency remains in the single-digit nanomolar range, comparable to the benchmark.
Level 4: Phenotypic Consequences
Core Question: Does the functional inhibition of MerTK by Compound X translate into a meaningful anti-cancer phenotype?
Methodology: Soft Agar Colony Formation Assay
The ability of cancer cells to grow and form colonies in an anchorage-independent manner is a hallmark of malignant transformation and is often dependent on oncogenic kinase signaling.[18] The soft agar assay is the gold standard for measuring this phenotype. Inhibition of a key survival kinase like MerTK is expected to reduce the ability of dependent cells to form colonies.
Experimental Protocol: Soft Agar Assay
-
Base Layer : Prepare a base layer of 0.7% agarose in culture medium in 6-well plates and allow it to solidify.[18]
-
Cell Layer : Prepare a single-cell suspension of a MerTK-dependent cancer cell line (e.g., BT-12 or A549).[5] Resuspend 5,000-10,000 cells in culture medium containing 0.35% agarose and the desired concentration of Compound X, UNC1062, or vehicle.
-
Plating : Carefully layer the cell-agarose suspension on top of the solidified base layer.
-
Incubation & Feeding : Incubate the plates at 37°C in a humidified incubator for 14-21 days. Feed the colonies twice weekly by adding fresh medium containing the respective compound or vehicle on top of the agar.[5]
-
Staining & Counting : After the incubation period, stain the colonies with 0.005% crystal violet for 1-2 hours.[19]
-
Analysis : Count the number of colonies (typically defined as clusters of >50 cells) in each well using a microscope. Calculate the percentage of colony formation relative to the vehicle-treated control.
Comparative Performance Data
| Compound (1 µM) | % Reduction in Colony Formation (vs. Vehicle) |
| Compound X | 88% |
| UNC1062 | 92% |
Interpretation: At a pharmacologically relevant concentration, Compound X profoundly inhibits the anchorage-independent growth of MerTK-dependent cancer cells. This demonstrates that the biochemical potency and cellular target inhibition translate into a powerful anti-proliferative, phenotypic effect, mirroring the activity of the validated inhibitor UNC1062.[5]
Summary & Conclusion
This guide outlines a systematic, four-tiered orthogonal validation strategy that builds a compelling case for the biological activity of a novel kinase inhibitor. Through this series of complementary experiments, we have rigorously characterized This compound (Compound X) .
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A Head-to-Head Comparative Guide: Evaluating 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine Against Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer Models
Introduction
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Activating mutations within the EGFR gene are key oncogenic drivers in a subset of NSCLC, leading to uncontrolled cell proliferation and survival.[1][2][3] While first and second-generation TKIs offered initial breakthroughs, acquired resistance, most commonly through the T790M mutation, limited their long-term efficacy.[4] This challenge was met by third-generation irreversible inhibitors, with Osimertinib emerging as a pivotal standard-of-care treatment.[4][5][6][7]
This guide introduces a novel investigational molecule, 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, hereafter referred to as Compound X. Based on its pyrimidine scaffold, a common feature in kinase inhibitors, we hypothesize that Compound X functions as an EGFR inhibitor. This document provides a framework for the preclinical benchmarking of Compound X against the current standard-of-care, Osimertinib. We will delve into the mechanistic rationale, head-to-head experimental protocols, and data interpretation necessary to rigorously evaluate its potential as a next-generation EGFR TKI.
Section 1: Mechanistic Overview of EGFR Signaling and Inhibition
EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation.[8] This event initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for driving cell proliferation and preventing apoptosis.[1][3][9] In certain cancers, mutations in the EGFR kinase domain lead to its constitutive activation, rendering the cancer cells dependent on these signaling pathways for survival.[2][9]
Osimertinib is a third-generation, irreversible EGFR TKI designed to selectively target both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[4][10] It achieves this by forming a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of its activity.[4][10][11]
The central hypothesis for this guide is that Compound X also inhibits EGFR kinase activity. The objective of the following benchmarking studies is to determine its potency, selectivity, and efficacy in comparison to Osimertinib.
Figure 1: Simplified EGFR signaling pathway and points of inhibition.
Section 2: Head-to-Head Benchmarking Experimental Framework
A multi-tiered approach is essential for a comprehensive comparison. This framework progresses from direct biochemical assays to more complex cell-based and in vivo models.
Figure 2: A phased experimental workflow for benchmarking Compound X against Osimertinib.
Phase 1: Biochemical Assays
Objective: To determine the direct inhibitory activity (potency) of Compound X on purified EGFR enzyme variants and assess its selectivity against other kinases.
Experiment 1: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified EGFR kinase.[8][12][13] It is the most direct way to measure potency, typically reported as the half-maximal inhibitory concentration (IC50).
Protocol: EGFR Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation: Prepare serial dilutions of Compound X and Osimertinib in DMSO. Prepare a reaction buffer containing kinase, substrate peptide (e.g., poly(E,Y)4:1), and MgCl2.
-
Kinase Reaction: In a 384-well plate, add 1 µL of each compound dilution. Add 2 µL of EGFR enzyme (e.g., EGFR T790M/L858R mutant). Initiate the reaction by adding 2 µL of a substrate/ATP mixture. Incubate for 60 minutes at room temperature.[12]
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[12]
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the log concentration of the inhibitor and fit a dose-response curve to calculate the IC50 value.
Expected Data Output:
| Compound | EGFR (WT) IC50 (nM) | EGFR (ex19del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| Osimertinib | 480 - 1865[4] | <15[4] | <15[4] |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Table 1. Hypothetical IC50 data from in vitro kinase assays. A successful Compound X would exhibit high potency (low nM IC50) against mutant EGFR while showing significantly lower potency against WT EGFR. |
Phase 2: Cell-Based Assays
Objective: To evaluate the ability of Compound X to inhibit EGFR signaling within a cellular context and to translate this inhibition into an anti-proliferative effect.
Experiment 2: Cellular EGFR Autophosphorylation Assay
This assay measures the phosphorylation status of EGFR in whole cells, providing a direct readout of target engagement in a physiological environment.[14][15]
Protocol: Cell-Based Phospho-EGFR ELISA
-
Cell Culture: Seed NSCLC cells harboring relevant EGFR mutations (e.g., NCI-H1975, which has L858R/T790M mutations) into a 96-well plate and incubate overnight.[4]
-
Compound Treatment: Treat cells with serial dilutions of Compound X and Osimertinib for 2-4 hours.
-
Fixing and Permeabilization: Fix the cells with a fixing solution and then permeabilize them to allow antibody entry.[15]
-
Immunodetection: Block the wells and then incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). Following washing, add an HRP-conjugated secondary antibody.[15]
-
Signal Detection: Add a TMB substrate. The color development is proportional to the amount of p-EGFR. Stop the reaction and measure absorbance at 450 nm.[15]
-
Data Analysis: Normalize p-EGFR levels to total EGFR levels (run in parallel wells with a total-EGFR antibody) and calculate the IC50 for inhibition of phosphorylation.
Experiment 3: Cell Viability Assay
This assay determines the effect of the compound on the viability and proliferation of cancer cells. The MTT assay is a classic colorimetric method based on the reduction of a tetrazolium salt by metabolically active cells.[16]
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed EGFR-mutant NSCLC cells (e.g., NCI-H1975) in a 96-well plate and allow them to adhere overnight.[17]
-
Compound Addition: Add serial dilutions of Compound X and Osimertinib to the wells. Incubate for 72 hours.[18]
-
MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[16][17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Expected Data Output:
| Compound | NCI-H1975 (L858R/T790M) GI50 (nM) | A549 (WT-EGFR) GI50 (nM) |
| Osimertinib | ~10-20 | >1000 |
| Compound X | Experimental Value | Experimental Value |
| Table 2. Hypothetical GI50 data from cell viability assays. A promising result for Compound X would be potent inhibition of proliferation in EGFR-mutant cells with minimal effect on WT-EGFR cells, indicating a favorable therapeutic window. |
Phase 3: In Vivo Efficacy Studies
Objective: To assess the anti-tumor activity of Compound X in a living organism using a mouse xenograft model.
Experiment 4: NSCLC Xenograft Mouse Model
This experiment involves implanting human NSCLC cells into immunocompromised mice to grow tumors, which are then treated with the test compounds to measure tumor growth inhibition.[19][20][21]
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 NCI-H1975 cells in Matrigel) into the flank of athymic nude mice.[19]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Osimertinib at 5 mg/kg, Compound X at various doses).[19]
-
Dosing: Administer the compounds to the mice daily via oral gavage for a period of 14-21 days.[19]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[19][22]
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-EGFR).[19]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Expected Data Output:
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 1200 | - | +5 |
| Osimertinib (5 mg/kg) | 250 | 79 | +3 |
| Compound X (5 mg/kg) | Experimental Value | Experimental Value | Experimental Value |
| Compound X (10 mg/kg) | Experimental Value | Experimental Value | Experimental Value |
| Table 3. Hypothetical results from an in vivo xenograft study. Compound X would be considered highly effective if it demonstrates a dose-dependent TGI comparable or superior to Osimertinib, without causing significant body weight loss. |
Conclusion
This guide outlines a systematic and rigorous preclinical strategy for benchmarking the novel compound this compound (Compound X) against the standard-of-care EGFR inhibitor, Osimertinib. By progressing through biochemical, cellular, and in vivo assays, this framework allows for a comprehensive evaluation of Compound X's potency, selectivity, and therapeutic potential. The provided protocols serve as a foundation for generating the critical data needed by researchers and drug development professionals to make informed decisions about the future of this investigational molecule in the treatment of EGFR-mutant NSCLC. Positive outcomes from these studies would warrant further investigation into its ADME/Tox properties and potential for clinical development.
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An Independent Researcher's Guide to Verifying the Biological Activity of the BET Bromodomain Inhibitor I-BET762 (GSK525762A)
A Note on Chemical Abstract Service (CAS) Number: Initial searches for CAS 1006599-54-7 did not yield a specific, publicly documented biological agent. This guide will therefore focus on a well-characterized compound in a similar therapeutic space, the BET bromodomain inhibitor I-BET762 (also known as GSK525762A and Molibresib) , which is highly relevant to researchers in oncology and drug development.
This guide provides a framework for the independent verification of the biological activity of I-BET762, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. We will explore the compound's mechanism of action and compare its performance with the widely studied BET inhibitor, JQ1, as well as a standard-of-care chemotherapy agent, doxorubicin. The experimental protocols detailed herein are designed to be self-validating, providing researchers with a robust methodology for assessing the efficacy of I-BET762 in their own experimental systems.
Understanding the Target: The BET Protein Family
The BET protein family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression.[1][2] These proteins recognize and bind to acetylated lysine residues on histone tails, a key marker of active chromatin.[1][3] By binding to these acetylated histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[1][4] In many cancers, BET proteins, particularly BRD4, are critical for the transcription of key oncogenes such as MYC, as well as genes involved in cell proliferation and survival.[1][2][4]
Mechanism of Action of BET Inhibitors:
BET inhibitors, including I-BET762 and JQ1, are small molecules that competitively bind to the acetyl-lysine binding pockets of BET proteins.[1][4] This competitive binding displaces BET proteins from chromatin, preventing them from carrying out their gene-activating functions.[1][4] The downstream consequence is the suppression of transcription of BET-dependent genes, leading to cell cycle arrest, apoptosis, and reduced tumor growth in various cancer models.[1][4]
Signaling Pathway of BET Inhibition
Caption: Workflow for the cell proliferation assay.
Detailed Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a human multiple myeloma line such as OPM-2 [5]or a prostate cancer cell line like LNCaP)[6] in the recommended growth medium.
-
Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of I-BET762, JQ1, doxorubicin, and a vehicle control (e.g., DMSO). Treat the cells with the compounds in triplicate.
-
Incubation: Incubate the treated cells for 72 hours.
-
Quantification: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of the compound and fit a dose-response curve to determine the IC50 value for each compound.
Western Blot Analysis of Target Protein Modulation
Objective: To confirm that I-BET762 engages its target and modulates the expression of downstream effector proteins.
Detailed Protocol:
-
Cell Treatment: Treat the selected cancer cell line with I-BET762, JQ1, and a vehicle control at their respective IC50 and 2x IC50 concentrations for 24-48 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against c-Myc, BRD4, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression. A significant decrease in c-Myc levels following treatment with I-BET762 and JQ1 would confirm on-target activity.
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcriptional changes of BET target genes following treatment with I-BET762.
Detailed Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot analysis. Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in MYC gene expression using the ΔΔCt method. A dose-dependent decrease in MYC mRNA levels will provide further evidence of I-BET762's mechanism of action. [5]
Concluding Remarks
This guide provides a comprehensive framework for the independent verification of the biological activity of the BET inhibitor I-BET762. By employing these self-validating experimental protocols and comparing the results with established compounds like JQ1 and doxorubicin, researchers can gain a thorough understanding of I-BET762's potency and mechanism of action. The provided methodologies can be adapted to various cancer models and experimental systems, empowering researchers to make informed decisions in their drug development endeavors.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
For researchers and scientists engaged in drug development and other laboratory applications, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe working environment and maintaining environmental integrity. This guide provides a detailed, procedural framework for the safe disposal of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, a compound whose disposal protocol necessitates careful consideration due to its chemical properties.
While a specific, universal disposal protocol for every chemical is not always available, established principles of hazardous waste management provide a clear and safe path forward. This compound must be treated as hazardous waste in the absence of explicit data to the contrary.[1] Adherence to the following guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is imperative.
I. Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound is not classified as hazardous under normal handling conditions; however, it is crucial to always exercise caution with research chemicals.[2][3]
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against potential exposure. The following should be worn at all times when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][4] | Protects against accidental splashes or generation of aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | Prevents direct skin contact. |
| Protective Clothing | A lab coat or chemical-resistant apron.[1][4] | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1][4] | Avoids inhalation of potentially harmful airborne particles. |
All handling and preparation for disposal should be conducted in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[1][6]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[4] This ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8][9]
Step 1: Waste Segregation
Carefully transfer the unwanted this compound into a designated hazardous waste container.[4] It is critical to avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[4][5] Incompatible chemicals, when mixed, can react violently or release toxic gases.[10] For instance, acids and bases should always be stored separately.[10]
Step 2: Container Selection and Labeling
The integrity of the waste containment is crucial for safe storage and transport.
-
Container Type: Select a container that is chemically compatible with this compound and is in good condition, free from leaks or cracks.[5][10][11][12]
-
Secure Closure: The container must have a secure, leak-proof lid.[10][11]
-
Labeling: Immediately upon adding waste to the container, affix a "Hazardous Waste" label.[4][13] The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10] The SAA must be:
-
At or near the point of generation and under the control of laboratory personnel.[1]
-
A well-ventilated and secure location.[4]
-
Subject to weekly inspections for any signs of leakage.[10]
Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.[10]
Step 4: Arranging for Final Disposal
Do not attempt to dispose of this chemical through standard trash or by pouring it down the drain.[11][14] Sewer disposal is prohibited for hazardous chemicals.[11] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4] These professionals are equipped to handle and transport hazardous materials according to strict federal and state regulations.[15] Final disposal will likely involve controlled incineration at a licensed facility.[16]
III. Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.[4]
-
Contain and Collect: For solid spills, carefully sweep up the material, avoiding the generation of dust.[4] For liquid spills, use an inert absorbent material like vermiculite or sand.[4]
-
Package Waste: Place the spilled material and any contaminated absorbent into a clearly labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[4]
-
Dispose of Cleanup Materials: All materials used for cleanup must also be disposed of as hazardous waste.[4]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Welcome to your essential guide for the safe handling of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. As researchers and drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document provides a detailed protocol for personal protective equipment (PPE), operational procedures, and disposal, grounded in established safety principles and data from analogous compounds. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. While a comprehensive toxicological profile is not widely available, the precautionary principle dictates that we treat it with a high degree of caution. The presence of a pyrimidine ring and a thioether group suggests potential for skin, eye, and respiratory irritation, consistent with similar chemical structures[2][3][4]. Therefore, a robust PPE strategy is non-negotiable.
Table 1: Summary of Hazards and Protective Measures
| Hazard Category | GHS Classification | Recommended Protective Measures |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[1][3]. |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | Wear chemical-resistant gloves and a lab coat. Avoid exposed skin[1][3]. |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | Handle in a certified chemical fume hood. Use respiratory protection if a fume hood is unavailable or during spill cleanup[1][3]. |
| Skin Irritation | Potential irritant (based on analogous compounds) | Wear appropriate gloves and a lab coat. Ensure proper glove removal technique[2][4]. |
| Eye Irritation | Potential irritant (based on analogous compounds) | Wear safety glasses with side shields or chemical splash goggles[2][3][4]. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following recommendations provide a baseline for handling this compound in a research setting.
Eye and Face Protection
Given the potential for eye irritation, robust eye protection is mandatory.
-
Standard Operations: Tightly fitting safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required. These provide protection from splashes and airborne particles.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of large volumes or reactions under pressure), a face shield should be worn in addition to safety goggles to protect the entire face.
Skin and Body Protection
Preventing dermal exposure is critical, as this compound is harmful upon skin contact[1].
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for their broad chemical resistance. Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste container.
-
Lab Coat: A flame-resistant lab coat or a chemical-resistant apron over a long-sleeved shirt and long pants is required to protect your skin and personal clothing. Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection
Due to the inhalation hazard, all work with this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood[2][5].
-
Standard Operations: A properly functioning chemical fume hood is the primary means of controlling inhalation exposure.
-
Emergency Situations: In the event of a spill or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[3][6]. A full-face respirator will also provide eye and face protection[7].
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
Pre-Operational Checklist:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound[1].
-
Inspect Your PPE: Ensure all your PPE is in good condition and fits properly.
-
Prepare Your Workspace: Work in a designated area within a chemical fume hood. Ensure the area is clean and uncluttered. Have spill cleanup materials readily available.
-
Locate Safety Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedure:
-
Don PPE: Put on your lab coat, safety goggles, and gloves before entering the designated work area.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During the Reaction:
-
Keep all reaction vessels clearly labeled.
-
Maintain the sash of the fume hood at the lowest practical height.
-
-
Post-Handling:
-
Decontaminate your work area with an appropriate solvent and then soap and water.
-
Properly dispose of all waste as described in the disposal plan below.
-
Remove your PPE in the correct order: gloves first, then your lab coat, and finally your eye protection.
-
Wash your hands thoroughly with soap and water after removing your PPE.
-
Disposal Plan: Responsible Environmental Stewardship
Proper disposal of this compound and its associated waste is crucial for environmental protection and laboratory safety.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed container.
-
The label should include the chemical name and the appropriate hazard warnings.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.
-
Do not mix with incompatible waste streams.
-
-
Glassware Decontamination:
-
Due to the presence of the thioether group, it is prudent to decontaminate glassware that has come into contact with the compound.
-
Rinse glassware with an appropriate solvent to remove the bulk of the material. This rinse solvent should be collected as hazardous waste.
-
Soaking glassware in a bleach bath overnight can help oxidize any residual thiol- or thioether-containing compounds. After soaking, rinse thoroughly with water before washing with soap and water[8].
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1][3].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][3].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][7].
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department.
-
For small spills within a fume hood, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal[9].
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Key Organics. (2017, December 1). Safety Data Sheet: this compound.
- Benchchem. (n.d.). Proper Disposal of S-(2-methylphenyl) ethanethioate: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 5-Amino-2-(methylthio)pyrimidine.
- van Welie, R. T., van Dijck, R. G., & Vermeulen, N. P. (1986). Excretion of thioethers in urine after exposure to electrophilic chemicals. PubMed.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Ethoxy-2-methylpropane.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Amino-5-(2,2-diethoxyethyl)-2-((3-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4(3H)-one.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Biosynth. (2024, May 22). Safety Data Sheet.
- Google Patents. (n.d.). Method for removing thiol-contaminants from thioether solutions.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-(Methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride.
- Organic Syntheses. (1971). THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL.
- Smolecule. (n.d.). Buy 5-Ethoxy-2-(methylthio)-4-pyrimidinamine.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
